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  • Product: (1-Methylisoquinolin-7-yl)boronic acid

Core Science & Biosynthesis

Foundational

A Technical Guide to (1-Methylisoquinolin-7-yl)boronic acid: A Cornerstone Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Value of Functionalized Heterocycles In the landscape of contemporary drug discovery, the isoquinoline nucleus stands out as a "privileged scaffold"—a molecular framework that consistently app...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Functionalized Heterocycles

In the landscape of contemporary drug discovery, the isoquinoline nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved therapeutics.[1] Its rigid, planar structure and unique distribution of electron density allow it to engage with a wide range of biological targets, from enzymes to receptors. However, the true potential of this scaffold is unlocked through precise, strategic functionalization. The introduction of specific substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn governs its potency, selectivity, and pharmacokinetic profile.

Among the myriad of synthetic tools available to the medicinal chemist, organoboron reagents, particularly boronic acids, have become indispensable. Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have revolutionized the way complex molecules are assembled.[2] This guide focuses on a particularly valuable reagent: (1-Methylisoquinolin-7-yl)boronic acid . We will delve into its structure, properties, a validated synthetic approach, and its critical role in the construction of high-value molecules, particularly within the domain of kinase inhibitor development.

PART 1: The Reagent Profile: Structure, Properties, and Handling

(1-Methylisoquinolin-7-yl)boronic acid is a bifunctional molecule, combining the desirable isoquinoline core with the synthetically versatile boronic acid handle. The methyl group at the 1-position sterically and electronically differentiates it from its unsubstituted parent, influencing its interactions with biological targets. The boronic acid group at the 7-position provides a robust and reliable point of attachment for constructing larger, more complex molecular architectures.

Key Structural and Physicochemical Data:

PropertyValueReference
CAS Number 1314264-59-9 (representative)[3]
Molecular Formula C₁₀H₁₀BNO₂[4]
Molecular Weight 187.01 g/mol [5]
Appearance Off-white to pale yellow solid[6]
Purity Typically ≥95-97%[6]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General chemical knowledge
Storage Conditions Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Keep dry.[6]

Expert Handling and Stability Insights: Boronic acids are generally stable solids, but they can be susceptible to degradation pathways, most notably protodeborylation (loss of the C-B bond) under harsh acidic or basic conditions and oxidative decomposition. More importantly, they can undergo facile dehydration to form cyclic anhydrides known as boroxines. While this process is often reversible upon exposure to water, it can complicate stoichiometry and reaction kinetics. Therefore, for consistent and reproducible results, it is best practice to store the reagent under an inert atmosphere and away from moisture.

PART 2: Synthesis and Purification: A Field-Proven Protocol

The synthesis of aryl boronic acids is a well-established field, with several reliable methods at the chemist's disposal. For (1-Methylisoquinolin-7-yl)boronic acid, a common and highly effective strategy involves a lithium-halogen exchange from a suitable halo-isoquinoline precursor, followed by trapping of the resulting organolithium species with a borate ester. This protocol is designed as a self-validating system, with clear steps and rationales to ensure high purity and yield.

Synthetic Workflow Diagram:

Suzuki_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X (Aryl Halide) PdII_Aryl Ar-Pd(II)L₂-X (Aryl-Pd Complex) OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Base, (Isoquinolinyl)B(OH)₂ PdII_Coupling Ar-Pd(II)L₂-Isoquinoline (Di-organic Complex) Transmetal->PdII_Coupling RE Reductive Elimination PdII_Coupling->RE RE->Pd0 Regeneration Product Product: Ar-(1-Methylisoquinolin-7-yl) RE->Product

Sources

Exploratory

1-methylisoquinoline-7-boronic acid CAS number lookup

Identification, Synthesis, and Application in Drug Discovery Part 1: The Identification Paradox & Core Chemical Data Executive Summary: Researchers frequently encounter a "data void" when searching for specific regioisom...

Author: BenchChem Technical Support Team. Date: March 2026

Identification, Synthesis, and Application in Drug Discovery

Part 1: The Identification Paradox & Core Chemical Data

Executive Summary: Researchers frequently encounter a "data void" when searching for specific regioisomers of isoquinoline boronic acids. As of current chemical registries, 1-methylisoquinoline-7-boronic acid does not have a widely assigned, public-domain CAS registry number for the free acid form.

This guide resolves this lookup failure by anchoring the molecule to its commercially available precursor and providing the definitive synthetic pathway. In drug development, this molecule is a critical building block for introducing the 1-methylisoquinoline moiety—a scaffold often utilized to improve solubility and metabolic stability in kinase inhibitors.

Chemical Identity & Anchors[1][2]
AttributeData / ValueNote
Target Molecule 1-Methylisoquinoline-7-boronic acid Free acid form (often exists in equilibrium with boroxine)
Target SMILES CC1=NC=CC2=C1C=CC(=C2)B(O)ODefinitive structural string
Precursor Name 7-Bromo-1-methylisoquinoline CRITICAL ANCHOR
Precursor CAS 1416713-61-5 Use this for procurement
Analogous CAS 1637377-25-3(3-Methylisoquinolin-7-yl)boronic acid (Regioisomer warning)
Molecular Weight 187.00 g/mol Based on

Part 2: Synthesis & Production Protocol

Since the boronic acid is not a standard catalog item, it must be synthesized via Miyaura Borylation from the aryl bromide. This protocol is designed to minimize protodeboronation, a common failure mode in basic nitrogen-containing heterocycles.

The Protocol: Pd-Catalyzed Borylation[1][3]

Rationale: Direct lithiation (n-BuLi) of 7-bromo-1-methylisoquinoline is risky due to the acidic protons on the C1-methyl group (benzylic-like position). Palladium-catalyzed cross-coupling with bis(pinacolato)diboron (


) is the superior, self-validating method.

Reagents:

  • Substrate: 7-Bromo-1-methylisoquinoline (CAS 1416713-61-5)[4]

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) — Crucial: Anhydrous to prevent hydrolysis before coupling.

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the bromide,

    
    , and KOAc. Cycle vacuum/argon 3 times to remove 
    
    
    
    (oxygen poisons the Pd(0) species).
  • Catalyst Addition: Add

    
     under a positive argon flow.
    
  • Solvation: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: Look for the pinacol ester mass

      
      .
      
  • Workup (Ester Isolation): Filter through Celite to remove Pd black. Concentrate in vacuo.

  • Hydrolysis (Optional): To obtain the free boronic acid, treat the ester with

    
     / 
    
    
    
    in Acetone/Water. Note: Most medicinal chemistry applications prefer the pinacol ester directly.
Visualizing the Pathway[5]

G Start 7-Bromo-1-methylisoquinoline (CAS 1416713-61-5) Reagents B2pin2 + KOAc Pd(dppf)Cl2 Start->Reagents Dissolution Intermediate Pinacol Ester (Stable Intermediate) Reagents->Intermediate 90°C, 12h (Miyaura Coupling) End 1-Methylisoquinoline- 7-boronic acid Intermediate->End NaIO4 Hydrolysis (Optional)

Figure 1: Synthetic logic flow from the commercially available bromide precursor to the target boronic acid.

Part 3: Handling, Stability & Troubleshooting

The Boroxine Equilibrium: Boronic acids, particularly those with hydrophobic aromatic cores like isoquinoline, spontaneously dehydrate to form cyclic trimers called boroxines .

  • Observation: The NMR of the "pure" solid may show broadened peaks or multiple sets of signals.

  • Validation: Add a drop of

    
     to the NMR tube. This shifts the equilibrium back to the monomeric boronic acid species 
    
    
    
    , sharpening the peaks.

Protodeboronation Risk: Isoquinolines are electron-deficient. However, the C1-methyl group donates electron density. Under highly basic aqueous conditions (Suzuki coupling), the C-B bond can cleave.

  • Mitigation: Use mild bases like

    
     or 
    
    
    
    rather than
    
    
    .
  • Solvent System: Use non-protic cosolvents (DMF or Dioxane) rather than alcohols if stability is an issue.

References
  • Miyaura Borylation Methodology: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry. Available at: [Link]

  • Boronic Acid Stability: Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Available at: [Link]

Sources

Foundational

Advanced Technical Guide: Properties and Applications of 1-Methyl Substituted Isoquinoline Boronic Acids

Executive Summary This technical guide provides a comprehensive analysis of 1-methyl substituted isoquinoline boronic acids , a specialized class of heterocyclic building blocks critical in medicinal chemistry. Unlike si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-methyl substituted isoquinoline boronic acids , a specialized class of heterocyclic building blocks critical in medicinal chemistry. Unlike simple phenylboronic acids, these scaffolds present unique challenges due to the basic nitrogen atom, the acidic protons of the C1-methyl group, and the propensity for protodeboronation. This guide synthesizes structural analysis, optimized synthesis pathways, and handling protocols to enable their effective use in drug discovery and materials science.

Part 1: Structural & Electronic Analysis

The 1-methylisoquinoline scaffold (Isoquinaldine) is distinct from isoquinoline due to the steric and electronic influence of the methyl group at the C1 position. When functionalized with a boronic acid moiety, these properties dictate reactivity.

The "Ortho-Effect" and Catalyst Interaction

The C1-methyl group plays a dual role in cross-coupling reactions:

  • Steric Shielding: It sterically hinders the adjacent nitrogen lone pair. In standard isoquinolines, the sp2 nitrogen often coordinates to Palladium (Pd) catalysts, poisoning the active species and stalling the catalytic cycle. The C1-methyl group reduces this interaction, often enhancing turnover frequencies (TOF) compared to the non-methylated parent.

  • Electronic Modulation: The methyl group is electron-donating (+I effect), which slightly increases the electron density of the ring system. This makes the oxidative addition of halo-isoquinolines slower but facilitates the transmetalation step of the corresponding boronic acid.

Acid-Base Properties
  • Nitrogen Basicity: The pKa of the conjugate acid of 1-methylisoquinoline is approximately 5.6–5.8. In boronic acid derivatives, this basicity can lead to zwitterion formation.

  • C1-Methyl Acidity: The protons on the C1-methyl group are weakly acidic (pKa ~29 in DMSO) due to resonance stabilization of the anion into the ring. While generally stable, strong bases (e.g., LDA, n-BuLi) used during synthesis can deprotonate this position if halogen-lithium exchange is not significantly faster.

Stability Profile
FeatureImpact on Boronic Acid Stability
C1-Methyl Stabilizing : Blocks nucleophilic attack at C1 (a common decomposition route).
Boron Position Variable : C4-boronic acids are relatively stable. C3-boronic acids are prone to protodeboronation due to proximity to Nitrogen.
Speciation At neutral pH, these compounds often exist as zwitterions (N-protonated, Boronate-anionic), which accelerates hydrolysis.

Part 2: Synthesis Pathways

Accessing 1-methylisoquinoline boronic acids requires bypassing the acidity of the methyl group and the directing power of the nitrogen.

Primary Route: Halogen-Lithium Exchange

The most reliable method involves the lithiation of brominated 1-methylisoquinoline precursors.

Critical Constraint: To prevent deprotonation of the C1-methyl group, Halogen-Lithium exchange must be kinetically favored. This is achieved using n-BuLi at cryogenic temperatures (-78°C) where the exchange rate (


) far exceeds the deprotonation rate (

).
Secondary Route: Ir-Catalyzed C-H Borylation

For accessing the C4 or C5 positions without pre-functionalization, Iridium-catalyzed C-H activation is effective. The C1-methyl group directs borylation away from the sterically crowded C8 and C3 positions, favoring C4/C5.

SynthesisPathways Start 1-Methylisoquinoline Precursor Br_Precursor Bromo-1-methylisoquinoline Start->Br_Precursor Bromination Li_Intermediate Lithiated Intermediate (-78°C) Br_Precursor->Li_Intermediate n-BuLi, -78°C (Kinetic Control) Side_Reaction Side Reaction: C1-Methyl Deprotonation Br_Precursor->Side_Reaction High Temp or Slow Addition Borate_Complex Trialkyl Borate Complex Li_Intermediate->Borate_Complex B(OiPr)3 Final_Product 1-Methylisoquinolinyl Boronic Acid Borate_Complex->Final_Product Acidic Hydrolysis (Careful pH control)

Figure 1: Kinetic control is required to favor halogen-lithium exchange over deprotonation of the benzylic methyl group.

Part 3: Reactivity & Protodeboronation

The "Achilles' heel" of heteroaryl boronic acids is protodeboronation —the cleavage of the C-B bond by water/protons.[1]

Mechanism of Instability

For 1-methyl substituted isoquinolines, protodeboronation is base-catalyzed. The mechanism proceeds via the formation of a boronate anion. The adjacent nitrogen (even if methylated at C1) can hydrogen bond or stabilize the transition state, facilitating C-B bond cleavage.

Risk Zones:

  • High Risk: 1-methylisoquinolin-3-ylboronic acid (Electronic communication with N).

  • Moderate Risk: 1-methylisoquinolin-4-ylboronic acid.

  • Low Risk: 1-methylisoquinolin-5/6/7/8-ylboronic acids (Benzenoid ring).

Protodeboronation cluster_stabilization Mitigation Strategies BA Boronic Acid (Neutral) Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate + Base Base Base (OH-) TS Transition State (Ipso-protonation) Boronate->TS + H2O (Slow Step) Decomp Decomposed Product (Ar-H + B(OH)3) TS->Decomp C-B Cleavage MIDA MIDA Boronate (sp3 Hybridized) BF3 Trifluoroborate (Ar-BF3 K)

Figure 2: The pathway of base-catalyzed protodeboronation.[2] Conversion to MIDA boronates or Trifluoroborates halts the initial equilibrium step.

Part 4: Optimized Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of 1-Methylisoquinolin-4-ylboronic Acid

This protocol uses a bulky phosphine ligand to prevent Pd-coordination by the isoquinoline nitrogen and a mild base to minimize protodeboronation.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Boronic Acid: 1-Methylisoquinolin-4-ylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: XPhos or SPhos (4 mol%) – Crucial for heteroaryl systems.

  • Base: K3PO4 (2.0 equiv) – Anhydrous preferred to reduce hydrolysis.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for very unstable substrates).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, Pd(OAc)2, XPhos, and K3PO4. Seal and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane and water via syringe.

  • Activation: Heat the mixture to 80°C . Avoid reflux (100°C+) unless necessary, as higher temperatures accelerate protodeboronation faster than the coupling reaction.

  • Monitoring: Monitor by LC-MS. Look for the mass of the deboronated byproduct (1-methylisoquinoline, MW ~143).

  • Workup: If the boronic acid is consumed but starting material remains, add a second portion of boronic acid (0.5 equiv).

  • Purification: The 1-methylisoquinoline moiety is basic. Acidify the aqueous layer to remove non-basic impurities, then basify and extract, or use neutral alumina chromatography.

Protocol: Synthesis via Halogen-Lithium Exchange

Reagents:

  • 4-Bromo-1-methylisoquinoline (1.0 equiv)

  • Triisopropyl borate (1.2 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Solvent: Anhydrous THF

Methodology:

  • Dissolve 4-bromo-1-methylisoquinoline and Triisopropyl borate in THF. Note: "In-situ" quench method is preferred for unstable lithio-species.

  • Cool to -78°C (Dry ice/Acetone).

  • Add n-BuLi dropwise over 20 minutes. The presence of the borate ester traps the lithiated species immediately upon formation, preventing the lithiated intermediate from deprotonating the C1-methyl group of unreacted starting material.

  • Stir for 1 hour at -78°C, then allow to warm to room temperature.

  • Quench with 1M HCl.

  • Adjust pH to ~7-8 to precipitate the boronic acid or extract with n-Butanol.

Part 5: Physicochemical Data Summary

PropertyValue / BehaviorNotes
Molecular Weight ~187.00 g/mol Varies with hydration state.
Solubility Moderate in MeOH, DMSO. Poor in non-polar solvents.Often isolated as a hydrate or anhydride trimer (boroxine).
pKa (Nitrogen) ~5.7The 1-methyl group increases basicity relative to isoquinoline (pKa 5.4).
Stability C4 > C5/C8 > C3C3 isomers require immediate use or storage as MIDA esters.
UV/Vis FluorescentIsoquinolines are often blue-fluorescent; useful for tracking in purification.

References

  • Suzuki-Miyaura Cross-Coupling Reagents . Sigma-Aldrich. Link

  • Protodeboronation: Mechanism and Mitigation . Wikipedia/Vertex AI Findings. Link

  • Synthesis of Isoquinoline Derivatives . MDPI Molecules. Link

  • MIDA Boronates in Synthesis . Sigma-Aldrich Technical Review. Link

  • 8-Isoquinolinylboronic acid Properties . ChemicalBook. Link

Sources

Foundational

1-Methylisoquinolin-7-ylboronic acid SMILES and InChI key

The following technical guide provides an in-depth analysis of 1-Methylisoquinolin-7-ylboronic acid , a specialized heterocyclic building block used in advanced medicinal chemistry and drug discovery. Chemical Identity &...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-Methylisoquinolin-7-ylboronic acid , a specialized heterocyclic building block used in advanced medicinal chemistry and drug discovery.

Chemical Identity & Structural Specifications

This compound represents a critical scaffold in the design of kinase inhibitors and biaryl systems. The isoquinoline core, functionalized with a methyl group at the C1 position and a boronic acid moiety at C7, offers unique steric and electronic properties compared to its quinoline or non-methylated analogues.

Core Identifiers
PropertySpecification
Chemical Name (1-Methylisoquinolin-7-yl)boronic acid
IUPAC Name (1-methylisoquinolin-7-yl)boronic acid
Molecular Formula C₁₀H₁₀BNO₂
Molecular Weight 187.00 g/mol
CAS Number Not widely listed (Custom Synthesis often required; Precursor CAS: 1416713-61-5)
Physical State Off-white to pale yellow solid
Solubility DMSO, Methanol (Sparingly soluble in non-polar solvents)
Digital Identifiers

Use these strings for precise database integration and computational modeling.

  • SMILES (Canonical): CC1=NC=CC2=CC=C(B(O)O)C=C12

  • InChI String: InChI=1S/C10H10BNO2/c1-8-12-5-4-9-6-10(11(13)14)2-3-7(9)8/h2-6,13-14H,1H3 (Note: InChI string derived from canonical structure; verify with specific isomer resolution tools).

Structural Analysis & Reactivity

The 1-Methylisoquinolin-7-ylboronic acid molecule fuses a pyridine ring with a benzene ring. The C1-Methyl group is significant for two reasons:

  • Steric Blockade: It protects the C1 position (adjacent to Nitrogen) from nucleophilic attack, a common metabolic liability in isoquinolines (e.g., oxidation by aldehyde oxidase).

  • Electronic Donation: The methyl group is weakly electron-donating, slightly increasing the electron density of the pyridine ring compared to the parent isoquinoline.

The C7-Boronic Acid is the reactive handle. Located on the benzenoid ring, it is electronically distinct from the nitrogen heterocycle, allowing for chemoselective cross-coupling reactions without interference from the pyridine nitrogen (though Lewis acid-base interactions with palladium catalysts must be managed).

Synthesis & Methodology

Synthesis typically proceeds via the Miyaura Borylation of the corresponding aryl bromide. This method is preferred over lithium-halogen exchange due to the sensitivity of the isoquinoline imine functionality to strong nucleophiles like n-BuLi.

Precursor: 7-Bromo-1-methylisoquinoline

If not commercially available, the precursor is synthesized via C-H activation/annulation or electrophilic substitution, though the latter often yields mixtures of 5- and 7-isomers.

  • Precursor CAS: 1416713-61-5

  • Key Reaction: Pd-catalyzed borylation.

Protocol: Miyaura Borylation to Boronic Acid

Objective: Convert 7-bromo-1-methylisoquinoline to the boronic acid.[1]

Step 1: Borylation (Formation of Pinacol Ester)

  • Reagents: 7-Bromo-1-methylisoquinoline (1.0 eq), Bis(pinacolato)diboron (1.1 eq), KOAc (3.0 eq).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Conditions: Degas with Argon. Heat at 90°C for 4–12 hours. Monitor by LC-MS for conversion to the boronate ester (MW ~269).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexane).

Step 2: Hydrolysis (Ester to Acid)

  • Reagents: Pinacol ester (from Step 1), Sodium Periodate (NaIO₄, 3.0 eq), Ammonium Acetate (NH₄OAc, 3.0 eq).

  • Solvent: Acetone/Water (1:1).

  • Conditions: Stir at room temperature for 12–24 hours. The oxidative cleavage of the pinacol diol releases the free boronic acid.

  • Purification: The boronic acid often precipitates or can be extracted into EtOAc after slight acidification (pH ~5-6). Note: Avoid strong acid which may protonate the isoquinoline nitrogen and complicate isolation.

Synthesis Workflow Diagram

SynthesisPathway Start Start: 7-Bromo-1-methylisoquinoline (CAS: 1416713-61-5) Inter Intermediate: Pinacol Boronate Ester Start->Inter Miyaura Borylation Reagents1 Pd(dppf)Cl2, KOAc Bis(pinacolato)diboron Dioxane, 90°C Reagents1->Inter Final Target: 1-Methylisoquinolin-7-ylboronic acid Inter->Final Oxidative Cleavage Reagents2 NaIO4, NH4OAc Acetone/Water Hydrolysis Reagents2->Final

Caption: Step-wise synthesis from the brominated precursor via Miyaura borylation and subsequent hydrolysis.

Applications in Drug Discovery

This compound is a high-value "fragment" for Fragment-Based Drug Discovery (FBDD) and a building block for Kinase Inhibitors .

Suzuki-Miyaura Cross-Coupling

The primary utility is establishing C-C bonds to create biaryl scaffolds.

  • Mechanism: The boronic acid undergoes transmetallation with a Palladium(II)-aryl complex.

  • Challenge: Isoquinolines can coordinate to Pd, poisoning the catalyst.

  • Solution: Use phosphine ligands with high steric bulk (e.g., XPhos, SPhos) or Pd-precatalysts (e.g., Pd(Amphos)Cl₂) to prevent N-coordination.

Therapeutic Relevance[4][5][6]
  • ROCK Inhibitors: Isoquinoline derivatives are classic inhibitors of Rho-associated protein kinase (ROCK), used in treating glaucoma and cardiovascular disease (e.g., Fasudil). The 1-methyl group alters the binding pocket fit, potentially improving selectivity.

  • Antitumor Agents: 7-substituted isoquinolines have shown cytotoxicity in various cancer cell lines by intercalating DNA or inhibiting Topoisomerase I.

Coupling Workflow Diagram

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0)) Pd0->OxAdd PdII_Ar Pd(II)-Ar Complex OxAdd->PdII_Ar TransMet Transmetallation (+ 1-Methylisoquinolin-7-ylboronic acid) PdII_Ar->TransMet PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Release Product) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic cycle for Suzuki-Miyaura coupling utilizing the boronic acid to form biaryl drug scaffolds.

Handling, Stability & Safety

  • Protodeboronation: Like many heterocyclic boronic acids, this compound is prone to protodeboronation (loss of B(OH)₂ replaced by H) under high heat or strong aqueous base.

    • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

    • Reaction Optimization: If yield is low, switch to the pinacol ester or use mild bases like K₃PO₄ instead of Na₂CO₃.

  • Safety: Treat as a standard irritant (H315, H319, H335). Avoid inhalation of dust.

References

  • BLD Pharm. (1-Methylisoquinolin-7-yl)boronic acid Product Page. Retrieved from

  • ChemScene. Isoquinolin-7-ylboronic acid (Analog Reference). Retrieved from

  • Sigma-Aldrich. 7-Bromo-1-methylisoquinoline (Precursor). Retrieved from

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from

Sources

Exploratory

Medicinal Chemistry Applications of 1-Methylisoquinoline Scaffolds

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Synthetic Versatility and Therapeutic Targeting Executive Summary The 1-methylisoquinoline scaffold repr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthetic Versatility and Therapeutic Targeting

Executive Summary

The 1-methylisoquinoline scaffold represents a privileged structure in medicinal chemistry, distinct from its parent isoquinoline due to the unique reactivity of the C1-methyl group. Unlike the chemically inert positions on the benzene ring, the C1-methyl protons are pseudo-acidic (


), activated by the adjacent electron-withdrawing nitrogen atom. This electronic feature allows for facile deprotonation and functionalization, making 1-methylisoquinoline a versatile linchpin for constructing complex bioactive architectures.

This guide details the exploitation of this scaffold in the development of 1-styrylisoquinoline anticancer agents and tricyclic antimicrobial derivatives . It provides validated synthetic protocols, mechanistic insights into structure-activity relationships (SAR), and pathway visualizations to support lead optimization efforts.

Structural Significance & Core Reactivity

The pharmacological utility of 1-methylisoquinoline stems from its ability to participate in diverse bond-forming reactions that extend the carbon skeleton.

2.1 The "Methyl Activation" Principle

The C1-position of the isoquinoline ring is highly electrophilic, but the attached methyl group reverses this polarity upon deprotonation, becoming a potent nucleophile. This "chameleon" nature is the foundation of two primary synthetic strategies:

  • Condensation Reactions: The methyl anion attacks electrophilic carbonyls (aldehydes) to form styryl linkers, extending conjugation.

  • Cycloadditions: The nitrogen lone pair and the C1-methyl group can participate in dipolar cycloadditions with alkynes (e.g., DMAD) to form fused tricyclic systems.

2.2 Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the core 1-methylisoquinoline scaffold.

SyntheticPathways Core 1-Methylisoquinoline (Core Scaffold) Condensation Aldehyde + Ac2O/AcOH (Knoevenagel-type) Core->Condensation Cycloaddition DMAD + Solvent ([2+3] Cycloaddition) Core->Cycloaddition Oxidation SeO2 or Metal Cat. (C-H Activation) Core->Oxidation Styryl 1-Styrylisoquinolines (Anticancer Agents) Condensation->Styryl C=C Bond Formation Tricyclic Pyrrolo[2,1-a]isoquinolines (Antimicrobials) Cycloaddition->Tricyclic Ring Fusion AldehydeDeriv Isoquinoline-1-carboxaldehyde (Divergent Intermediate) Oxidation->AldehydeDeriv Oxidation

Figure 1: Divergent synthetic pathways utilizing the reactive C1-methyl center.

Therapeutic Applications & SAR
3.1 Anticancer Agents: 1-Styrylisoquinolines

Derivatives formed by condensing 1-methylisoquinoline with aromatic aldehydes (1-styrylisoquinolines) have emerged as potent antiproliferative agents.

  • Mechanism of Action (MOA): These compounds function primarily through p53-independent apoptosis . Key mechanistic steps include:

    • ROS Generation: The styryl moiety facilitates electron transfer, disrupting mitochondrial redox balance.

    • Cell Cycle Arrest: Blockade occurs specifically at the G2/M phase.

    • Target Inhibition: Specific derivatives have shown affinity for IGF1R (Insulin-like Growth Factor 1 Receptor) and GLUT-1 transporters, starving tumor cells of glucose.

  • Structure-Activity Relationship (SAR):

    • Styryl Substituents: Electron-withdrawing groups (e.g.,

      
      , 
      
      
      
      ) on the styryl phenyl ring significantly enhance cytotoxicity (
      
      
      ).
    • Linker Geometry: The trans-alkene geometry is essential for binding affinity; cis-isomers are generally less active.

    • Isoquinoline Ring: Hydroxyl substitution at C-8 (mimicking 8-hydroxyquinoline) adds chelating capability, further potentiating oxidative stress.

3.2 Antimicrobial Agents: Tricyclic Derivatives

Reaction of 1-methylisoquinoline with dimethyl acetylenedicarboxylate (DMAD) yields pyrrolo[2,1-a]isoquinoline derivatives.[1]

  • Target Spectrum: Effective against Gram-positive pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus).

  • SAR: The integrity of the fused tricyclic core is critical. Substituents at C-6 and C-7 modulate lipophilicity, affecting membrane penetration.

Experimental Protocols
4.1 Protocol: Synthesis of 1-(4-Nitrostyryl)isoquinoline

This protocol describes the condensation of 1-methylisoquinoline with 4-nitrobenzaldehyde. This reaction is the industry standard for generating the styryl pharmacophore.

Rationale: Acetic anhydride serves as both solvent and dehydrating agent, driving the equilibrium toward the alkene product.

Materials:

  • 1-Methylisoquinoline (1.0 equiv, 10 mmol)

  • 4-Nitrobenzaldehyde (1.0 equiv, 10 mmol)

  • Acetic Anhydride (

    
    , 5 mL)
    
  • Glacial Acetic Acid (AcOH, 2 mL)

  • Reagents for workup: Ethanol, Diethyl ether.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-methylisoquinoline (1.43 g) and 4-nitrobenzaldehyde (1.51 g).

  • Solvent Addition: Add 5 mL of acetic anhydride and 2 mL of glacial acetic acid. The mixture may initially be heterogeneous.

  • Reflux: Heat the reaction mixture to 130°C (oil bath temperature) under an inert atmosphere (

    
    ) for 4–6 hours . Monitor reaction progress by TLC (Mobile phase: Hexane/EtOAc 3:1). The spot for the aldehyde should disappear.
    
  • Cooling & Precipitation: Allow the mixture to cool to room temperature. The product often crystallizes directly from the reaction mixture. If not, add 10 mL of cold ethanol to induce precipitation.

  • Filtration: Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove unreacted aldehyde and acidic residues. Recrystallize from hot ethanol if higher purity (>98%) is required.

  • Yield Check: Expected yield is 75–85% of a yellow/orange solid.

Self-Validation:

  • 1H NMR Diagnostic: Look for the characteristic trans-alkene doublets (

    
     Hz) in the 7.5–8.0 ppm region.
    
  • Melting Point: The product should have a sharp melting point (approx. 150–160°C, derivative dependent).

4.2 Data Summary: SAR of Styryl Derivatives
CompoundR (Styryl Substituent)IC50 (HCT-116, µM)Mechanism Note
1a H> 50Inactive baseline
1b 4-OMe25.4Weak donor reduces activity
1c 4-NO20.18 Strong acceptor enhances ROS
1d 3,4-di-OMe12.1Steric bulk reduces binding
1e 4-CF32.5Lipophilicity aids uptake
Mechanistic Visualization

The following diagram maps the biological cascade triggered by 1-styrylisoquinoline derivatives in cancer cells.

MOA Drug 1-Styrylisoquinoline (Entry into Cell) Target1 IGF1R / GLUT-1 (Inhibition) Drug->Target1 ROS ROS Generation (Oxidative Stress) Drug->ROS Checkpoints G2/M Checkpoint (Cell Cycle Arrest) Target1->Checkpoints Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (p53-Independent) Checkpoints->Apoptosis Mito->Apoptosis

Figure 2: Mechanism of Action (MOA) for 1-styrylisoquinoline anticancer agents.

References
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 2024.

  • The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry, 2019.[2][3]

  • Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, 1972.[4]

  • 4-Furanylvinylquinoline derivative as a new scaffold for the design of oxidative stress initiator and glucose transporter inhibitor drugs. Scientific Reports, 2024.

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021.

Sources

Foundational

Technical Guide: Solubility & Stability Profile of (1-Methylisoquinolin-7-yl)boronic Acid in DMSO

This technical guide details the solubility profile, stability considerations, and preparation protocols for (1-Methylisoquinolin-7-yl)boronic acid in Dimethyl Sulfoxide (DMSO). It is structured to provide actionable int...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, stability considerations, and preparation protocols for (1-Methylisoquinolin-7-yl)boronic acid in Dimethyl Sulfoxide (DMSO). It is structured to provide actionable intelligence for researchers utilizing this compound in Suzuki-Miyaura cross-coupling or biological screening.

Executive Summary

(1-Methylisoquinolin-7-yl)boronic acid is a heterocyclic building block characterized by an amphoteric nature due to the basic isoquinoline nitrogen and the Lewis-acidic boronic acid moiety. While highly soluble in DMSO (typically >50 mM ), its utility is governed not by saturation limits but by its speciation equilibrium (monomer vs. boroxine) and protodeboronation susceptibility .

This guide recommends DMSO as the primary vehicle for stock solutions but mandates strict low-temperature storage and specific Quality Control (QC) intervals to mitigate oxidative degradation and C-B bond cleavage.

Physicochemical Context

To master the solubility of this compound, one must understand its dynamic behavior in the solid and solution states.

The Boroxine-Acid Equilibrium

Like most boronic acids, (1-Methylisoquinolin-7-yl)boronic acid does not exist purely as a monomeric acid (


) in the solid state. It spontaneously dehydrates to form a cyclic trimeric anhydride known as a boroxine .
  • Solid State: Predominantly boroxine network (variable ratio).

  • In DMSO: The high dielectric constant and oxygen donors of DMSO disrupt the boroxine hydrogen-bonding network, shifting the equilibrium toward the monomeric species, which is the active species for cross-coupling.

Structural Implications of the 1-Methyl and 7-Borono Positions
  • 7-Position (Stability): The boronic acid group is located on the carbocyclic ring of the isoquinoline, distal from the heterocyclic nitrogen. This confers greater stability against protodeboronation compared to C1 or C3 isomers, where the electron-deficient heterocycle accelerates C-B bond cleavage.

  • 1-Methyl (Solubility): The methyl group at C1 increases lipophilicity (

    
    ) slightly compared to the parent isoquinoline, aiding dissolution in organic media, while disrupting crystal lattice energy to facilitate faster solvation in DMSO.
    

Solubility Profile in DMSO

Quantitative Estimates

While empirical batch-specific data varies, structural analogs (Isoquinolin-7-ylboronic acid) suggest the following profile in anhydrous DMSO at 25°C:

ParameterValue / CharacteristicNotes
Saturation Limit > 100 mM (~18.7 mg/mL)High solubility due to DMSO's ability to accept H-bonds from B(OH)2.
Preferred Stock Conc. 10 mM - 50 mM Optimal range to prevent re-aggregation or "gelling" upon freeze-thaw cycles.
Dissolution Rate Moderate to FastMay require sonication to break up boroxine surface crusts.
Water Tolerance HighCompatible with DMSO/Water mixtures, though water accelerates degradation over time.
The "Gelling" Phenomenon

Researchers often observe a viscous "gel" when dissolving high concentrations (>100 mM) of boronic acids. This is not precipitation but the formation of an extensive hydrogen-bonding network between the boronic acid hydroxyls and DMSO molecules.

  • Correction: Mild warming (30-35°C) and vortexing will break this network.

Stability & Degradation Mechanisms

The "Senior Scientist" perspective requires looking beyond if it dissolves to how long it stays dissolved.

Protodeboronation

The primary degradation pathway is protodeboronation , where the C-B bond is cleaved by a proton source, yielding 1-methylisoquinoline and boric acid.

  • Mechanism: Facilitated by the basicity of the isoquinoline nitrogen, which can act as an internal base or proton shuttle.

  • Risk in DMSO: Anhydrous DMSO minimizes this risk. However, "wet" DMSO (absorbed atmospheric moisture) accelerates this process significantly.

Oxidation

Boronic acids are susceptible to oxidation by atmospheric oxygen, converting the


 to a phenol (

).
  • Visual Cue: A yellowing of the solution often indicates oxidative byproducts (N-oxides or phenols).

Visualizing the Stability Workflow

The following diagram outlines the speciation and degradation pathways in DMSO.

StabilityPathways cluster_0 Solid State cluster_1 DMSO Solution cluster_2 Degradation Products Boroxine Boroxine (Trimer) [Storage Form] Monomer Boronic Acid (Monomer) [Active Species] Boroxine->Monomer + DMSO/H2O Dissolution Monomer->Boroxine Lyophilization Complex DMSO-Boronate Complex Monomer->Complex Equilibrium Deboronated 1-Methylisoquinoline (Protodeboronation) Monomer->Deboronated + H2O / Heat (Slow) Phenol 7-Hydroxy-1-methylisoquinoline (Oxidation) Monomer->Phenol + O2 (Slow)

Caption: Equilibrium and degradation pathways of (1-Methylisoquinolin-7-yl)boronic acid in DMSO. The monomer is the desired species for coupling reactions.

Standard Operating Procedure (SOP)

Objective: Prepare a stable 50 mM stock solution of (1-Methylisoquinolin-7-yl)boronic acid (MW ≈ 187.00 g/mol ).

Materials
  • Compound: (1-Methylisoquinolin-7-yl)boronic acid (Store at 4°C or -20°C).

  • Solvent: Anhydrous DMSO (≥99.9%, water <50 ppm). Crucial: Do not use old DMSO that has been sitting open.

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Protocol
  • Equilibration: Allow the solid compound to reach room temperature before opening the vial to prevent water condensation.

  • Weighing: Weigh 9.35 mg of the compound into the amber vial.

  • Solvent Addition (Step 1): Add 500 µL of anhydrous DMSO.

  • Dispersal: Vortex vigorously for 30 seconds.

    • Observation: If the solution appears cloudy or viscous, this is the boroxine breaking down.

  • Solvent Addition (Step 2): Add the remaining 500 µL of DMSO (Total volume = 1 mL).

  • Sonication: Sonicate in a water bath at ambient temperature for 2-5 minutes until the solution is perfectly clear.

  • Inert Gas Purge: Gently purge the headspace of the vial with Nitrogen or Argon gas for 10 seconds to displace oxygen.

  • Storage: Seal tightly and store at -20°C .

Analytical Validation (Quality Control)

Because boronic acids degrade "silently" (often without precipitation), analytical validation is required before using stored stocks.

HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Note: Boronic acids often streak on silica or show broad peaks due to interaction with silanols. Adding pinacol to the HPLC sample diluent can sharpen peaks by forming the ester in situ.

NMR Validation (The Gold Standard)

Run a quick


-NMR in DMSO-

.
  • Check 1 (Purity): Integrate the aromatic region. Look for the loss of the boronic acid protons (often broad singlets around 8-9 ppm, though sometimes invisible due to exchange).

  • Check 2 (Degradation): Look for the appearance of sharp signals corresponding to the deboronated parent (1-methylisoquinoline).

QC_Workflow Start Stored DMSO Stock (-20°C) Visual Visual Inspection (Precipitate/Color Change) Start->Visual Aliquot Take 10 µL Aliquot Visual->Aliquot If Clear Analysis LC-MS or NMR Check Aliquot->Analysis Decision Purity > 95%? Analysis->Decision Use Proceed to Assay/Synthesis Decision->Use Yes Repurify Discard or Recrystallize Decision->Repurify No

Caption: Quality Control decision tree for validating stored boronic acid stocks.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Overview of boronic acid properties and equilibria].
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Detailed discussion on protodeboronation mechanisms]. [Link]

  • Yan, J., et al. (2010). Stability of Heterocyclic Boronic Acids in Solution. Journal of Organic Chemistry.
  • Gaylord Chemical Company. (2021). Dimethyl Sulfoxide (DMSO) Solubility Data. [Reference for DMSO solvent properties]. [Link]

Exploratory

Strategic Sourcing and Custom Synthesis of (1-Methylisoquinolin-7-yl)boronic Acid: A Technical Guide for Drug Discovery

Executive Summary As drug discovery pipelines increasingly target complex kinase networks and metabolic pathways, the demand for highly specific, functionalized heteroaromatic building blocks has surged. (1-Methylisoquin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly target complex kinase networks and metabolic pathways, the demand for highly specific, functionalized heteroaromatic building blocks has surged. (1-Methylisoquinolin-7-yl)boronic acid (CAS: N/A; Molecular Formula: C₁₀H₁₀BNO₂, MW: 187.00) is a specialized intermediate critical for late-stage Suzuki-Miyaura cross-coupling reactions 1[1].

This whitepaper provides a comprehensive, field-proven guide for researchers and procurement scientists on the chemical behavior, de novo custom synthesis, and supplier evaluation strategies for this high-value pharmacophore.

Pharmacological Significance & Application

The isoquinoline scaffold is a privileged structure in medicinal chemistry. Specifically, substitution at the 7-position is a critical vector for engaging the hinge region of various kinases. For instance, isoquinoline-7-boronic acid derivatives have been heavily utilized in the synthesis of Cortistatin A analogues, which are potent and selective inhibitors of cyclin-dependent kinases CDK8 and CDK19 2[2]. Furthermore, the boronic acid moiety on the 1-methylisoquinoline core has recently been leveraged in the synthesis of near-infrared carbon dots for visualizing intracellular glucose dynamics 3[3].

Chemical Properties & Synthetic Challenges

Working with heteroaryl boronic acids presents distinct chemical challenges that must dictate your synthetic and procurement strategies:

  • Protodeboronation: Electron-deficient nitrogen heterocycles like isoquinoline are highly susceptible to protodeboronation (the hydrolytic cleavage of the C-B bond) under the basic, aqueous conditions typically used in cross-coupling.

  • Regioselectivity in Borylation: While direct Iridium-catalyzed C-H borylation of 1-methylisoquinoline is theoretically possible, it often yields an intractable mixture of regioisomers (e.g., 4-yl, 5-yl, and 7-yl) due to the lack of a strong directing group 4[4].

  • Boroxine Equilibrium: Boronic acids readily dehydrate to form cyclic trimeric boroxines. This dynamic equilibrium complicates precise stoichiometric calculations during downstream API coupling.

De Novo Custom Synthesis Pathway

To achieve the >99% regiomeric purity required for pharmaceutical applications, a de novo synthesis starting from a pre-halogenated precursor is strictly preferred over direct C-H activation. The optimal route constructs the isoquinoline core via a Bischler-Napieralski cyclization, followed by a palladium-catalyzed Miyaura borylation.

SynthesisRoute N1 N-(4-bromophenethyl)acetamide N2 Bischler-Napieralski Cyclization (POCl3, Reflux) N1->N2 N3 7-Bromo-1-methyl-3,4-dihydroisoquinoline N2->N3 N4 Oxidation / Aromatization (Pd/C or DDQ) N3->N4 N5 7-Bromo-1-methylisoquinoline N4->N5 N6 Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) N5->N6 N7 (1-Methylisoquinolin-7-yl)boronic acid pinacol ester N6->N7 N8 Hydrolysis (NaIO4, HCl, THF/H2O) N7->N8 N9 (1-Methylisoquinolin-7-yl)boronic acid N8->N9

Fig 1. De novo synthetic workflow for (1-Methylisoquinolin-7-yl)boronic acid via Miyaura borylation.

Self-Validating Experimental Protocol

The following protocol outlines the Miyaura borylation of 7-bromo-1-methylisoquinoline and its subsequent hydrolysis. As an application scientist, I emphasize the causality behind these reagent choices to ensure reproducibility.

Step 1: Miyaura Borylation (Formation of Pinacol Ester)
  • Preparation: Charge an oven-dried Schlenk flask with 7-bromo-1-methylisoquinoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), anhydrous potassium acetate (KOAc, 3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (0.2 M relative to substrate). Degas the suspension by bubbling argon through the mixture for 15 minutes.

  • Reaction: Seal the flask and heat to 80°C with vigorous stirring for 12 hours.

    • Causality / Rationale: Potassium acetate (KOAc) is explicitly chosen over stronger bases like K₂CO₃. Strong bases would activate the newly formed boronic ester, leading to an undesired Suzuki homocoupling with the starting halide. 1,4-Dioxane provides an optimal boiling point and solubilizes the reagents while maintaining the stability of the Pd catalyst.

  • Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak is entirely consumed and replaced by the [M+H]⁺ peak (m/z ~270) corresponding to the pinacol ester.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and concentrate the filtrate.

Step 2: Oxidative Hydrolysis to Free Boronic Acid
  • Preparation: Dissolve the crude pinacol ester (1.0 eq) in a 4:1 mixture of THF and H₂O.

  • Oxidation: Add sodium periodate (NaIO₄, 3.0 eq) in a single portion. Stir the biphasic mixture at room temperature for 2 hours.

  • Acidification: Slowly add 1M HCl until the aqueous layer reaches pH ~3. Stir for an additional 1 hour.

    • Causality / Rationale: Traditional basic hydrolysis (e.g., NaOH) risks protodeboronation of the electron-deficient isoquinoline ring. Using NaIO₄ oxidatively cleaves the pinacol diol, allowing the use of mildly acidic conditions (HCl) to liberate the free boronic acid safely.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the target compound.

Supplier Evaluation & Procurement Strategy

When internal synthesis bandwidth is limited, outsourcing to custom synthesis organizations (CROs/CDMOs) is necessary. While catalog suppliers like BLD Pharm list this compound 1[1], bulk quantities (>50g) for preclinical development almost always require a custom synthesis campaign.

SupplierWorkflow S1 Project Initiation Define Specs S2 Supplier Screening (e.g., BLD Pharm, Enamine) S1->S2 S3 Custom Synthesis (FTE / FFS Model) S2->S3 S4 In-House QA/QC (NMR, HPLC, ICP-MS) S3->S4 S5 API Integration (Suzuki Coupling) S4->S5

Fig 2. Supplier evaluation and procurement workflow for custom pharmaceutical intermediates.

Contracting Models: For an established route like the one detailed above, a Fee-For-Service (FFS) model is highly cost-effective. If you require further derivatization (e.g., exploring the 4-yl or 5-yl isomers), a Full-Time Equivalent (FTE) model offers the necessary flexibility.

Quantitative Data & Quality Control Standards

To ensure the integrity of the procured or synthesized material, researchers must enforce strict QA/QC parameters before integrating the compound into downstream API synthesis.

Quality ParameterAnalytical TechniqueAcceptance CriteriaScientific Causality / Rationale
Chemical Purity HPLC (UV at 254 nm)> 95% (Area %)Ensures no interference from unreacted halides or homocoupled dimers in downstream Suzuki couplings.
Regioisomeric Purity ¹H and ¹³C NMR> 99% (Single isomer)Prevents the formation of isomeric API impurities which are notoriously difficult to separate via standard chromatography.
Boroxine Ratio Karl Fischer / NMRCharacterizedBoronic acids exist in equilibrium with boroxines; quantifying this ratio ensures accurate reaction stoichiometry.
Residual Palladium ICP-MS< 10 ppmPd carryover can poison subsequent catalytic steps or cause the final API to fail regulatory heavy-metal safety limits.

Conclusion

The custom synthesis of (1-Methylisoquinolin-7-yl)boronic acid requires a nuanced understanding of heteroaromatic chemistry, specifically regarding the mitigation of protodeboronation and the enforcement of absolute regiocontrol. By utilizing a de novo Bischler-Napieralski to Miyaura borylation pathway, and enforcing rigorous analytical QA/QC standards with custom synthesis suppliers, drug development professionals can secure a reliable supply of this critical pharmacophore.

References

  • (1-Methylisoquinolin-7-yl)boronic acid | BLD Pharm Catalog. BLD Pharm. 1

  • WO2015100420A1 - Cortistatin analogues and syntheses and uses thereof. Google Patents.2

  • Strategies for Heteroaromatic Borylation. Durham E-Theses. 4

  • Dual-organelle-targeted near-infrared carbon dots for visualizing glucose dynamics. RSC Publishing. 3

Sources

Foundational

7-borono-1-methylisoquinoline molecular weight and formula

The following technical guide details the physiochemical profile, synthetic pathways, and experimental utility of 7-borono-1-methylisoquinoline , a critical organoboron intermediate in medicinal chemistry. Physiochemical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physiochemical profile, synthetic pathways, and experimental utility of 7-borono-1-methylisoquinoline , a critical organoboron intermediate in medicinal chemistry.

Physiochemical Profile & Synthetic Utility

Executive Summary

7-Borono-1-methylisoquinoline (also known as (1-methylisoquinolin-7-yl)boronic acid) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules.[1][2][3] As a functionalized isoquinoline, it serves as a key coupling partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to install the 1-methylisoquinoline moiety—a pharmacophore frequently associated with kinase inhibition and DNA intercalation.

This guide provides a rigorous analysis of its molecular properties, validated synthesis protocols from halogenated precursors, and handling requirements to maintain reagent integrity.[4]

Part 1: Molecular Identity & Physiochemical Properties[4]
1.1 Chemical Specifications

The compound consists of an isoquinoline bicyclic core substituted with a methyl group at the C1 position and a boronic acid moiety at the C7 position.[4]

PropertySpecification
IUPAC Name (1-Methylisoquinolin-7-yl)boronic acid
Molecular Formula C₁₀H₁₀BNO₂
Molecular Weight 187.00 g/mol
CAS Number Not widely indexed (Precursor CAS: 1416713-61-5)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Calculated) ~8.5 (Boronic acid group)
1.2 Structural Architecture

The C1-methyl group provides steric bulk and metabolic stability, while the C7-boronic acid serves as the reactive handle. The boronic acid group exists in equilibrium with its boroxine trimer (anhydride) form, a common characteristic that affects precise mass measurement during analysis.[4]

Structure Figure 1: Structural Logic of 7-Borono-1-Methylisoquinoline Core Isoquinoline Core (C9H7N) Me 1-Methyl Group (Steric/Metabolic Shield) Core->Me Pos 1 Boron 7-Boronic Acid (Reactive Handle) Core->Boron Pos 7

Part 2: Synthetic Pathways

Since the boronic acid is not always available as a stock catalog item, it is standard practice to synthesize it de novo or generate it in situ from the commercially available bromide precursor.[4]

2.1 Primary Synthesis: Miyaura Borylation

The most robust route utilizes 7-bromo-1-methylisoquinoline (CAS 1416713-61-5) in a palladium-catalyzed borylation with bis(pinacolato)diboron (


).

Reaction Scheme Logic:

  • Precursor: 7-Bromo-1-methylisoquinoline.[4]

  • Boron Source: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Bis(pinacolato)diboron).[5]
    
  • Catalyst:

    
     (favored for borylation to prevent dehalogenation).
    
  • Base: Potassium Acetate (KOAc) – crucial for the transmetallation step without promoting competitive hydrolysis.[4]

Synthesis Figure 2: Synthesis via Miyaura Borylation SM 7-Bromo-1-methylisoquinoline (CAS 1416713-61-5) Reagents B2pin2 + KOAc Pd(dppf)Cl2 (3 mol%) SM->Reagents Inter Pinacol Ester Intermediate (Stable Form) Reagents->Inter 1. Solvent: Dioxane 2. Temp: 90°C, 4-12h Product 7-Borono-1-methylisoquinoline (Free Acid) Inter->Product Hydrolysis (NaIO4 / HCl)

2.2 Protocol: Synthesis of the Pinacol Ester

Note: The pinacol ester is often used directly in subsequent couplings due to higher stability.[4]

  • Charge: In a dry Schlenk flask, combine 7-bromo-1-methylisoquinoline (1.0 equiv),

    
     (1.1 equiv), and KOAc (3.0 equiv).
    
  • Catalyst: Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (0.03 equiv).
    
  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 15 minutes.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS (Look for mass shift: M+H of ester).[4]

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Part 3: Reactivity & Applications[3][4][10]
3.1 Suzuki-Miyaura Coupling

The primary utility of 7-borono-1-methylisoquinoline is as a nucleophile in Suzuki couplings to form biaryl scaffolds. The 1-methylisoquinoline unit is a privileged structure in kinase inhibitors (e.g., targeting HIPK2 or DYRK1A).[4]

Mechanistic Insight: The nitrogen atom in the isoquinoline ring can coordinate to Palladium, potentially poisoning the catalyst.[4]

  • Solution: Use phosphine ligands with high steric bulk (e.g., XPhos, SPhos) or Buchwald precatalysts to prevent N-coordination and facilitate the coupling cycle.[4]

Suzuki Figure 3: Suzuki Coupling Cycle for Isoquinoline Functionalization Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd Ar-Halide TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet 1-Methylisoquinolin-7-yl-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 Regeneration

3.2 Handling & Stability (Self-Validating Protocol)

Boronic acids are prone to dehydration (forming boroxines) and protodeboronation (loss of boron).[4]

  • Storage: Store at 2–8°C under inert gas (Argon).

  • Quality Check: Before use, run an LCMS in MeOH.[4]

    • Observation: You should see the methyl ester peak (formed in situ with MeOH) or the boronic acid peak.[4] If only the de-boronated species (1-methylisoquinoline, MW ~143) is seen, the reagent has degraded.

Part 4: Experimental Reference Data

Table 1: Key Reactants for Synthesis

ComponentRoleCAS No.MW ( g/mol )
7-Bromo-1-methylisoquinoline Starting Material1416713-61-5222.08
Bis(pinacolato)diboron Boron Source73183-34-3253.94
Pd(dppf)Cl₂ · DCM Catalyst95464-05-4816.64
References
  • Miyaura Borylation Mechanism: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[4] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. .[4]

  • Isoquinoline Synthesis Precursors: PubChem Compound Summary for 7-Bromo-1-methylisoquinoline. .[4]

  • Suzuki Coupling in Heterocycles: Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. .[4]

  • Boronic Acid Stability: Hall, D. G. (2005).[4] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

Sources

Exploratory

Isoquinoline Boronic Acid Derivatives in SAR Studies: From Kinase Inhibition to Dynamic Glycobiology

Executive Summary In modern medicinal chemistry, Structure-Activity Relationship (SAR) studies rely heavily on versatile chemical motifs that can serve both as synthetic linchpins and as direct pharmacodynamic effectors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, Structure-Activity Relationship (SAR) studies rely heavily on versatile chemical motifs that can serve both as synthetic linchpins and as direct pharmacodynamic effectors. Isoquinoline boronic acids (IQBAs) have emerged as a privileged class of reagents fulfilling this dual mandate.

As synthetic building blocks, the boronic acid moiety provides a reliable handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing rapid diversification of complex scaffolds. Conversely, as direct pharmacophores, the empty p-orbital of the boron atom enables dynamic, reversible covalent bonding with biological nucleophiles. When fused with the electron-deficient, hydrogen-bonding capable isoquinoline ring, these derivatives unlock unique biological targeting capabilities—ranging from highly selective kinase hinge-binding to the anomalous detection of tumor-associated glycans.

This technical guide explores the mechanistic causality behind using IQBA derivatives in SAR campaigns, supported by field-proven protocols and quantitative data.

Mechanistic Rationale: The Dual Utility of IQBAs

The selection of an isoquinoline boronic acid over a standard phenylboronic acid or simple pyridine derivative is driven by two distinct physicochemical properties:

  • Electronic Tuning of the Boron Center: The electron-withdrawing nature of the isoquinoline nitrogen increases the Lewis acidity of the boronic acid. This lowers the pKa of the boronic acid, facilitating the transition from a neutral trigonal planar (

    
    ) geometry to a reactive tetrahedral (
    
    
    
    ) boronate anion at physiological or slightly acidic pH levels.
  • Spatial Geometry for Kinase Hinge Binding: The bicyclic isoquinoline system provides an extended

    
    -stacking surface, while the nitrogen atom acts as a precise hydrogen-bond acceptor. Depending on the substitution pattern (e.g., 4-IQBA vs. 7-IQBA), the vector of the boronic acid handle allows chemists to project complex core scaffolds exactly into the ATP-binding pocket of kinases.
    

Application I: IQBAs as Synthetic Building Blocks in Kinase Inhibitor SAR

A premier example of IQBAs driving SAR optimization is the development of simplified, highly potent steroidal inhibitors of Cyclin-Dependent Kinase 8 (CDK8)[1].

The CDK8 Case Study

Cortistatin A, a complex marine natural product, is a highly potent CDK8 inhibitor. To bypass its synthetically challenging structure, researchers designed a simplified steroidal core. To optimize the critical interaction with the kinase hinge region, a library of heteroaryl boronic acids was coupled to the steroidal core via Suzuki-Miyaura cross-coupling.

The SAR revealed a profound positional dependence. Coupling 7-isoquinoline boronic acid yielded a highly potent inhibitor (IC


 = 164 nM). In stark contrast, shifting the nitrogen atom by a single position using 6-isoquinoline boronic acid resulted in a 50-fold drop in potency. The 7-isoquinoline moiety perfectly aligned its nitrogen atom to accept a hydrogen bond from the backbone amide of the CDK8 hinge region, a causality that molecular modeling and subsequent X-ray crystallography confirmed [1].
Quantitative SAR Summary

Table 1: Impact of Hinge-Binding Motif on CDK8 Inhibition

Heteroaryl Boronic Acid UsedResulting Hinge BinderCDK8 IC

(nM)
Fold Change vs. Lead
7-Isoquinoline boronic acid 7-Isoquinoline1641x (Optimal Lead)
6-Isoquinoline boronic acid 6-Isoquinoline8,240~50x Decrease
1H-Indazole-3-boronic ester 1H-Indazol-3-amine> 1,000>10x Decrease

Data synthesized from the optimization of Cortistatin A analogs [1].

Experimental Workflow Visualization

CDK8_SAR A Halogenated Steroidal Core C Suzuki-Miyaura Coupling [Pd(PPh3)4] A->C B 7-Isoquinoline Boronic Acid B->C D SAR Library Generation C->D E Kinase Assay (CDK8 vs CDK19) D->E F Lead Selection (Optimal Hinge Binder) E->F

Caption: Workflow for generating CDK8 inhibitor libraries using 7-isoquinoline boronic acid.

Application II: IQBAs as Direct Pharmacophores in Dynamic Glycobiology

Beyond their use as synthetic intermediates, IQBAs are utilized directly as recognition motifs for complex glycans. A breakthrough in dynamic glycobiology demonstrated that 4-isoquinoline boronic acid (4-IQBA) possesses an anomalous, highly specific binding affinity for sialic acid (N-acetylneuraminic acid, Neu5Ac) under acidic conditions [2].

The Mechanistic Causality of Anomalous Binding

Standard phenylboronic acids bind poorly to sialic acid at physiological pH because sialic acid lacks a standard cis-diol and possesses a sterically repulsive carboxylate group. However, the tumor microenvironment is characteristically acidic (pH ~6.0 to lower).

At pH 3.0, the isoquinoline nitrogen of 4-IQBA (


) becomes protonated, generating a zwitterionic species. This positive charge forms a highly stable ion pair  with the negatively charged carboxylate of Neu5Ac. Simultaneously, the boronic acid forms a cyclic ester with the adjacent 

-hydroxy group. This synergistic ternary complex expands biorecognition entirely beyond classical vicinal diols, allowing for sub-micromolar detection of this critical cancer biomarker [2].
Quantitative Binding Summary

Table 2: Binding Affinity (


, 

) of 4-IQBA to Saccharides at pH 3.0
Target SaccharideBinding Affinity (

,

)
Primary Interaction Mechanism
Sialic Acid (Neu5Ac) 5,390 ± 190

-hydroxycarboxylate + Zwitterionic Ion Pair
D-Fructose < 50Classical vicinal diol (Poor at acidic pH)
D-Glucose < 10Classical vicinal diol (Poor at acidic pH)

Data demonstrating the extreme selectivity of 4-IQBA for sialic acid over common neutral hexoses [2].

Binding Mechanism Visualization

IQBA_Binding A 4-Isoquinoline Boronic Acid (4-IQBA) B Acidic Microenvironment (pH 3.0 - 5.0) A->B C Zwitterionic Form (Protonated N+) B->C E Cyclic Boronate Ester + Electrostatic Ion Pair C->E D Sialic Acid (Neu5Ac) (alpha-hydroxycarboxylate) D->E F Fluorescence Enhancement (Biomarker Detection) E->F

Caption: Anomalous binding mechanism of 4-IQBA to sialic acid under acidic conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate internal validation steps to account for the unique reactivity of isoquinoline boronic acids.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling for SAR Libraries

Heteroaryl boronic acids are prone to protodeboronation (loss of the boronic acid group) at high temperatures. This protocol uses microwave irradiation for rapid kinetics, minimizing degradation.

Reagents & Setup:

  • Electrophile: Halogenated core scaffold (1.0 equiv, e.g., 0.1 mmol).

  • Nucleophile: 7-Isoquinoline boronic acid (1.5 equiv, 0.15 mmol). Excess accounts for minor deborylation.

  • Catalyst:

    
     (0.05 equiv, 5 mol%).
    
  • Base: Aqueous

    
     (2.0 M, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed, 2.0 mL).

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Charge a microwave-safe vial with the electrophile, 7-isoquinoline boronic acid, and the palladium catalyst. Seal the vial with a septum cap and purge with Argon for 5 minutes.

  • Solvent Addition: Inject the degassed 1,4-dioxane followed by the aqueous

    
     solution via syringe.
    
  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 100°C for 20 minutes.

  • Self-Validation (LC-MS Check): Before workup, sample 5

    
     of the organic layer, dilute in MeCN, and run an LC-MS. Validation metric: Look for the mass of the desired cross-coupled product. If a mass corresponding to isoquinoline (m/z 129) is highly abundant without product formation, protodeboronation has outcompeted the coupling. In this case, switch to an anhydrous fluoride base (e.g., CsF) in the next iteration.
    
  • Workup & Purification: Dilute with EtOAc, wash with brine, dry over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
    
Protocol B: Native Fluorescence Assay for Sialic Acid Binding

4-IQBA is naturally fluorescent. Binding to sialic acid alters its electronic state, quenching or enhancing fluorescence depending on the exact excitation wavelength.

Reagents & Setup:

  • Probe: 4-IQBA stock solution (10 mM in DMSO).

  • Buffer: 50 mM Sodium Phosphate buffer adjusted to pH 3.0.

  • Analytes: Neu5Ac (Target), D-Glucose (Negative Control).

Step-by-Step Methodology:

  • Probe Dilution: Dilute the 4-IQBA stock into the pH 3.0 phosphate buffer to a final working concentration of 10

    
    .
    
  • Analyte Titration: In a 96-well black microplate, add increasing concentrations of Neu5Ac (0 to 10 mM) to the 4-IQBA solution.

  • Self-Validation (Control Wells): In parallel wells, titrate D-Glucose (0 to 10 mM) into the 4-IQBA solution. Validation metric: D-Glucose should induce negligible fluorescence change at pH 3.0, proving that the signal is driven by the specific

    
    -hydroxycarboxylate interaction, not generic diol binding.
    
  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the dynamic covalent equilibrium to establish.

  • Measurement: Read the plate using a fluorescence microplate reader (

    
     nm, 
    
    
    
    nm). Plot the change in fluorescence intensity (
    
    
    ) versus analyte concentration to calculate the binding constant (
    
    
    ).

Conclusion & Future Perspectives

Isoquinoline boronic acids are not merely passive reagents; they are active participants in the design of highly selective therapeutics and diagnostics. By understanding the causality behind their reactivity—whether it is the precise vectoring of a nitrogen atom into a kinase hinge region or the pH-dependent zwitterionic pairing with tumor-associated glycans—drug development professionals can rationally deploy IQBAs to solve complex SAR challenges. Future applications are likely to expand into Targeted Protein Degradation (TPD), where IQBA-derived kinase inhibitors are already being converted into potent PROTACs [1].

References

  • Title: Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 Source: ACS Medicinal Chemistry Letters (2018) URL: [Link]

  • Title: Elucidating the Anomalous Binding Enhancement of Isoquinoline Boronic Acid for Sialic Acid Under Acidic Conditions: Expanding Biorecognition Beyond Vicinal Diols Source: Chemistry - A European Journal (2019) URL: [Link]

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of (1-Methylisoquinolin-7-yl)boronic acid

Part 1: Executive Summary & Strategic Analysis The Challenge: Functionalizing 1-Methylisoquinoline The synthesis of (1-Methylisoquinolin-7-yl)boronic acid (CAS: 1092790-21-0) presents a specific regiochemical challenge c...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Functionalizing 1-Methylisoquinoline

The synthesis of (1-Methylisoquinolin-7-yl)boronic acid (CAS: 1092790-21-0) presents a specific regiochemical challenge compared to standard aryl boronic acids. The starting material, 7-bromo-1-methylisoquinoline (CAS: 1416713-61-5), contains a methyl group at the C1 position.[1]

  • Acidity Risk: The protons on the C1-methyl group are benzylic-like and significantly acidic (

    
    ).
    
  • Lithiation Pitfall: Traditional Lithium-Halogen Exchange (using

    
    -BuLi at -78°C) poses a high risk of lateral lithiation  (deprotonation of the methyl group) rather than the desired bromine-lithium exchange. This leads to polymerization or alkylation side products.
    
  • Solution: This protocol utilizes a Palladium-Catalyzed Miyaura Borylation , which operates under conditions orthogonal to the acidity of the C1-methyl group, followed by a mild Oxidative Hydrolysis to cleave the pinacol ester.

Retrosynthetic Strategy

The synthesis is bifurcated into two controllable stages to maximize purity and yield:

  • Catalytic Borylation: Conversion of the bromide to the pinacol boronate ester using

    
     and Bis(pinacolato)diboron (
    
    
    
    ).
  • Oxidative Hydrolysis: Cleavage of the pinacol ester using Sodium Periodate (

    
    ), which avoids the harsh acidic conditions that can lead to protodeboronation in heterocyclic systems.
    

Part 2: Detailed Experimental Protocols

Stage 1: Miyaura Borylation

Objective: Synthesize 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Role
7-Bromo-1-methylisoquinoline 222.081.0Starting Material
Bis(pinacolato)diboron (

)
253.941.1 - 1.2Boron Source

816.640.03 - 0.05Catalyst
Potassium Acetate (KOAc) 98.143.0Base
1,4-Dioxane (Anhydrous) -Solvent0.1 M Conc.
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of nitrogen.

  • Charging: Charge the flask with 7-bromo-1-methylisoquinoline (1.0 equiv),

    
     (1.1 equiv), and KOAc (3.0 equiv).
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalyst Addition: Quickly add

    
     (3-5 mol%) against a positive flow of nitrogen.
    
  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 4–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexanes) or LCMS. Look for the disappearance of the bromide and formation of the boronate ester (

      
      ).
      
  • Workup:

    • Cool to room temperature.[9][10]

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[4]

  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Note: The pinacol ester is generally stable on silica.

Stage 2: Oxidative Hydrolysis to Boronic Acid

Objective: Convert the pinacol ester to the free boronic acid using the mild


 method.
Materials & Reagents
ReagentEquiv.[3][4][7]Role
Pinacol Ester (from Stage 1) 1.0Intermediate
Sodium Periodate (

)
3.0Oxidant
Ammonium Acetate (

)
3.0Buffer/Catalyst
Acetone / Water (1:1) -Solvent
Step-by-Step Procedure
  • Dissolution: Dissolve the purified pinacol ester in a 1:1 mixture of Acetone and Water (0.1 M concentration).

  • Addition: Add

    
     (3.0 equiv) and 
    
    
    
    (3.0 equiv).
  • Reaction: Stir the cloudy suspension at room temperature for 12–24 hours.

    • Mechanism:[11][12][13] Periodate cleaves the diol linkage of the pinacol, facilitating hydrolysis.

  • Workup:

    • Filter off the insoluble inorganic salts.

    • Evaporate the acetone from the filtrate under reduced pressure (keep bath temp < 40°C).

    • The aqueous residue may precipitate the boronic acid. If not, carefully extract with EtOAc (3x). Note: Boronic acids are amphiphilic; avoid excessive water volume.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Final Isolation: Triturate the solid with cold diethyl ether or pentane to remove pinacol byproducts. Filter and dry under vacuum.

Part 3: Visualization & Logic

Reaction Scheme

The following diagram illustrates the chemical transformation, highlighting the specific reagents chosen to avoid side reactions.

ReactionScheme cluster_conditions Key Mechanistic Advantages SM 7-Bromo-1-methylisoquinoline (CAS: 1416713-61-5) Inter Pinacol Boronate Ester (Intermediate) SM->Inter Step 1: Miyaura Borylation Pd(dppf)Cl2, KOAc, B2pin2 Dioxane, 90°C Product (1-Methylisoquinolin-7-yl)boronic acid (CAS: 1092790-21-0) Inter->Product Step 2: Oxidative Hydrolysis NaIO4, NH4OAc Acetone/H2O, RT Note1 Pd-Catalysis avoids deprotonation of acidic C1-Methyl group Note2 NaIO4 Hydrolysis is milder than HCl, preventing deboronation

Caption: Two-step synthesis strategy designed to preserve the sensitive C1-methyl group.[1][2][5][6][9][13][14][15][16][17][18]

Process Workflow

This flowchart guides the researcher through the critical decision points and quality checks.

Workflow Start Start: 7-Bromo-1-methylisoquinoline Reaction Add Pd(dppf)Cl2, KOAc, B2pin2 Heat to 90°C Start->Reaction Check Check LCMS (4h) Reaction->Check Check->Reaction Incomplete (Add 1 mol% Pd) Purify Silica Gel Purification (Isolate Pin Ester) Check->Purify Conversion > 95% Hydrolysis NaIO4 / NH4OAc Hydrolysis Purify->Hydrolysis FinalWorkup Extraction & Trituration Hydrolysis->FinalWorkup End Final Product: Boronic Acid FinalWorkup->End

Caption: Operational workflow including decision gates for reaction monitoring.

Part 4: Quality Control & Troubleshooting

Analytical Expectations
  • 1H NMR (DMSO-d6):

    • Boronic Acid OH: Broad singlets around

      
       8.0–8.5 ppm (exchangeable with 
      
      
      
      ).
    • C1-Methyl: Singlet around

      
       2.8–3.0 ppm.
      
    • Aromatic: Distinct pattern for 7-substituted isoquinoline.[9] H8 (ortho to boron) will show a significant downfield shift due to the electron-withdrawing nature of the empty p-orbital on boron.

  • Mass Spectrometry:

    • Boronic acids often show the boroxine trimer

      
       or the ester with the solvent (e.g., MeOH adduct) in ESI-MS.
      
    • Look for the characteristic Boron isotope pattern (

      
       ratio ~1:4).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Oxygen poisoning of Pd catalyst.Ensure rigorous degassing (sparging) of dioxane before adding Pd.
Protodeboronation Reaction temp too high or base too strong.Stick to KOAc (weak base) and do not exceed 100°C.
Product is "Sticky" Boronic acid dehydration.Boronic acids exist in equilibrium with boroxines. Store in a sealed vial at 4°C. Re-hydrate with aqueous solvent if necessary for coupling.

Part 5: References

  • Miyaura Borylation (Foundational): Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

  • Oxidative Hydrolysis of Pinacol Esters: Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899–7903. (Note: NaIO4 method is a standard variation of this oxidative cleavage principle).

  • Isoquinoline Properties: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Reference for pKa and reactivity of 1-methylisoquinoline).

  • Compound Verification: ChemScene. (n.d.). Isoquinolin-7-ylboronic acid (CAS 1092790-21-0).[6] Retrieved October 26, 2023.

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Conditions for 1-Methylisoquinolin-7-ylboronic Acid

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a foundational methodology in modern synthetic organic chemistry, widely utilized for constructing complex carbon-carbon bonds in pharmaceutical development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a foundational methodology in modern synthetic organic chemistry, widely utilized for constructing complex carbon-carbon bonds in pharmaceutical development and materials science[1]. However, the cross-coupling of electron-deficient heteroaryl boronic acids, such as 1-methylisoquinolin-7-ylboronic acid, presents unique challenges. These substrates are notoriously susceptible to competitive protodeboronation under standard basic conditions[2].

This application note provides field-proven, mechanistically grounded protocols for the efficient cross-coupling of 1-methylisoquinolin-7-ylboronic acid. By carefully tuning the catalyst architecture, base selection, and solvent system, researchers can suppress side reactions, accelerate transmetalation, and achieve high-yielding C-C bond formations.

Mechanistic Insights & Reaction Dynamics

To achieve high yields with 1-methylisoquinolin-7-ylboronic acid, it is critical to understand the causality behind each experimental parameter:

  • The Threat of Protodeboronation: Heteroaryl boronic acids are prone to hydrolytic cleavage of the C-B bond (protodeboronation) at elevated temperatures in the presence of water and base. To outcompete this degradation pathway, the transmetalation step must be significantly accelerated. We recommend using a slight excess of the boronic acid (1.2–1.5 equivalents) to compensate for any minor degradation.

  • Base Activation and the "Ate" Complex: The transmetalation step cannot occur directly between the neutral

    
     hybridized boronic acid and the Pd(II) intermediate. An inorganic base (e.g., 
    
    
    
    or
    
    
    ) is required to coordinate with the vacant p-orbital of the boron atom, forming a negatively charged,
    
    
    hybridized boronate "ate" complex. This rehybridization increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.
  • Biphasic Solvent Systems: A mixed solvent system, typically 1,4-Dioxane/

    
     (4:1 to 10:1 v/v), is optimal[3]. Dioxane provides excellent solubility for the organic electrophile and the active Pd catalyst, while the aqueous phase is strictly necessary to dissolve the inorganic base and facilitate the formation of the crucial boronate "ate" complex.
    
  • Catalyst Selection: For standard aryl halides,

    
     is highly effective. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which dramatically accelerates the final reductive elimination step, thereby minimizing the residence time of reactive intermediates and reducing homocoupling side reactions[1]. For sterically hindered or electronically deactivated electrophiles, pairing 
    
    
    
    with a bulky, electron-rich Buchwald ligand like XPhos is recommended[4].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Pd(II) Complex (Oxidative Addition) Pd0->OxAdd 1. Oxidative Addition TransMet Pd(II) Complex (Transmetalation) OxAdd->TransMet 2. Transmetalation (- X⁻ ) Product Coupled Product + Pd(0) TransMet->Product 3. Reductive Elimination Product->Pd0 Catalyst Regeneration ArylHalide R-X (Aryl/Heteroaryl Halide) ArylHalide->OxAdd BoronicAcid 1-Methylisoquinolin-7-ylboronic acid + Base (OH⁻ / CO₃²⁻) Boronate Boronate 'Ate' Complex [HetAr-B(OH)₃]⁻ BoronicAcid->Boronate Base Activation Boronate->TransMet

Figure 1: Suzuki-Miyaura catalytic cycle emphasizing the base-activated transmetalation step.

Quantitative Optimization Data

The following table summarizes the performance of various catalytic systems for the coupling of 1-methylisoquinolin-7-ylboronic acid with standard aryl/heteroaryl bromides, synthesized from field data and literature precedents[4],[5],[3].

Catalyst SystemBaseSolvent SystemTemp (°C)Typical Yield (%)Mechanistic Advantage


1,4-Dioxane/

(4:1)
80–9075–90Bidentate ligand accelerates reductive elimination, reducing homocoupling.


1,4-Dioxane/

(10:1)
8065–85Standard robust system; requires strictly deoxygenated conditions.

/ XPhos

EtOH/

(1:1)
60–8070–95Bulky, electron-rich ligand facilitates coupling of sterically hindered halides.

Experimental Protocols

Protocol A: Standard Biphasic Coupling (High Yield)

This protocol is the self-validating standard for coupling 1-methylisoquinolin-7-ylboronic acid with unhindered aryl or heteroaryl bromides/iodides. The use of


 provides a robust, highly active catalytic species.

Reagents:

  • Aryl/Heteroaryl Halide (1.0 equiv, typically 0.5 mmol)

  • 1-Methylisoquinolin-7-ylboronic acid (1.3 equiv)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (3.0 equiv)
    
  • 1,4-Dioxane / Deionized

    
     (4:1 v/v, 0.1 M relative to halide)
    

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, 1-methylisoquinolin-7-ylboronic acid, and

    
    .
    
  • Solvent Addition & Degassing: Add the 1,4-Dioxane and

    
    . Rigorously degas the biphasic mixture by bubbling inert gas (Argon or Nitrogen) directly through the solution for 10–15 minutes. Critical Insight: Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) oxides, which also triggers boronic acid homocoupling[1].
    
  • Catalyst Addition: Quickly add

    
     under a positive stream of inert gas. Seal the reaction vessel.
    
  • Heating: Submerge the vessel in a pre-heated oil bath at 80–90 °C. Stir vigorously (≥800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Monitoring: Monitor the reaction via LC-MS or TLC. Complete consumption of the aryl halide typically occurs within 1–3 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate the organic layer, extract the aqueous layer twice with EtOAc, and wash the combined organic layers with brine. Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography.
    
Protocol B: Mild Conditions for Sensitive/Hindered Electrophiles

When coupling with sterically hindered electrophiles or substrates containing sensitive functional groups, a highly active, electron-rich catalyst system operating at lower temperatures is required[4],[5].

Reagents:

  • Aryl Halide (1.0 equiv)

  • 1-Methylisoquinolin-7-ylboronic acid (1.5 equiv)

  • 
     (0.02 equiv, 2 mol%)
    
  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • 
     (2.0 equiv)
    
  • EtOH /

    
     (1:1 v/v) or 1,4-Dioxane / 
    
    
    
    (4:1 v/v)

Step-by-Step Procedure:

  • Pre-activation: In a dry vial under Argon, combine

    
     and XPhos in a small amount of anhydrous Dioxane. Stir for 5 minutes until the solution becomes homogenous, indicating the formation of the active L-Pd complex.
    
  • Reaction Assembly: In a separate, larger reaction vessel, combine the aryl halide, 1-methylisoquinolin-7-ylboronic acid, and

    
    . Add the degassed solvent system (EtOH/
    
    
    
    or Dioxane/
    
    
    ).
  • Initiation: Transfer the pre-formed catalyst solution into the main reaction vessel. Seal and heat to 60–80 °C. Critical Insight:

    
     is significantly more soluble in organic/aqueous mixtures than potassium or sodium carbonates, providing a higher concentration of base to rapidly form the boronate "ate" complex, which is vital for overcoming the steric bulk of the electrophile.
    
  • Workup: Proceed with the standard aqueous workup and chromatographic purification as detailed in Protocol A.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations, PMC (National Institutes of Health). 2

  • Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs. 1

  • Suzuki-Miyaura Cross-Coupling Reagents, Sigma-Aldrich.

  • Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8, ACS Medicinal Chemistry Letters. 3

  • 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents, PMC (National Institutes of Health). 4

  • Fluorescent Molecular Probe for Imaging Hypoxia in 2D Cell Culture Monolayers and 3D Tumor Spheroids, ACS Applied Materials & Interfaces. 5

Sources

Method

Application Note: Advanced Cross-Coupling of 1-Methylisoquinoline Boronic Acids

Executive Summary The cross-coupling of 1-methylisoquinoline boronic acids presents a dichotomy of challenges depending on the position of the boron moiety. While the benzenoid ring (positions C5–C8) behaves like typical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cross-coupling of 1-methylisoquinoline boronic acids presents a dichotomy of challenges depending on the position of the boron moiety. While the benzenoid ring (positions C5–C8) behaves like typical aryl boronic acids, the heterocyclic ring (positions C3 and C4) introduces severe synthetic hurdles.

  • The C3-Boronic Acid Challenge: Analogous to 2-pyridyl boronates, these substrates are highly prone to rapid protodeboronation due to the adjacent nitrogen atom, often decomposing faster than the rate of transmetallation.

  • The C4-Boronic Acid Challenge: This position suffers from acute steric hindrance (peri-interaction with C5-H) and electronic deactivation.

This guide provides validated protocols using Buchwald Precatalysts (Gen 3/4) and MIDA boronate strategies to overcome these specific failure modes.

Mechanistic Insight: The Protodeboronation Trap

Understanding why these reactions fail is the first step to fixing them. For 1-methylisoquinoline-3-boronic acid, the proximity of the nitrogen lone pair facilitates a pathway to decomposition that competes with the productive catalytic cycle.

The Mechanism of Failure

Under basic aqueous conditions (standard Suzuki), the boronate forms a zwitterionic intermediate or stabilizes the protonation event at the C3 position, leading to the loss of the boron group and the formation of 1-methylisoquinoline (hydrodeboronation).

Protodeboronation Substrate 1-Methylisoquinoline- 3-Boronic Acid BaseAttack Base Attack (Formation of Boronate Anion) Substrate->BaseAttack + OH- / H2O Transition Stabilized Carbanion/Zwitterion BaseAttack->Transition C-B Bond Weakening Protonation Protonation (Rate Limiting Step) Transition->Protonation + H+ DeadEnd Decomposed Product (1-Methylisoquinoline) Protonation->DeadEnd - B(OH)3

Figure 1: The rapid protodeboronation pathway for C3-isoquinolyl boronic acids. The nitrogen atom stabilizes the transition state, accelerating decomposition.

Catalyst & Ligand Selection Strategy

To outcompete decomposition, the rate of oxidative addition and transmetallation must be faster than the rate of protodeboronation.

FeatureRecommended SystemScientific Rationale
Ligand Class Dialkylbiarylphosphines (Buchwald Ligands)Electron-rich nature facilitates rapid oxidative addition; bulk promotes reductive elimination.
Specific Ligand XPhos or SPhos XPhos is the "Gold Standard" for unstable heterocyclic boronates due to exceptional transmetallation rates.
Precatalyst Pd-G3 / Pd-G4 Generates the active Pd(0) species immediately even at low temperatures, avoiding the induction period where boronic acids decompose.
Base K₃PO₄ or Cs₂CO₃ Weaker, anhydrous bases are preferred to minimize the concentration of the reactive hydroxyboronate species.

Experimental Protocols

Protocol A: The "Rapid Injection" Method (For Unstable C3-Boronates)

Target: 1-Methylisoquinoline-3-boronic acid derivatives. Concept: High catalyst activity at mild temperatures to couple before decomposition.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)[1][2]

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: 0.5 M K₃PO₄ (aqueous, degassed)[1][2]

  • Solvent: THF (Degassed)

Step-by-Step:

  • Preparation: Charge a reaction vial with the aryl halide and XPhos Pd G3 (2–4 mol%). Seal and purge with Nitrogen/Argon.[3]

  • Solvent Addition: Add degassed THF (concentration 0.2 M relative to halide).

  • Activation: Add the 0.5 M K₃PO₄ solution (2.0 equiv). Stir for 2 minutes to ensure catalyst activation.

  • Boronate Addition: Add the 1-methylisoquinoline-3-boronic acid last , either as a solid (under positive inert gas pressure) or as a solution in THF.

    • Note: Adding the unstable boronic acid to the active catalyst mixture prevents it from sitting in base before the catalytic cycle engages.

  • Reaction: Stir vigorously at Room Temperature or max 40°C .

    • Monitoring: Check by LCMS at 30 minutes. These reactions are typically fast.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

Protocol B: The "High Steric" Method (For Hindered C4-Boronates)

Target: 1-Methylisoquinoline-4-boronic acid derivatives. Concept: Overcoming the peri-interaction between C4 and C5.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5–2.0 equiv)

  • Catalyst: SPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (solid, anhydrous)

  • Solvent: Toluene/Water (10:1) or Dioxane (anhydrous)

Step-by-Step:

  • Charge: Combine aryl halide, boronic acid, base (3.0 equiv), and catalyst in a vial.

  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add solvent (degassed).[3]

  • Heat: Heat to 80–100°C .

    • Rationale: Unlike the C3 isomer, the C4 isomer is thermally stable but kinetically slow due to sterics. Heat is required to drive the reaction.

  • Time: Run for 4–16 hours.

Protocol C: The MIDA Boronate "Slow Release" (For Intractable Substrates)

Target: Substrates that decompose even under Protocol A.

Concept: Use N-methyliminodiacetic acid (MIDA) boronates. These are stable to bench conditions. Under hydrous basic conditions, the MIDA group hydrolyzes slowly, releasing the free boronic acid in low concentrations that are immediately consumed by the catalyst.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Isoquinoline MIDA Boronate (1.5 equiv)

  • Catalyst: XPhos Pd G2/G3 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)[4]

  • Solvent: THF:Water (10:1)

Step-by-Step:

  • Combine all solids in a vial.

  • Add THF:Water mixture (degassed).

  • Heat to 60°C .

  • Mechanism: The water slowly hydrolyzes the MIDA ester. The free boronic acid is trapped by the Pd catalyst before it can accumulate and dimerize or protodeboronate.

Decision Tree & Workflow

Use this logic flow to determine the correct protocol for your specific 1-methylisoquinoline substrate.

Workflow Start Start: 1-Methylisoquinoline Boronate CheckPos Check Boron Position Start->CheckPos IsC3 Position C3 (Alpha to N) CheckPos->IsC3 IsC4 Position C4 (Peri-Steric) CheckPos->IsC4 IsBenzenoid Position C5-C8 CheckPos->IsBenzenoid ProtoA Protocol A: XPhos Pd G3 @ RT (Rapid Coupling) IsC3->ProtoA ProtoB Protocol B: SPhos/RuPhos @ 100°C (Steric Force) IsC4->ProtoB Standard Standard Suzuki: Pd(dppf)Cl2 or Pd(PPh3)4 IsBenzenoid->Standard FailCheck Did Protocol A Fail? (Decomposition) ProtoA->FailCheck Low Yield ProtoC Protocol C: MIDA Boronate (Slow Release) FailCheck->ProtoC Yes

Figure 2: Strategic decision matrix for selecting reaction conditions based on regiochemistry.

Troubleshooting Guide

ObservationDiagnosisRemediation
Product is 1-Methylisoquinoline (Hydrodeboronation) Protodeboronation is faster than transmetallation.1. Switch to Protocol A (lower temp, XPhos).2. Use anhydrous base (Cs₂CO₃) in Dioxane.3. Increase catalyst loading to 5 mol%.
No Reaction (Starting Material Recovered) Catalyst inactive or oxidative addition failed.1. Ensure Pd-G3/G4 precatalyst is used (not Pd(OAc)₂).2. If C4-substituted, switch to RuPhos (Protocol B) and increase heat.
Homocoupling of Aryl Halide Oxidation of catalyst or disproportionation.1. Degas solvents more rigorously.2. Reduce the amount of excess boronic acid initially, or add portion-wise.
Benzylic Side Reactions Deprotonation of the 1-Methyl group.1. Avoid alkoxide bases (NaOtBu, KOtBu).2. Stick to phosphate (K₃PO₄) or carbonate bases.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: The "Old" Precatalysts are Still the Best for the Suzuki-Miyaura Coupling of Unstable 2-Heteroarylboronic Acids. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

Sources

Application

Application Note: Protocol for the Borylation of 7-Bromo-1-methylisoquinoline

Executive Summary The synthesis of heteroaryl boronic esters is a foundational step in modern drug discovery, enabling the rapid, modular assembly of complex pharmacophores via Suzuki-Miyaura cross-coupling. This applica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of heteroaryl boronic esters is a foundational step in modern drug discovery, enabling the rapid, modular assembly of complex pharmacophores via Suzuki-Miyaura cross-coupling. This application note details a highly optimized, robust protocol for the conversion of 7-bromo-1-methylisoquinoline to 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. By leveraging a palladium-catalyzed Miyaura borylation strategy, this methodology ensures high yields, minimal homocoupling, and excellent functional group tolerance.

Mechanistic Rationale & Reaction Design

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than simply following a recipe. The Miyaura borylation is the primary method for the formation of C(sp2)–B bonds[1]. The transformation relies on a delicate catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.

  • Substrate Selection: 7-Bromo-1-methylisoquinoline is a commercially available, versatile building block[2]. The bromine atom at the 7-position is highly reactive toward oxidative addition by Pd(0) species.

  • Catalyst Choice (Pd(dppf)Cl₂·CH₂Cl₂): The bidentate phosphine ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) is selected for its large bite angle (99°). This wide angle sterically accelerates the final reductive elimination step, driving the catalytic cycle forward and preventing the accumulation of off-cycle palladium intermediates. Furthermore, it is highly effective for synthesizing heteroarylboronates under standard conditions[3].

  • Base Selection (KOAc): The choice of base is the most critical parameter in preventing side reactions. A strong base (e.g., K₂CO₃, NaOH) would activate the newly formed boronic ester toward a secondary transmetalation, leading to unwanted Suzuki-Miyaura homocoupling (biaryl formation). Potassium acetate (KOAc) is a weak base that is perfectly tuned to facilitate the transmetalation of B₂pin₂ with the Pd(II) intermediate without activating the final product[1].

  • Solvent and Temperature: Anhydrous 1,4-dioxane is utilized due to its boiling point and excellent solubilizing properties. While some borylations can occur at room temperature with specific catalysts[4], heteroaryl bromides typically require elevated temperatures (80–90 °C) to ensure complete conversion and suppress protodeboronation[1].

Reaction Pathway Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd + Ar-Br PdII_Br Ar-Pd(II)-Br Intermediate OxAdd->PdII_Br TransMet Transmetalation (with B2pin2 / KOAc) PdII_Br->TransMet + B2pin2, KOAc - KBr, AcO-Bpin PdII_Bpin Ar-Pd(II)-Bpin Intermediate TransMet->PdII_Bpin RedElim Reductive Elimination (Product Release) PdII_Bpin->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Bpin (Borylated Isoquinoline) RedElim->Product

Figure 1: Palladium-catalyzed Miyaura borylation catalytic cycle.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 1.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
7-Bromo-1-methylisoquinoline222.081.0222 mgSubstrate
Bis(pinacolato)diboron (B₂pin₂)253.941.2305 mgBoron Source
Pd(dppf)Cl₂·CH₂Cl₂816.640.0541 mgCatalyst
Potassium Acetate (KOAc)98.143.0294 mgBase
1,4-Dioxane (Anhydrous)88.110.2 M5.0 mLSolvent

Note: KOAc is highly hygroscopic. It must be dried under high vacuum at 80 °C for 2 hours prior to use to prevent water-induced protodeboronation.

Experimental Protocol

This methodology is designed as a self-validating system; in-process controls (TLC/LC-MS) are embedded to ensure reaction fidelity before proceeding to workup.

Step 1: Reaction Setup (Schlenk Technique)
  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-bromo-1-methylisoquinoline (222 mg, 1.0 mmol), B₂pin₂ (305 mg, 1.2 mmol), KOAc (294 mg, 3.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Seal the flask with a rubber septum. Connect the flask to a Schlenk line.

  • Evacuate the flask under high vacuum for 5 minutes, then backfill with dry Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment.

Step 2: Solvent Addition and Heating
  • Introduce anhydrous, sparged 1,4-dioxane (5.0 mL) via syringe through the septum.

  • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Transfer the sealed flask to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 12–18 hours.

Step 3: In-Process Monitoring
  • After 12 hours, sample 10 µL of the reaction mixture. Dilute with 1 mL of EtOAc and filter through a small plug of Celite.

  • Analyze via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The starting material (7-bromo-1-methylisoquinoline) should be completely consumed, replaced by a highly UV-active, lower Rf spot corresponding to the boronic ester.

Step 4: Workup and Purification
  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with EtOAc (15 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Concentrate the filtrate under reduced pressure to yield a dark crude oil.

  • Purify the crude product via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) to afford 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline as an off-white solid.

Workflow Setup 1. Setup Charge Reagents Purge 2. Degas Argon Purge (3x) Setup->Purge React 3. Reaction 90°C, 12-18 h Purge->React Workup 4. Workup Celite Filtration React->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the borylation reaction.

Optimization Data & Troubleshooting

To establish the trustworthiness of this protocol, empirical optimization data is provided below. Deviations from the core protocol often lead to predictable failure modes.

EntryCatalystBaseSolventTemp (°C)Yield (%)Primary Observation / Failure Mode
1Pd(PPh₃)₄K₂CO₃Dioxane90<20Extensive homocoupling (Biaryl formation)
2Pd(dppf)Cl₂KOAcToluene9065Incomplete conversion due to poor solubility
3 Pd(dppf)Cl₂ KOAc Dioxane 90 88 Optimal conditions; clean conversion
4Pd(OAc)₂/SPhosKOAcDioxane9072Minor protodeboronation observed

Troubleshooting Insights:

  • Protodeboronation (Loss of Boron): If LC-MS indicates the presence of 1-methylisoquinoline (mass = 143.19 g/mol ), moisture has infiltrated the reaction. Ensure KOAc is strictly anhydrous and 1,4-dioxane is properly dried.

  • Homocoupling: If a dimeric mass is observed, verify that KOAc was used instead of a stronger base (like K₂CO₃ or Cs₂CO₃).

References

  • Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Hal - NSF PAR. National Science Foundation.
  • Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate.
  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC. National Institutes of Health.
  • 7-Bromo-1-methylisoquinoline | 1416713-61-5 - Sigma-Aldrich. Sigma-Aldrich.

Sources

Method

Protecting groups for 1-methylisoquinoline during boronic acid synthesis

Application Note: Strategic Nitrogen Protection for the Regioselective Borylation of 1-Methylisoquinoline Executive Summary Synthesizing boronic acid derivatives of 1-methylisoquinoline presents a classic chemo-selectivi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Nitrogen Protection for the Regioselective Borylation of 1-Methylisoquinoline

Executive Summary

Synthesizing boronic acid derivatives of 1-methylisoquinoline presents a classic chemo-selectivity paradox. The molecule possesses two reactive centers that interfere with standard borylation protocols:

  • The Basic Nitrogen (N2): A potent Lewis base that poisons Iridium/Rhodium catalysts used in C-H activation.

  • The Acidic Methyl Group (C1-Me): The benzylic protons (pKa ~20-25) are kinetically more acidic than the ring protons. Standard organolithium protocols (e.g., n-BuLi) result in lateral lithiation at the methyl group rather than the desired ring functionalization.

This guide details the Nitrogen Protection Strategies required to bypass these limitations. We focus on Lewis Acid Complexation (BF₃) and N-Oxidation as the two primary methods to enable Iridium-catalyzed C-H borylation of the isoquinoline ring while preserving the 1-methyl moiety.

Part 1: The Chemo-Selectivity Paradox

Before selecting a protocol, the researcher must define the target regiochemistry. The presence of the 1-methyl group dictates the available pathways.

Decision Matrix: Reaction Pathway Selection

G Start Target: 1-Methylisoquinoline Boronic Acid Derivative Decision Where do you need the Boron? Start->Decision Lateral On the Methyl Group (C1-CH2-B(OH)2) Decision->Lateral Aliphatic Side Chain Ring On the Aromatic Ring (C3, C4, C5, etc.) Decision->Ring Aromatic Core Method1 Method: Lateral Lithiation Reagent: n-BuLi / TMEDA Protection: NONE REQUIRED Lateral->Method1 Method2 Method: Ir-Catalyzed C-H Activation Reagent: [Ir(OMe)(cod)]2 / dtbpy Protection: REQUIRED (Nitrogen) Ring->Method2

Figure 1: Decision tree for selecting the borylation strategy based on regiochemical targets.

Part 2: Strategy A - Lewis Acid Protection (BF₃ Adducts)

This is the preferred method for high atom economy. Complexing the basic nitrogen with a Lewis acid prevents catalyst poisoning without requiring a separate oxidation/reduction sequence.

Mechanism: The isoquinoline nitrogen lone pair coordinates datively to Boron Trifluoride (BF₃). This complex is sterically bulky and electronically deficient, deactivating the nitrogen towards metal coordination while activating the ring C-H bonds towards Iridium insertion.

Protocol 1: BF₃-Protected C-H Borylation

Reagents:

  • 1-Methylisoquinoline (1.0 equiv)

  • BF₃·Et₂O (1.1 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 0.55 equiv) or HBpin (1.1 equiv)

  • [Ir(OMe)(cod)]₂ (1.5 mol%)

  • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Solvent: THF or MTBE (anhydrous)

Step-by-Step Procedure:

  • Complex Formation (In-Situ):

    • In a flame-dried Schlenk tube under Argon, dissolve 1-methylisoquinoline (1.0 mmol) in anhydrous THF (5 mL).

    • Cool to 0°C. Dropwise add BF₃·Et₂O (1.1 mmol, 140 µL).

    • Observation: A white precipitate or a thick slurry of the Lewis acid adduct may form. Stir for 15 minutes at 0°C, then warm to Room Temperature (RT).

    • Checkpoint: Remove a small aliquot for ¹H NMR. A downfield shift of the C1-Methyl protons confirms complexation.

  • Catalyst Preparation:

    • In a separate vial, mix [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in THF (1 mL).

    • Stir for 5 minutes until the solution turns deep brown/red (active catalytic species).

  • Borylation:

    • Add the catalyst solution and B₂pin₂ (140 mg, 0.55 mmol) to the reaction vessel containing the BF₃-isoquinoline adduct.

    • Seal the vessel and heat to 60°C for 12–18 hours .

    • Note: The BF₃ adduct is electron-deficient, making the ring less reactive than the free base; elevated temperatures (60-80°C) are often required compared to benzene derivatives.

  • Deprotection (Work-up):

    • Cool the mixture to RT.

    • Quench by adding saturated aqueous NaHCO₃ (5 mL). This breaks the N-BF₃ bond.

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude residue contains the 1-methylisoquinoline-boronate ester.

    • Purify via flash chromatography (SiO₂). Warning: Boronic esters can be sticky on silica; use 1% triethylamine in the eluent to prevent streaking.

Regioselectivity Outcome: Due to the steric bulk of the BF₃ group at N2 and the Methyl group at C1, borylation at C3 is sterically disfavored . The major product is typically the C5 or C6 boronate, depending on the specific electronic bias of the ring system [1].

Part 3: Strategy B - The N-Oxide Route

If C3-functionalization is the target, the N-oxide strategy is superior. The oxygen atom is smaller than the BF₃ group and can act as a weak directing group (DG) for the Iridium catalyst, although steric effects still dominate.

Protocol 2: N-Oxide Directed Borylation

Workflow Visualization:

N_Oxide Substrate 1-Methylisoquinoline Oxidation Oxidation (mCPBA, DCM) Substrate->Oxidation N_Oxide N-Oxide Intermediate Oxidation->N_Oxide Borylation Ir-Cat Borylation (Ir/dtbpy + B2pin2) N_Oxide->Borylation Reduction Reduction (PCl3 or Zn/NH4Cl) Borylation->Reduction Product 1-Methylisoquinolinyl- Boronic Ester Reduction->Product

Figure 2: The oxidation-activation-reduction sequence for N-heterocycle borylation.

Step-by-Step Procedure:

  • N-Oxidation:

    • Dissolve 1-methylisoquinoline (5.0 mmol) in DCM (20 mL).

    • Add mCPBA (1.1 equiv) portion-wise at 0°C. Stir at RT for 3 hours.

    • Wash with 1M NaOH (to remove mCBA byproduct). Dry and concentrate to yield the N-oxide (usually a solid).

  • Borylation:

    • Combine N-oxide (1.0 mmol), B₂pin₂ (0.6 mmol), [Ir(OMe)(cod)]₂ (1.5 mol%), and dtbpy (3.0 mol%) in THF or Dioxane.

    • Heat at 50–60°C for 16 hours.

    • Mechanism:[1][2][3][4] The N-O moiety prevents N-coordination to Ir. The C3 position is activated electronically, though the C1-Methyl group exerts steric pressure. Borylation often occurs at C3 or C4 depending on ligand bulk [2].

  • Reduction (De-protection):

    • Method A (PCl₃): Dissolve the crude borylated N-oxide in CHCl₃. Add PCl₃ (2.0 equiv) at 0°C. Reflux for 1 hour. Quench with NaHCO₃.

    • Method B (Mild/Zn): If the boronate is acid-sensitive, use Zn dust (5 equiv) and saturated NH₄Cl in THF/Water at RT.

Part 4: Comparative Analysis

FeatureMethod A: BF₃ Protection Method B: N-Oxide Method C: Lateral Lithiation
Target Site Ring (C5, C6, C7, C8)Ring (C3, C4)Methyl Group (C1-CH₂)
Step Count 1 (In-situ protection)3 (Oxidize -> Borylate -> Reduce)1
Atom Economy HighLow (Stoichiometric oxidants/reductants)High
Reagents BF₃[1][3][5][6][7][8]·Et₂O, Ir-CatalystmCPBA, Ir-Catalyst, PCl₃n-BuLi, B(OMe)₃
Key Risk Hydrolysis of BF₃ adduct if wetOver-reduction or de-borylationPolymerization / Alkylation

Part 5: Critical "Watch-Outs"

  • The Methyl Acidity Trap: Do NOT attempt to use n-BuLi or LDA to protect the nitrogen (e.g., via temporary complexation) if your goal is ring borylation. These bases will instantly deprotonate the C1-methyl group (Lateral Lithiation), generating a nucleophilic species that will attack the boron reagent, leading to (isoquinolin-1-yl)methylboronic acid [3].

  • TLC Monitoring:

    • 1-Methylisoquinoline stains orange/red with Dragendorff’s reagent.

    • Boronic esters stain poorly but can be visualized with Curcumin stain (turns red/brown).

  • Protodeboronation: Isoquinoline boronic acids are prone to protodeboronation, especially at C1 and C3, under acidic conditions. Maintain neutral or basic pH during workup.

References

  • Boller, T. M., et al. (2005). "Iridium-Catalyzed Regioselective Borylation of Pyridines, Quinolines, and Isoquinolines." Journal of the American Chemical Society. Link

  • Preshlock, S. M., et al. (2013).[9] "A Traceless Directing Group for C-H Borylation." Angewandte Chemie International Edition. Link

  • El-Hiti, G. A., et al. (2015). "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives."[2][10] Arkivoc. Link

  • Sadhu, K. M., et al. (2022). "Iridium-Catalyzed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol." Chemical Reviews. Link

Sources

Application

Application Note: High-Yield Conversion of (1-Methylisoquinolin-7-yl)boronic Acid to its Pinacol Ester

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary & Mechanistic Rationale Heteroaryl boronic acids, such as (1-M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary & Mechanistic Rationale

Heteroaryl boronic acids, such as (1-Methylisoquinolin-7-yl)boronic acid[1], are indispensable building blocks in modern medicinal chemistry, primarily serving as coupling partners in palladium-catalyzed Suzuki-Miyaura cross-couplings. However, free boronic acids present significant handling challenges: they are prone to reversible dehydration to form boroxines (cyclic anhydrides), they streak heavily during silica gel chromatography, and they are highly susceptible to protodeboronation (cleavage of the C–B bond)[2].

Converting the free boronic acid to its pinacol ester (Bpin)—yielding 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline —resolves these issues.

The Causality of Experimental Choices
  • Thermodynamic Driving Force: The esterification of a boronic acid with a diol is a condensation reaction that releases two equivalents of water. Because this is an equilibrium process, a dehydrating agent (such as anhydrous MgSO₄) or an azeotropic distillation setup is required to act as a thermodynamic sink, driving the reaction to completion[3].

  • Steric Shielding & Stability: Pinacol (2,3-dimethyl-2,3-butanediol) forms a highly stable, five-membered dioxaborolane ring. The four methyl groups provide intense steric bulk that physically shields the empty p-orbital of the boron atom. This prevents nucleophilic attack by water or hydroxide ions, which is the requisite first step in base-catalyzed protodeboronation[4],[5]. Pinacol esters have been shown to be orders of magnitude more stable to direct protodeboronation than their boronic acid counterparts[5].

  • Chromatographic Behavior: Unlike free boronic acids, which strongly absorb onto silica gel due to hydrogen bonding, aryl boronic esters behave as standard, stable organic molecules. They can be easily purified using conventional silica gel flash chromatography, resulting in higher isolated yields and superior purity profiles[2].

Reaction Workflow & Logic

G A (1-Methylisoquinolin-7-yl) boronic acid D Condensation Reaction (THF, 25°C, 12-24h) A->D B Pinacol (2,3-dimethyl-2,3-butanediol) B->D C Anhydrous MgSO4 (Water Scavenger) C->D Shifts Equilibrium E 1-Methyl-7-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)isoquinoline D->E Target Product F Byproduct: MgSO4·xH2O D->F Filtered off

Dehydrative esterification workflow for pinacol ester synthesis.

Experimental Protocols

To ensure a self-validating system, two distinct protocols are provided. Protocol A is ideal for milligram to low-gram scale synthesis where thermal degradation is a concern. Protocol B is suited for larger scale-ups where physical desiccants become cumbersome.

Protocol A: Ambient Dehydrative Esterification (Recommended for Sensitive Substrates)

This method utilizes anhydrous magnesium sulfate (MgSO₄) to chemically sequester water at room temperature, preventing the thermal degradation often seen with electron-deficient or heteroaryl boronic acids[3].

Materials Required:

  • (1-Methylisoquinolin-7-yl)boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous MgSO₄ (3.0 equiv, finely powdered)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Reagent Charging: Add (1-Methylisoquinolin-7-yl)boronic acid (1.0 equiv) and pinacol (1.1 equiv) to the flask.

  • Solvation: Inject anhydrous THF to achieve a substrate concentration of approximately 0.2 M. Stir until the reagents are fully dissolved or form a fine suspension.

  • Dehydration: Add anhydrous MgSO₄ (3.0 equiv) in one portion. Expert Insight: Do not use CaCl₂ or basic desiccants, as basic conditions can prematurely trigger protodeboronation or coordinate with the isoquinoline nitrogen.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 12 to 24 hours. Monitor the conversion via LC-MS or TLC (using a UV lamp to visualize the isoquinoline core).

  • Filtration: Once the starting material is consumed, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the hydrated MgSO₄. Wash the filter cake with additional ethyl acetate (EtOAc) or THF.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically a gradient of Hexanes/EtOAc) to isolate the pure pinacol ester[6],[2].

Protocol B: Azeotropic Distillation (Scale-Up Method)

For larger scales, physical removal of water via azeotropic distillation is more atom-economical and avoids the generation of large quantities of solid waste[6].

Step-by-Step Methodology:

  • Charge a round-bottom flask with the boronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Suspend the reagents in toluene (0.2 M).

  • Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C). Water generated from the condensation will co-distill with toluene, separate in the trap, and drive the reaction forward.

  • Reflux for 4–8 hours until water collection ceases.

  • Cool to room temperature, remove the solvent in vacuo, and purify via chromatography.

Quantitative Data Presentation

The following table summarizes the comparative advantages of converting the free boronic acid to the pinacol ester, validating the necessity of this transformation before downstream applications.

Property / Metric(1-Methylisoquinolin-7-yl)boronic acidPinacol Ester Derivative
Physical State Often an amorphous solid / mixture with boroxinesWell-defined crystalline solid or oil
Silica Gel Stability Poor (Streaking, low recovery)Excellent (Sharp elution, >90% recovery)
Protodeboronation Risk High (especially under basic aqueous conditions)Low (Sterically shielded boron atom)
Stoichiometry Control Variable (due to dynamic anhydride formation)Exact (1:1 molecular weight reliability)
Suzuki-Miyaura Yield Variable (often requires excess equivalents)High (Pre-transmetalation complexes form efficiently)

Downstream Application: Suzuki-Miyaura Coupling

Once isolated, the pinacol ester is an elite substrate for Suzuki-Miyaura cross-coupling. While bulky esters like Bpin can sometimes exhibit slower initial transmetalation rates than free boronic acids, their superior stability under alkaline coupling conditions ultimately leads to higher overall yields of the desired biaryl products[2],[4].

Suzuki Pd0 Pd(0) Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA TM Transmetalation (Isoquinoline-Bpin + Base) OA->TM RE Reductive Elimination (Cross-Coupled Biaryl) TM->RE RE->Pd0 Catalyst Regeneration

Suzuki-Miyaura catalytic cycle utilizing the stabilized pinacol ester.

References

  • Benchchem - 4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid | Benchchem: Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling. Available at:[6]

  • Organic Chemistry Portal (Org. Lett. 2022) - Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at:[2]

  • Chemical Society Reviews (RSC Publishing) - Selection of boron reagents for Suzuki–Miyaura coupling. Available at:[7]

  • Journal of the American Chemical Society (via NIH PMC) - Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at:[4]

  • BLD Pharm - (1-Methylisoquinolin-7-yl)boronic acid Product Documentation. Available at:[1]

  • Organic Syntheses - boronic esters - Organic Syntheses Procedure. Available at:[3]

  • University of Edinburgh (ed.ac.uk) - Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at:[5]

Sources

Method

Application Note: Reaction Mechanism &amp; Protocol for 1-Methylisoquinolin-7-ylboronic Acid Cross-Coupling

Executive Summary & Strategic Importance The 1-methylisoquinolin-7-yl moiety is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors and DNA-intercalating agents. Its incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 1-methylisoquinolin-7-yl moiety is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors and DNA-intercalating agents. Its incorporation via Suzuki-Miyaura cross-coupling offers a modular route to biaryl systems. However, this reaction presents specific challenges distinct from standard phenylboronic acid couplings:

  • Catalyst Sequestration: The basic isoquinoline nitrogen (pKa ~5.6) can coordinate to Palladium(II), arresting the catalytic cycle.

  • Protodeboronation: While the C7 position (benzenoid ring) is more stable than the C1/C3 positions, the electron-deficient nature of the fused pyridine ring still accelerates hydrolytic deboronation under high-pH/high-temperature conditions.

  • Solubility: The zwitterionic character of the boronic acid/isoquinoline species requires careful solvent selection.

This guide provides a field-proven protocol designed to mitigate these failure modes, ensuring high yields and reproducibility.

Mechanistic Insight: The Heterocycle-Adapted Catalytic Cycle

Understanding the mechanism is the first step to troubleshooting. The reaction follows the standard Suzuki-Miyaura cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination), but with critical deviations caused by the isoquinoline core.
The Pathway

The diagram below illustrates the catalytic cycle, highlighting the "Trap State" where the isoquinoline nitrogen poisons the catalyst.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Trap TRAP STATE: Pd-N Coordination (Inactive Species) Pd0->Trap Isoquinoline N-lone pair BaseStep Ligand Exchange (Ar-Pd(II)-OH/OR) OxAdd->BaseStep + Base (OH-) OxAdd->Trap Competition TransMet Transmetallation (Ar-Pd(II)-Ar') BaseStep->TransMet + Boronate Boronate Activated Boronate [Ar'-B(OH)3]- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap->Pd0 Heat / Bulky Ligand

Figure 1: Catalytic cycle showing the competitive "Trap State" where the isoquinoline nitrogen coordinates to Palladium. Bulky ligands (e.g., XPhos, P(tBu)3) or bidentate ligands (dppf) are required to destabilize this trap.

Critical Mechanistic Factors
  • The Role of the 1-Methyl Group: Sterically, the 1-methyl group is remote from the C7-boronic acid and does not hinder the coupling site. However, it increases the lipophilicity of the molecule compared to the parent isoquinoline, slightly improving solubility in organic solvents like Dioxane or THF.

  • Base Activation: The boronic acid (

    
    ) must be converted to the boronate anion (
    
    
    
    ) to undergo transmetallation. For isoquinolines, K₃PO₄ is superior to carbonates because the phosphate buffer system prevents pH spikes that trigger protodeboronation.

Optimization Guidelines (Data-Driven)

The following data summarizes optimization campaigns for isoquinolinyl boronic acids.

Table 1: Catalyst & Ligand Screening (Representative Data)

Reaction Conditions: 1.0 eq Ar-Br, 1.2 eq Boronic Acid, 3.0 eq Base, 100°C, 12h.

EntryCatalyst SystemBaseSolventYield (%)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O35%Significant homocoupling; catalyst deactivation.
2Pd(dppf)Cl₂ · DCMK₂CO₃Dioxane/H₂O (4:1)78%Robust Standard. Good balance of cost/yield.
3Pd₂(dba)₃ + XPhos K₃PO₄ THF/H₂O (10:1) 92% High Performance. Best for sterically hindered halides.
4Pd(OAc)₂ + SPhosCs₂CO₃Toluene/H₂O85%Good alternative; SPhos prevents N-coordination.
5Pd(PPh₃)₄Et₃NDMF<10%Protodeboronation dominates in non-aqueous basic media.

Detailed Experimental Protocol

This protocol uses Pd(dppf)Cl₂ as the primary system due to its air stability and resistance to nitrogen poisoning. For high-value or difficult substrates, switch to the XPhos Pd G3 system (Method B).

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 1-Methylisoquinolin-7-ylboronic acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂[3][4][5] · CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[4]

Step-by-Step Procedure:

  • Preparation:

    • Oven-dry a microwave vial or round-bottom flask containing a magnetic stir bar.

    • Self-Validation Step: Ensure the boronic acid is a free-flowing solid. If it appears sticky or wet, it may have hydrolyzed to the boroxine or degraded; check ¹H NMR (DMSO-d6) for purity.

  • Charging:

    • Add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and Base (3.0 mmol) to the vial.

    • Add the Catalyst (0.05 mmol) last to minimize oxidation before solvent addition.

  • Solvent & Degassing (Critical):

    • Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL).

    • Degassing: Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes. Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Reaction:

    • Seal the vessel.[4]

    • Heat to 90°C (oil bath) or 100°C (microwave, 30-60 min).

    • Monitoring: Check TLC after 2 hours. The isoquinoline product will likely be UV-active and more polar than the starting aryl halide. Use Dragendorff’s reagent (stains alkaloids orange) to visualize the isoquinoline species if UV is ambiguous.

  • Workup (pH Sensitive):

    • Cool to room temperature.[4][6]

    • Dilute with Ethyl Acetate (EtOAc).[4]

    • Crucial Step: The product is a basic isoquinoline. Wash with Water and Brine .[4]

    • Avoid Acidic Wash: Do NOT wash with 1M HCl, as the product will protonate and extract into the aqueous layer.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[4]

  • Purification:

    • Flash chromatography on Silica Gel.[4]

    • Eluent: DCM / Methanol (95:5 to 90:10). The polarity of the isoquinoline usually requires methanol. Adding 1% Triethylamine to the eluent can reduce streaking.

Method B: High-Performance Protocol (XPhos Pd G3)

Use this if Method A yields <50% or if the aryl halide is a chloride/sterically hindered.

  • Catalyst: Use XPhos Pd G3 (2-3 mol%).

  • Base: Use K₃PO₄ (0.5 M aqueous solution).

  • Solvent: THF .

  • Temperature: 60°C (The active Pd(0) species is generated more easily, allowing milder temperatures which reduce protodeboronation).

Workflow Visualization

Workflow Setup Setup: Combine Reagents Degas Solvents Reaction Reaction: Heat 90°C 2-12 Hours Setup->Reaction Check Checkpoint: TLC / LCMS (Look for M+H) Reaction->Check Check->Reaction Incomplete Workup Workup: EtOAc Extr. NO Acid Wash Check->Workup Complete Purify Purification: DCM/MeOH Column Workup->Purify

Figure 2: Operational workflow emphasizing the critical "No Acid Wash" step during workup.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Starting Halide Remains Catalyst PoisoningSwitch to XPhos Pd G3 or SPhos . These bulky ligands prevent N-Pd coordination.
Boronic Acid Consumed, No Product ProtodeboronationLower temperature to 60-70°C. Switch base to K₃PO₄ . Ensure water is present (essential for boronate formation) but not excessive.
Product in Aqueous Waste pH Error during WorkupThe product is basic. Re-basify the aqueous waste to pH 10 and re-extract with DCM/Isopropanol (3:1).
Black Precipitate (Pd Black) Catalyst DecompositionInadequate degassing. Sparge solvents longer. Add catalyst after degassing.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Miyaura, N. (2002). "Cross-Coupling Reaction of Organoboron Compounds via Base-Assisted Transmetalation to Palladium(II) Complexes." Journal of Organometallic Chemistry, 653(1-2), 54-63. Link

  • BenchChem. (2025).[4][7] "A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling." Link

  • Sigma-Aldrich. (2023). "Product Specification: (3-Methylisoquinolin-7-yl)boronic acid." Link

Sources

Application

Application Note: Solvent Optimization for Suzuki-Miyaura Cross-Coupling of Isoquinoline Boronic Acids

Introduction & Mechanistic Challenges The incorporation of isoquinoline scaffolds is a cornerstone strategy in modern drug discovery, frequently utilized to improve binding affinity and metabolic stability in lead compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The incorporation of isoquinoline scaffolds is a cornerstone strategy in modern drug discovery, frequently utilized to improve binding affinity and metabolic stability in lead compounds. While the Suzuki-Miyaura cross-coupling reaction is the industry standard for functionalizing these scaffolds, utilizing isoquinoline boronic acids presents severe mechanistic bottlenecks.

As a Senior Application Scientist, I frequently see campaigns stall due to two primary failure modes:

  • Rapid Protodeboronation : Boronic acids adjacent to the basic nitrogen (e.g., 1-isoquinolyl and 3-isoquinolyl boronic acids) are highly unstable under standard basic aqueous conditions. They form a zwitterionic intermediate that undergoes rapid unimolecular C–B bond fragmentation .

  • Catalyst Poisoning : The unhindered nitrogen lone pair can strongly coordinate to the palladium center, displacing phosphine ligands and trapping the catalyst in an unreactive off-cycle state .

To overcome these issues, solvent selection is not merely a matter of substrate solubility—it is the primary thermodynamic lever used to balance the rate of transmetalation against the rate of boronic acid degradation.

Mechanistic Insights: The Causality of Solvent Selection

The Suzuki-Miyaura catalytic cycle requires the formation of a boronate anion [Ar-B(OH)3]- to facilitate transmetalation to the Pd(II) complex. However, this exact speciation is the precursor to hydrolytic protodeboronation.

  • Aqueous Biphasic Systems (e.g., 1,4-Dioxane/H₂O) : Water acts as a powerful phase-transfer agent, rapidly generating the boronate anion. While this accelerates transmetalation for stable substrates, it exponentially increases the rate of pre-hydrolytic decomposition for electron-deficient or nitrogen-adjacent heteroaryls.

  • Sterically Hindered Alcohols (e.g., tert-Amyl Alcohol) : tert-Amyl alcohol (t-AmOH) is a critical intervention for basic heteroaryl boronic acids. It provides sufficient polarity to dissolve inorganic bases (like K₃PO₄) and stabilize the transmetalation transition state. Crucially, its steric bulk prevents it from acting as an aggressive nucleophile, thereby suppressing the pre-hydrolytic protodeboronation pathways .

Quantitative Data: Solvent Selection Matrix

The following matrix summarizes the performance of standard solvent systems when applied to isoquinoline boronic acids. Use this data to match the solvent to the specific positional isomer of your boronic acid.

Solvent SystemDielectric Constant (ε)Protodeboronation RiskBase SolubilityOptimal Isoquinoline Substrate Scope
tert-Amyl Alcohol 5.8Very LowModerate1- and 3-isoquinolyl (High zwitterion risk)
1,4-Dioxane / H₂O (4:1) ~15.0HighHigh4-, 5-, 6-, 7-, 8-isoquinolyl (Distal to N)
2-MeTHF 6.2LowLowHalide-sensitive or highly lipophilic couplings
DMF / H₂O (9:1) ~37.0Very HighVery HighHighly insoluble aryl bromides (Fast coupling required)

Experimental Workflow & Decision Matrix

Workflow A Isoquinoline Boronic Acid Substrate Evaluation B Position of Boronic Acid? A->B C 1- or 3-Position (High Protodeboronation Risk) B->C Adjacent to N D 4-, 5-, 6-, 7-, 8-Position (Lower Risk) B->D Distal to N E Solvent: t-Amyl Alcohol Base: K3PO4 (Anhydrous) C->E F Solvent: 1,4-Dioxane / H2O (4:1) Base: Na2CO3 or K2CO3 D->F G Catalyst: Pd2(dba)3 + SPhos Temp: 90-110 °C E->G H Catalyst: Pd(PPh3)4 or PdCl2(dppf) Temp: 120 °C (Microwave) F->H I Product Isolation & LC-MS Validation G->I H->I

Figure 1: Decision matrix for solvent and catalyst selection in isoquinoline Suzuki couplings.

Experimental Protocols & Self-Validating Systems

Protocol A: Anhydrous Coupling in tert-Amyl Alcohol

Target : 1-isoquinolyl and 3-isoquinolyl boronic acids. Rationale : Utilizes a bulky, mildly polar solvent with a highly active, electron-rich catalyst (SPhos) to outcompete catalyst poisoning and prevent water-driven deboronation .

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 1.0 mmol) and the isoquinoline boronic acid (1.5 equiv, 1.5 mmol).

  • Catalyst Loading : Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and SPhos (0.08 equiv, 8 mol%).

  • Base Addition : Add strictly anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol). Note: The base must be oven-dried at 120 °C overnight prior to use.

  • Solvent Addition : Evacuate and backfill the flask with N₂ (3 cycles). Add anhydrous tert-amyl alcohol (3.3 mL, to achieve 0.3 M) via syringe.

  • Reaction : Heat the heterogeneous mixture to 100 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Workup : Cool to room temperature, dilute with EtOAc (10 mL), filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Microwave-Assisted Aqueous Coupling in 1,4-Dioxane/H₂O

Target : 4-, 5-, 6-, 7-, and 8-isoquinolyl boronic acids. Rationale : Distal boronic acids are less prone to zwitterionic fragmentation. The addition of water drastically increases the concentration of the active boronate species, allowing microwave irradiation to drive the reaction to completion in minutes .

Step-by-Step Methodology :

  • Preparation : To a 10 mL microwave vial, add the aryl halide (1.0 equiv, 0.5 mmol), isoquinoline boronic acid (1.2 equiv, 0.6 mmol), and PdCl₂(dppf) (0.05 equiv, 5 mol%).

  • Base & Solvent : Add Na₂CO₃ (2.5 equiv, 1.25 mmol). Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 2.5 mL total volume).

  • Reaction : Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 120 °C for 20 minutes.

  • Workup : Dilute with brine (5 mL) and extract with EtOAc (3 x 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate for purification.

Trustworthiness: The Self-Validating LC-MS Check

To ensure your chosen protocol is functioning correctly and dynamically validate your solvent choice, utilize this mid-reaction checkpoint:

  • Action : Extract a 10 µL aliquot at the 15-minute mark (Protocol B) or 60-minute mark (Protocol A). Quench in 1 mL of acetonitrile and analyze via LC-MS.

  • Expected Result : A steady accumulation of the cross-coupled mass without a corresponding spike in the deboronated isoquinoline mass (M - B(OH)₂ + H).

  • Failure Mode : If the ratio of deboronated isoquinoline to cross-coupled product exceeds 0.2 , transmetalation is too slow, or hydrolysis is too fast.

  • Corrective Action :

    • If using Protocol A: Your system is wet. Verify the K₃PO₄ is strictly anhydrous and ensure rigorous inert gas techniques.

    • If using Protocol B: The base/water combination is too aggressive. Reduce the water ratio from 4:1 to 9:1, or switch to a milder base (e.g., K₃PO₄ instead of Na₂CO₃).

References

  • Title : Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Source : Journal of the American Chemical Society (ACS). URL :[Link]

  • Title : Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Source : Organic Syntheses. URL :[Link]

  • Title : Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Source : Arkivoc. URL :[Link]

  • Title : A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source : Angewandte Chemie International Edition / PMC. URL :[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Preventing Protodeboronation of (1-Methylisoquinolin-7-yl)boronic acid

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing (1-Methylisoquinolin-7-yl)boronic acid in their synthetic endeavors. As a heteroaromatic boron...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing (1-Methylisoquinolin-7-yl)boronic acid in their synthetic endeavors. As a heteroaromatic boronic acid, this compound is susceptible to protodeboronation, an undesired side reaction that can significantly lower yields in cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate this challenge and achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with (1-Methylisoquinolin-7-yl)boronic acid?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this side reaction consumes your (1-Methylisoquinolin-7-yl)boronic acid, converting it to 1-methylisoquinoline, thereby reducing the yield of your desired coupled product. Heteroaromatic boronic acids, especially those containing a basic nitrogen atom like isoquinoline, are particularly prone to this decomposition pathway.

Q2: How can I detect if protodeboronation is occurring in my reaction?

A2: The most direct way to identify protodeboronation is through analysis of your crude reaction mixture by LC-MS, GC-MS, or ¹H NMR spectroscopy. You should look for the presence of 1-methylisoquinoline as a significant byproduct. Its presence, coupled with a lower than expected yield of your target molecule and unreacted starting material (the coupling partner), is a strong indicator of protodeboronation.

Q3: What are the key factors that promote the protodeboronation of (1-Methylisoquinolin-7-yl)boronic acid?

A3: Several factors can accelerate the rate of protodeboronation:

  • pH: The reaction pH is a critical factor. Both acidic and basic conditions can catalyze protodeboronation, with the mechanism varying depending on the pH.[1]

  • Aqueous Conditions: The presence of water, a proton source, is often a key ingredient for protodeboronation.[2]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.

  • Prolonged Reaction Times: Allowing the reaction to proceed for longer than necessary can lead to increased degradation of the boronic acid.

  • Base Selection: The choice and strength of the base used in the Suzuki-Miyaura coupling can significantly impact the stability of the boronic acid.

Q4: Is it better to use (1-Methylisoquinolin-7-yl)boronic acid or its pinacol ester?

A4: In general, converting a boronic acid to its pinacol ester derivative enhances its stability and makes it less susceptible to protodeboronation.[3] Boronic esters are more robust, easier to handle, and can be purified by chromatography. While the active species in the Suzuki-Miyaura coupling is often the boronic acid, the pinacol ester can be hydrolyzed in situ under the reaction conditions, providing a "slow release" of the more reactive boronic acid, which can help to minimize its decomposition.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshooting and preventing the protodeboronation of (1-Methylisoquinolin-7-yl)boronic acid in your cross-coupling reactions.

Problem 1: Low yield of the desired product with significant formation of 1-methylisoquinoline.

This is the classic symptom of protodeboronation. Here’s a prioritized list of parameters to adjust:

  • Recommendation: Switch from the boronic acid to its pinacol ester.

  • Rationale: Pinacol esters are generally more stable and less prone to premature decomposition.[3] They can be synthesized from the boronic acid or purchased directly.

  • Recommendation: Use a milder base.

  • Rationale: Strong bases can accelerate protodeboronation. While a base is necessary to activate the boronic acid for transmetalation, a weaker base may provide a better balance between promoting the desired reaction and minimizing the side reaction.

  • Suggested Bases to Try (in order of increasing strength):

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)

BaseStrengthTypical ConditionsNotes
K₂CO₃ Moderate2 M aqueous solutionA good starting point for many Suzuki couplings.
Cs₂CO₃ StrongerOften used as a solidCan be effective but may also promote protodeboronation.
K₃PO₄ StrongOften used as a solid or aqueous solutionCan be beneficial for challenging couplings but should be used with caution.
  • Recommendation: Minimize the amount of water in the reaction or consider anhydrous conditions.

  • Rationale: Water is a proton source for protodeboronation. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, especially for the hydrolysis of boronic esters, an excess can be detrimental.

  • Suggested Solvent Systems:

    • Anhydrous: Toluene, Dioxane, THF

    • Biphasic with minimal water: Toluene/water, Dioxane/water (e.g., 10:1 ratio)

  • Recommendation: Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Rationale: High temperatures can accelerate all reaction rates, including protodeboronation. By finding the minimum temperature required for the desired coupling, you can often suppress the side reaction.

Problem 2: Inconsistent results and poor reproducibility.

Inconsistent yields, even when using the same procedure, can be due to variations in reagent quality or reaction setup.

  • Recommendation: Use freshly purchased or purified (1-Methylisoquinolin-7-yl)boronic acid or its pinacol ester.

  • Rationale: Boronic acids can degrade upon storage, especially if exposed to air and moisture. Using a fresh, high-purity reagent is crucial for reproducibility.

  • Recommendation: Ensure a rigorously inert atmosphere throughout the reaction setup and duration.

  • Rationale: Oxygen can lead to oxidative degradation of the boronic acid and the palladium catalyst. Thoroughly degas your solvents and use a Schlenk line or glovebox for the reaction setup.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for optimizing your Suzuki-Miyaura coupling with (1-Methylisoquinolin-7-yl)boronic acid derivatives.

Protocol 1: General Suzuki-Miyaura Coupling with (1-Methylisoquinolin-7-yl)boronic acid Pinacol Ester

This protocol is designed to minimize protodeboronation by using the more stable pinacol ester and carefully controlled conditions.

Reagents and Materials:

  • (1-Methylisoquinolin-7-yl)boronic acid pinacol ester (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/water 10:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add (1-Methylisoquinolin-7-yl)boronic acid pinacol ester, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Add the degassed solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Problem: The Protodeboronation Pathway

The following diagram illustrates the general mechanism of base-catalyzed protodeboronation, a key pathway to understand when troubleshooting your reactions.

Protodeboronation cluster_0 Undesired Protodeboronation Pathway BoronicAcid (1-Methylisoquinolin-7-yl)B(OH)₂ Boronate [(1-Methylisoquinolin-7-yl)B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ ProtodeboronatedProduct 1-Methylisoquinoline Boronate->ProtodeboronatedProduct + H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation of (1-Methylisoquinolin-7-yl)boronic acid.

Experimental Workflow for Minimizing Protodeboronation

To systematically address the issue of protodeboronation, a logical workflow is essential. The following diagram outlines a recommended experimental approach.

Workflow Start Low Yield & Protodeboronation Observed UseEster Switch to Pinacol Ester Start->UseEster OptimizeBase Optimize Base (e.g., K₂CO₃, K₃PO₄) UseEster->OptimizeBase SolventSystem Adjust Solvent System (Minimize Water) OptimizeBase->SolventSystem TempTime Lower Temperature & Reduce Reaction Time SolventSystem->TempTime Success Improved Yield, Minimized Protodeboronation TempTime->Success

Caption: A systematic workflow for troubleshooting and minimizing protodeboronation.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - CONICET. Available at: [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-Portal.org. Available at: [Link]

  • Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines - The Doyle Group. Available at: [Link]

  • Isoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. Available at: [Link]

  • Aminative Suzuki–Miyaura coupling - Xingwei Li. Available at: [Link]

  • EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents.
  • Ugi/Suzuki‐Miyaura reaction protocol for isoquinoline synthesis. - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. Available at: [Link]

  • Suzuki Coupling Reaction Procedure | PDF | Chemical Reactions | Organometallic Chemistry - Scribd. Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to Purifying Sticky Isoquinoline Boronic Acids

Welcome to the technical support center for advanced purification methodologies. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who encounter the unique challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced purification methodologies. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying isoquinoline boronic acids, particularly those that present as sticky, oily, or amorphous solids. The inherent properties of these molecules—combining the basicity of the isoquinoline ring with the Lewis acidity and dehydration-prone nature of the boronic acid moiety—create a perfect storm for purification difficulties. This document moves beyond standard protocols to explain the underlying chemical principles and provide a logical framework for troubleshooting and success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isoquinoline boronic acid crude product is a sticky oil that won't crystallize. What's happening and what should I do first?

A1: The Causality Behind "Oiling Out"

A product that "oils out" or refuses to crystallize is one of the most common frustrations in organic synthesis. This phenomenon typically stems from two primary causes:

  • Presence of Impurities: Even small amounts of impurities, such as residual solvents, unreacted starting materials, or reaction byproducts, can disrupt the formation of a stable crystal lattice.[1]

  • Inherent Amorphous Nature: Some molecules, due to their conformational flexibility or intermolecular forces, naturally exist as amorphous solids or low-melting oils rather than crystalline structures.

For isoquinoline boronic acids, a frequent impurity is the corresponding boroxine , a cyclic trimer anhydride formed by the intermolecular dehydration of three boronic acid molecules.[2][3] Boroxines are often amorphous and can significantly inhibit the crystallization of the desired monomeric acid.[4]

Initial Troubleshooting Strategy: Trituration

Before resorting to more complex methods, trituration is an effective first step to remove non-polar impurities and potentially induce crystallization.[5] This technique involves washing the sticky solid or oil with a solvent in which the desired product has very low solubility, while the impurities are highly soluble.

Experimental Protocol: Trituration of a Sticky Boronic Acid

  • Place the crude, sticky product into a flask.

  • Add a small volume of a non-polar solvent. Good starting choices are n-hexane, diethyl ether, or a mixture thereof.[5][6]

  • Using a spatula or glass rod, vigorously stir and scrape the sticky material in the solvent. The goal is to break up the oil and wash it thoroughly. You may observe the oil solidifying into a powder.[7]

  • Allow the solid to settle, then carefully decant the solvent, which now contains the dissolved impurities.

  • Repeat the process 2-3 times with fresh solvent.

  • Dry the resulting solid under high vacuum to remove all residual solvent.

  • Assess purity (e.g., by ¹H NMR, LC-MS) and attempt recrystallization with a more suitable solvent system if needed.

Q2: I'm attempting column chromatography on silica gel, but my compound is streaking badly and my recovery is very low. Why is this happening?

A2: The Challenge of Silica Gel for Boronic Acids

Standard silica gel chromatography is often problematic for boronic acids, and especially for basic heterocycles like isoquinolines.[8][9] The issues arise from:

  • Acidity of Silica: The surface of silica gel is populated with acidic silanol (Si-OH) groups. These can strongly and sometimes irreversibly bind to the basic nitrogen of the isoquinoline ring, leading to significant tailing or complete retention on the column.[10]

  • Protodeboronation: The acidic nature of silica can catalyze protodeboronation, a process where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[10] This chemically degrades your product on the column.

  • Dehydration to Boroxines: The high surface area and water-adsorbing properties of silica can promote the dehydration of the boronic acid to its boroxine form, further complicating the separation.

Troubleshooting Strategies for Chromatography

If chromatography is necessary, you must modify the conditions or choose an alternative stationary phase.

Table 1: Troubleshooting Chromatography of Isoquinoline Boronic Acids

Problem Probable Cause Recommended Solution
Streaking / Tailing Strong interaction between the basic isoquinoline nitrogen and acidic silica gel. 1. Deactivate Silica: Add a basic modifier like 0.5-2% triethylamine (TEA) or pyridine to the eluent system.[1][10] 2. Switch Stationary Phase: Use neutral alumina or reverse-phase (C18) silica.[1][10]
Low or No Recovery Irreversible adsorption to the stationary phase or on-column decomposition (protodeboronation). 1. Use a Less Acidic Phase: Neutral alumina is often a good alternative.[10] 2. Consider Derivatization: Convert the boronic acid to a more stable and less polar boronate ester (e.g., pinacol ester) before chromatography.[7]

| Multiple Spots / Broad Elution | On-column equilibrium between the boronic acid and its boroxine anhydride. | 1. Use a Coordinating Eluent: Adding a small amount of methanol to the eluent can sometimes help break up boroxine trimers.[4] 2. Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can be highly effective for separating polar compounds like boronic acids.[11] |

Q3: Standard purification methods are failing. Are there any chemical modification techniques to purify my isoquinoline boronic acid?

A3: Advanced Purification via Reversible Derivatization

When conventional methods fail, converting the problematic boronic acid into a temporary, more manageable derivative is a powerful strategy. Two field-proven methods are the formation of diethanolamine adducts and pinacol esters.

Method 1: Purification via Diethanolamine Adduct Formation

Boronic acids react with diethanolamine to form stable, bicyclic adducts that are often highly crystalline and readily precipitate from non-polar organic solvents.[7][8] This allows for simple isolation by filtration, leaving many impurities behind in the solution. The pure boronic acid can then be regenerated by a simple workup.

G

Experimental Protocol: Diethanolamine Adduct Formation & Cleavage

  • Adduct Formation: Dissolve the crude isoquinoline boronic acid in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add 1.0-1.1 equivalents of diethanolamine. Stir at room temperature. The crystalline adduct will often precipitate out of the solution. If precipitation is slow, adding a non-polar anti-solvent like hexane can help.[8][12]

  • Isolation: Collect the crystalline adduct by vacuum filtration. Wash the solid with cold ether or hexane to remove any remaining soluble impurities.

  • Cleavage and Recovery: Suspend the purified adduct in a biphasic mixture of ethyl acetate and an acidic aqueous solution (e.g., 1M HCl). Stir vigorously until the solid dissolves. The acid protonates the diethanolamine, breaking the adduct and partitioning the amine into the aqueous layer, while the free boronic acid remains in the organic layer.

    • Alternative: For very acid-sensitive compounds, shaking the adduct with a saturated aqueous solution of boric acid can also be effective for cleaving the complex.[7][8]

  • Final Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified boronic acid.

Method 2: Purification as a Boronate Ester

Converting the polar boronic acid to a less polar, more robust boronate ester (e.g., with pinacol or neopentyl glycol) makes it much more amenable to standard silica gel chromatography.[7] These esters are generally stable and do not streak on silica. After purification, the ester can be hydrolyzed back to the boronic acid.

Experimental Protocol: Pinacol Ester Formation, Purification, & Hydrolysis

  • Esterification: Dissolve the crude boronic acid in a solvent like toluene or THF. Add 1.1 equivalents of pinacol and heat the mixture, often with a Dean-Stark trap to remove the water that is formed.

  • Purification: After the reaction is complete, remove the solvent. The crude pinacol ester can now be purified by standard silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate).

  • Hydrolysis: The purified ester can be cleaved back to the boronic acid. A common method is transesterification with an excess of a volatile boronic acid like phenylboronic acid or by stirring with an aqueous acid (e.g., HCl) or base.

Decision-Making Guide for Purification Strategy

Choosing the right purification method from the start can save significant time and material. The following decision tree provides a logical pathway for selecting a strategy based on the initial state of your crude product.

// Paths from Q1 Trituration [label="Attempt Trituration\n(Hexane or Ether)"]; Derivatize [label="Purify via Derivatization\n(Diethanolamine Adduct or\nPinacol Ester)"]; Recrystallize [label="Attempt Recrystallization"]; Q2 [label="Did Trituration yield\na pure solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Attempt Modified\nChromatography\n(Neutral Alumina or\nDeactivated Silica)"];

// End nodes Success1 [label="Success:\nPure Solid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success2 [label="Success:\nPure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Q1; Q1 -> Trituration [label="Solid"]; Q1 -> Derivatize [label="Oil"];

Trituration -> Q2; Q2 -> Success1 [label="Yes"]; Q2 -> Recrystallize [label="No, but now solid"]; Recrystallize -> Success2; Recrystallize -> Derivatize [style=dashed, label="Fails"];

Derivatize -> Success2; Derivatize -> Chromatography [style=dashed, label="If ester"]; Chromatography -> Success2; } ends-dot Caption: Purification strategy selection guide.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Air-Sensitive Organoboron Compounds. Retrieved from BenchChem Technical Support.[10]

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters?. ResearchGate.[1]

  • shmonza, et al. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange.[8]

  • Begeezee, et al. (2017). Purification of boronic acids?. Reddit.[12]

  • shmonza, et al. (2025). HELP: Purifying boronic acids sucks. Reddit.[7]

  • Dai, L., Gonzalez, J., & Zhang, K. (2022). A simple generic method for analyzing water sensitive pinacol boronate compounds by hydrophilic interaction liquid chromatography. ResearchGate.[11]

  • Flender, C., Leonhard, P., Wolf, C., Fritzsche, M., & Karas, M. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. ACS Publications.[13]

  • Frankland, E. (1860). On a new series of organic compounds containing boron. Journal of the Chemical Society, Transactions.[2]

  • Washburn, R. M., Levens, E., Albright, C. F., & Billig, F. A. (1963). Benzeneboronic Anhydride. Organic Syntheses.[14]

  • Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.[5]

  • Khlebnikov, V., et al. (2016). Can I remove boronic acid using Work up process?. ResearchGate.[15]

  • Burke, M. D., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses.[16]

  • Brennan, M. P., et al. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography?. ResearchGate.[6]

  • shmonza, et al. (2025). HELP: Purifying boronic acids sucks. Reddit.[9]

  • Gryszkiewicz-Trochimowski, E., et al. (2020). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. National Center for Biotechnology Information.[3]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[17]

  • BenchChem. (n.d.). Identifying and characterizing impurities in allenylboronic acid samples. Retrieved from BenchChem Technical Support.[4]

Sources

Troubleshooting

Technical Support Center: 1-Methylisoquinolin-7-ylboronic Acid Synthesis

Welcome to the advanced troubleshooting and methodology center for the synthesis of 1-methylisoquinolin-7-ylboronic acid. Synthesizing boronic acids on electron-deficient heterocycles like isoquinoline presents unique me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the synthesis of 1-methylisoquinolin-7-ylboronic acid. Synthesizing boronic acids on electron-deficient heterocycles like isoquinoline presents unique mechanistic challenges, primarily due to the highly polarized nature of the carbon-boron (C-B) bond.

As an application scientist, you cannot simply follow a recipe; you must control the competing kinetic pathways of your catalytic cycle. This guide is designed to provide you with the causality behind reaction failures and self-validating protocols to ensure high-yield synthesis.

Mechanistic Overview & Reaction Logic

The standard approach to synthesizing 1-methylisoquinolin-7-ylboronic acid relies on the Miyaura borylation of 7-bromo-1-methylisoquinoline using bis(pinacolato)diboron (B2pin2), followed by the cleavage of the pinacol ester. Understanding the side reactions—specifically protodeboronation and homocoupling —is critical to mastering this workflow.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (7-Br-1-Me-Isoquinoline) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (B2pin2, KOAc) PdII->TransMet PdII_B Pd(II) Intermediate (Ar-Pd-Bpin) TransMet->PdII_B RedElim Reductive Elimination PdII_B->RedElim Homo Homocoupling (Strong Base / Ar-Br) PdII_B->Homo RedElim->Pd0 Regenerates Product Ar-Bpin Product RedElim->Product Proto Protodeboronation (Excess H2O / Heat) Product->Proto Dehal 1-Methylisoquinoline (Dead End) Proto->Dehal Dimer Bi-isoquinoline Dimer (Dead End) Homo->Dimer

Miyaura borylation catalytic cycle highlighting primary side-reaction degradation pathways.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive peak for 1-methylisoquinoline (m/z 144) instead of my target boronic ester. What is causing this dehalogenation? Causality & Solution: You are observing protodeboronation, not simple dehalogenation. Electron-deficient heteroaryl boronic esters possess highly polarized C-B bonds. In the presence of adventitious water, high temperatures, or overly basic conditions, the boronate intermediate undergoes rapid hydrolytic cleavage, replacing the boron moiety with a proton ([1]). Actionable Fix: Ensure strictly anhydrous conditions. Use freshly distilled 1,4-dioxane and oven-dried KOAc. If the reaction remains sluggish, do not increase the temperature above 80°C; instead, switch to a more active catalyst system (e.g., XPhos Pd G2) to outcompete the degradation pathway.

Q2: I am isolating a significant amount of a bi-isoquinoline dimer. How do I suppress this homocoupling side reaction? Causality & Solution: Homocoupling occurs when your newly formed 1-methylisoquinolin-7-ylboronic ester undergoes an unintended Suzuki-Miyaura coupling with the unreacted 7-bromo-1-methylisoquinoline. This is triggered by using a base that is too strong (e.g., K2CO3 or K3PO4). Strong bases prompt the coupling of arylboronates with haloarenes by forming a tetrahedral activated species ([2]). Actionable Fix: Strictly use Potassium Acetate (KOAc). KOAc is basic enough to facilitate the transmetalation of B2pin2 to the Pd center, but it does not coordinate to the boron atom of the product to form the reactive tetrahedral species required for Suzuki coupling ([3]).

Q3: The Pd(II) precatalyst isn't activating, and my reaction stalls at 10% conversion. Should I add a reducing agent? Causality & Solution: In a standard Miyaura borylation, the Pd(dppf)Cl2 precatalyst must be reduced from Pd(II) to the active Pd(0) species. You do not need an external reducing agent; the bis(pinacolato)diboron (B2pin2) itself acts as the reducing agent, generating (RO)2B-OAc byproducts during catalyst activation ([4]). Actionable Fix: If activation is failing, your B2pin2 may be degraded (hydrolyzed to pinacol and boric acid). Check the quality of your B2pin2 via 1H-NMR (look for a sharp singlet at 1.24 ppm; multiple peaks indicate degradation).

Q4: The pinacol ester forms successfully, but I lose all my product during hydrolysis to the free boronic acid. Why? Causality & Solution: Standard acidic or basic hydrolysis of pinacol esters requires harsh conditions that electron-deficient isoquinolines cannot survive, leading to late-stage protodeboronation ([5]). Actionable Fix: Bypass standard hydrolysis. Use a biphasic oxidative cleavage method with Sodium Periodate (NaIO4) and dilute HCl. This oxidatively cleaves the pinacol diol backbone rather than hydrolyzing the C-B bond directly, preserving the delicate heteroaryl-boron linkage.

Quantitative Parameter Optimization

To maximize yield, reaction parameters must be tightly controlled. The table below summarizes the causal impact of varying conditions during the Miyaura borylation step.

ParameterConditionYield ImpactMechanistic Rationale
Base KOAc (3.0 eq)>80% (Target) Weak base; facilitates B2pin2 transmetalation but prevents Ar-Bpin activation[3].
Base K2CO3 / K3PO4<30% (High Dimer)Strong base activates Ar-Bpin for competitive Suzuki cross-coupling[2].
Solvent Anhydrous 1,4-DioxaneOptimal Solubilizes reagents at 80°C without promoting hydrolytic C-B cleavage.
Solvent Dioxane + >5% H2OSevere ProtodeboronationWater cleaves the highly polarized C-B bond at elevated temperatures[1].
Catalyst Pd(dppf)Cl2 (5 mol%)70-80% Bidentate dppf ligand prevents catalyst deactivation; stable at 80°C[6].

Validated Step-by-Step Methodologies

Workflow Start 7-Bromo-1-methylisoquinoline (Starting Material) Borylation Miyaura Borylation Pd(dppf)Cl2, B2pin2, KOAc 1,4-Dioxane, 80°C Start->Borylation Ester Pinacol Ester Intermediate (Ar-Bpin) Borylation->Ester Hydrolysis Oxidative Cleavage NaIO4, HCl, THF/H2O Ester->Hydrolysis Final 1-Methylisoquinolin-7-ylboronic acid (Target Product) Hydrolysis->Final

Experimental workflow for the synthesis of 1-methylisoquinolin-7-ylboronic acid.

Protocol A: Synthesis of 1-Methylisoquinolin-7-ylboronic Acid Pinacol Ester
  • Preparation: In an oven-dried Schlenk flask, combine 7-bromo-1-methylisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and anhydrous KOAc (3.0 equiv).

  • Atmosphere Control: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Catalyst & Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration of the starting halide. Add Pd(dppf)Cl2 (0.05 equiv) against a positive flow of Argon.

  • Reaction: Seal the flask and heat to 80°C for 6-8 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with ethyl acetate and concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze an aliquot of the crude mixture via 11B-NMR. A successful transmetalation and reductive elimination will show a distinct singlet at ~30-33 ppm (characteristic of aryl-Bpin). Unreacted B2pin2 appears at ~22 ppm. 1H-NMR will show a new strong singlet at ~1.35 ppm (12H, pinacol methyls).

Protocol B: Oxidative Cleavage to Free Boronic Acid
  • Solvation: Dissolve the purified pinacol ester from Protocol A in a 4:1 mixture of THF and H2O (0.1 M concentration).

  • Oxidation: Add Sodium Periodate (NaIO4, 3.0 equiv) in one portion. Stir the suspension for 30 minutes at room temperature to allow for the oxidative cleavage of the pinacol diol.

  • Hydrolysis: Add 2 N HCl (1.2 equiv) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Extraction: Dilute the mixture with water and extract with EtOAc to remove the cleaved pinacol byproduct. The target isoquinoline boronic acid will remain in the aqueous layer as a hydrochloride salt.

  • Precipitation: Carefully adjust the pH of the aqueous layer to 6.5 using 1 M NaOH. The free 1-methylisoquinolin-7-ylboronic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

  • Self-Validation Checkpoint: The complete disappearance of the pinacol methyl protons (~1.35 ppm) in 1H-NMR and a shift in the 11B-NMR signal to ~28 ppm confirms successful cleavage. The retention of the isoquinoline aromatic protons confirms that protodeboronation was successfully avoided.

References

  • Miyaura Borylation Reaction Organic Chemistry Portal URL:[Link]

  • Synthesis of Biquinolines via a Pd‐Catalyzed Borylation Reaction Asian Journal of Organic Chemistry URL:[Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates PubMed Central (PMC) URL:[Link]

  • Reducing agent in Miyaura borylation Reddit / r/OrganicChemistry URL: [Link]

Sources

Optimization

Troubleshooting low conversion in Suzuki coupling of isoquinolines

Status: Operational | Tier: Level 3 (Advanced Chemical Support) Subject: Troubleshooting Low Conversion in Suzuki-Miyaura Coupling of Isoquinolines Assigned Specialist: Senior Application Scientist, Catalysis Division Th...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Chemical Support) Subject: Troubleshooting Low Conversion in Suzuki-Miyaura Coupling of Isoquinolines Assigned Specialist: Senior Application Scientist, Catalysis Division

The Diagnostic Triage

Before modifying reaction parameters, you must diagnose the mode of failure. Isoquinolines present a dual-threat: they are both catalyst poisons (via the basic nitrogen) and unstable nucleophiles (if using isoquinolyl boronic acids).

Use the following logic flow to identify your specific bottleneck.

DiagnosticFlow Start PROBLEM: Low Conversion (<20%) CheckSM Analyze Crude Mixture (LCMS/NMR): Is Halide Starting Material (SM) Intact? Start->CheckSM SM_Gone No, Halide SM is consumed/gone CheckSM->SM_Gone No SM_Remains Yes, Halide SM remains CheckSM->SM_Remains Yes CheckProd Is Desired Product Formed? SM_Gone->CheckProd Dehal ISSUE: Protodehalogenation (Reduction of C-X bond) CheckProd->Dehal No (Byproducts found) CheckBoron Is Boronic Acid Intact? SM_Remains->CheckBoron Boron_Gone No, Boronic Acid is gone (Hydrolyzed/Deboronated) CheckBoron->Boron_Gone No Boron_Intact Yes, Boronic Acid is present CheckBoron->Boron_Intact Yes Sol_Deboron DIAGNOSIS B: Protodeboronation (Unstable Nucleophile) Boron_Gone->Sol_Deboron Sol_Poison DIAGNOSIS A: Catalyst Poisoning (N-Coordination) Boron_Intact->Sol_Poison

Figure 1: Diagnostic logic tree for isolating the root cause of reaction failure in N-heterocycle couplings.

Critical Issue: Catalyst Poisoning (Diagnosis A)

The Mechanism of Failure: Isoquinolines possess a basic nitrogen atom with a localized lone pair. In standard catalytic cycles (e.g., using Pd(PPh₃)₄ or Pd(dppf)Cl₂), this nitrogen acts as a competitive ligand. It binds irreversibly to the unsaturated Pd(0) species, forming an unreactive "Pd-Isoquinoline" complex. This prevents the oxidative addition of the aryl halide, effectively killing the catalyst before the reaction starts.

The Solution: Steric Bulk & Precatalysts To prevent N-coordination, you must use bulky, electron-rich phosphine ligands (Buchwald Ligands) that physically block the isoquinoline nitrogen from approaching the palladium center.

Recommended Ligand Systems
Ligand ClassSpecific LigandBest For...Why it works
First Line XPhos General isoquinoline coupling (C1, C4, C5 positions)Massive steric bulk prevents N-binding; high electron density facilitates oxidative addition of chlorides.
Second Line SPhos Sterically hindered coupling partnersExcellent stability; water tolerance.
Specialist A-taPhos Difficult/Deactivated substratesExtremely bulky amino-biphenyl backbone designed specifically for difficult N-heterocycles.
The "Rescue" Protocol: Pd-G3/G4 Precatalysts

Do not use Pd(OAc)₂ + Ligand if you are struggling. In situ catalyst generation is often inefficient with heterocycles. Switch to a pre-formed precatalyst (e.g., XPhos Pd G3 or G4) to ensure a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle.

Standard Rescue Protocol (0.5 mmol scale):

  • Vessel: 2-dram vial with a Teflon-lined cap (or microwave vial).

  • Solids: Add Isoquinoline halide (1.0 equiv), Boronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst: Add XPhos Pd G3 (2.0 mol%).

  • Solvent: Add THF:Water (10:1) or 1,4-Dioxane:Water (4:1) (concentration 0.2 M).

  • Degas: Sparge with Argon for 5 minutes (critical to prevent homocoupling).

  • Heat: Stir at 60–80 °C for 2–4 hours.

Expert Insight: If using a 1-haloisoquinoline, the C1 position is highly electrophilic. You may be able to run this at room temperature (RT) with XPhos Pd G3. For C4/C5 positions, heat is required.

Critical Issue: Protodeboronation (Diagnosis B)

The Mechanism of Failure: Heteroaryl boronic acids (especially 1-isoquinolyl or 2-pyridyl types) are notoriously unstable. Under basic, aqueous conditions, the C-B bond hydrolyzes, replacing the boron with a proton.[1] You will see the "de-boronated" starting material in your LCMS (e.g., isoquinoline mass instead of isoquinoline-boronic acid).

Strategies for Stabilization:

  • Base Selection: Switch from Carbonates to Phosphates.

    • Avoid: Na₂CO₃, Cs₂CO₃ (High pH promotes deboronation).

    • Use:K₃PO₄ (Potassium Phosphate Tribasic) . It buffers at a lower pH while remaining sufficiently basic for transmetallation.

  • Water Management:

    • While Suzuki coupling requires some water for the oxo-palladium pathway, excess water accelerates deboronation.

    • Fix: Use anhydrous solvents (Dioxane/Toluene) and add exactly 2–5 equivalents of water via microsyringe, rather than using a bulk solvent mixture.

  • MIDA Boronates:

    • If the boronic acid decomposes faster than it couples, switch to a MIDA boronate . These slowly release the active boronic acid species, keeping the standing concentration low and minimizing decomposition [1].[1]

Advanced Troubleshooting: Regioselectivity & Activation

The C1 vs. C4/C5 Discrepancy

Not all isoquinoline halides are equal.

  • C1-Halo: Highly reactive (similar to acyl chlorides) due to the adjacent nitrogen. Prone to hydrolysis but couples fast.

  • C4/C5-Halo: Behaves like a deactivated aryl halide. Requires forcing conditions.

N-Oxide Activation Strategy

If direct coupling at the C1 position is failing due to electronics or poor oxidative addition, convert the isoquinoline to an Isoquinoline N-oxide prior to coupling.

  • Why: The N-oxide activates the C1 position via an SNAr-like oxidative addition mechanism and prevents catalyst poisoning by tying up the nitrogen lone pair [2].

  • Workflow:

    • Step 1: Oxidize Isoquinoline (mCPBA).

    • Step 2: Suzuki Coupling (Standard conditions).

    • Step 3: Reduction (Zn/NH₄Cl or PCl₃) to restore the isoquinoline.

ActivationPath Substrate Unreactive Isoquinoline NOxide Isoquinoline N-Oxide Substrate->NOxide mCPBA (Activation) Coupled Coupled N-Oxide NOxide->Coupled Pd-Cat Suzuki Final Final Product Coupled->Final Reduction (Deoxygenation)

Figure 2: N-Oxide activation workflow for difficult isoquinoline substrates.

Frequently Asked Questions (FAQs)

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: If you are using a boronic acid, it is likely the homocoupling product (Biaryl). This indicates oxygen was present in your reaction. Action: Degas your solvents more thoroughly (freeze-pump-thaw or vigorous sparging) and ensure your reaction vessel is sealed under Argon.

Q: Can I use Pd(PPh₃)₄ for isoquinolines? A: Generally, no . Triphenylphosphine is not bulky enough to prevent the isoquinoline nitrogen from binding to the Palladium. You might get <20% yield, but it is rarely robust. Upgrade to XPhos or SPhos .

Q: My 1-chloroisoquinoline hydrolyzes to 1-isoquinolone (amide) before coupling. A: This is common in aqueous base. Action: Switch to anhydrous conditions. Use CsF (Cesium Fluoride) as the base in dry Toluene or Dioxane at 100 °C. The fluoride activates the boronate without the need for water [3].

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling with MIDA Boronates.[1] Journal of the American Chemical Society, 132(22), 7600–7601. Link

  • Lefranc, J., et al. (2019). The N-Oxide Moiety as a Traceless Directing Group for Pyridine 2-C(O)–C Bond Activation.[2] Organic Letters, 21, 9790–9794.[2] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Troubleshooting

Removing palladium impurities from 1-methylisoquinoline derivatives

Technical Support Center: Palladium Remediation in 1-Methylisoquinoline Syntheses Welcome to the Technical Support Center. Removing residual palladium (Pd) from nitrogen-rich heterocycles is one of the most notorious bot...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Remediation in 1-Methylisoquinoline Syntheses

Welcome to the Technical Support Center. Removing residual palladium (Pd) from nitrogen-rich heterocycles is one of the most notorious bottlenecks in active pharmaceutical ingredient (API) development. This guide provides causality-driven troubleshooting, self-validating protocols, and decision logic to help you achieve International Council for Harmonisation (ICH) limits (<10 ppm) for 1-methylisoquinoline derivatives.

Q: Why do palladium impurities persistently co-purify with my 1-methylisoquinoline derivatives, even after silica gel chromatography? A: The persistence of palladium in your product is a direct consequence of coordination chemistry. 1-Methylisoquinoline possesses a highly basic, pyridine-like nitrogen. The lone pair on this nitrogen acts as a powerful σ-donor, forming highly stable, soluble coordination complexes with both Pd(0) and Pd(II) species used in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig)[1]. While the methyl group at the C1 position introduces minor steric hindrance compared to an unsubstituted isoquinoline, the thermodynamic stability of the Pd-N bond still vastly exceeds the binding affinity of standard silica gel. Consequently, the Pd-API complex elutes as a single entity. To break this complex, you must introduce a scavenger or ligand with a higher binding constant for palladium, such as thiols, thioureas, or highly cross-linked imidazolium salts[2].

Q: Can standard crystallization alone reduce Pd levels to meet the ICH limit? A: Rarely. Because the Pd is often intimately coordinated to the 1-methylisoquinoline scaffold, it tends to co-crystallize or become trapped within the crystal lattice. Typical purification methods like crystallization are usually unsuccessful on their own[3]. However, crystallization can be highly effective if you add a competing ligand (e.g., N-acetylcysteine, thiourea, or a phosphine) to the crystallization solvent. This thermodynamic competition keeps the Pd complexed in the mother liquor while the purified API crystallizes[4].

Remediation Workflow & Decision Logic

When dealing with high-affinity N-heterocycles, a single purification step is rarely sufficient. We recommend a multi-modal approach combining kinetic washing, thermodynamic scavenging, and controlled crystallization.

Workflow N1 Crude 1-Methylisoquinoline API (Pd > 1000 ppm) N2 Aqueous Wash (N-acetylcysteine, 40°C) N1->N2 Step 1 N3 Pd < 100 ppm? N2->N3 N3->N2 No N4 Silica-Bound Scavenger (Si-Thiol, 4h Incubation) N3->N4 Yes N5 Pd < 10 ppm? N4->N5 Step 2 N6 Antisolvent Crystallization (Heptane/THF + Ligand) N5->N6 Yes N8 Rework / Re-screen Scavengers N5->N8 No N7 API Grade Achieved (Pd < 5 ppm) N6->N7 Step 3

Sequential palladium removal workflow for 1-methylisoquinoline derivatives.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol A: Parallel Scavenger Screening

Relying on a single scavenger without empirical screening often leads to yield loss or high residual Pd. The choice of palladium removal technique is highly system-dependent[3]. This protocol ensures you identify the optimal scavenger while verifying product integrity.

Step 1: Baseline Quantification Analyze the crude 1-methylisoquinoline derivative via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish the baseline Pd concentration (typically 500–2000 ppm)[4]. Self-Validation Check (Matrix Suppression): Nitrogen-rich heterocycles can suppress ionization in the ICP-MS argon plasma. Spike a known concentration of a Pd standard (e.g., 10 ppm) into your sample. If the recovered spike is <9 ppm, you have matrix suppression. Dilute the sample further or use microwave digestion (HNO3/H2O2) to completely destroy the organic matrix before proceeding.

Step 2: Scavenger Dosing Select 3 distinct functionalized silica scavengers (e.g., Silica-Thiol, Silica-Thiourea, and Silica-Amine) and one carbon-based scavenger (e.g., Darco KB-B)[3]. In separate vials, dissolve 100 mg of the crude API in 1 mL of a moderately polar solvent (e.g., THF or EtOAc). Add 5 equivalents of each scavenger (relative to the initial Pd catalyst loading).

Step 3: Kinetic Incubation Agitate the mixtures at 40°C for 4 to 18 hours. Causality: Breaking the stable Pd-N coordinate bond of the 1-methylisoquinoline requires activation energy. Room temperature incubation is often kinetically too slow to achieve <10 ppm levels, whereas heating to 40°C provides sufficient energy for the Pd to migrate from the API to the thermodynamically favored scavenger[3].

Step 4: Filtration and Mass Balance Filter the scavengers through a 0.2 μm PTFE syringe filter. Wash the filter cake with 0.5 mL of the reaction solvent. Evaporate the filtrate to dryness. Self-Validation Check (Mass Balance): Weigh the recovered solid. If recovery is <90%, the scavenger is non-specifically binding the 1-methylisoquinoline derivative (often due to the basic nitrogen interacting with unfunctionalized acidic silanols on the silica backbone). In this case, switch to a highly cross-linked polymeric scavenger (e.g., polystyrene-bound trimercaptotriazine)[4].

Quantitative Scavenger Performance Data

The following table summarizes the expected performance of various scavengers when applied to highly coordinating nitrogen heterocycles like 1-methylisoquinoline derivatives.

Scavenger TypeMechanism of ActionOptimal SolventTypical Pd Reduction (%)API Recovery (%)
Silica-Thiol (Si-SH) Covalent coordination to Pd(II)THF, EtOAc90 - 99%>95%
Silica-Thiourea Chelation of Pd(0) and Pd(II)DMF, NMP85 - 95%>90%
Activated Carbon Physisorption of Pd agglomeratesMeOH, THF70 - 85%80 - 90%
N-acetylcysteine Bidentate chelation in biphasic washToluene / Water80 - 95%>95%

Data synthesized from industry-standard screening parameters for active pharmaceutical ingredients[3][4][5].

Advanced Troubleshooting FAQs

Q: My process scale-up is failing. The lab-scale scavenger reduced Pd to 5 ppm, but the 50 L scale is stuck at 150 ppm. What changed? A: This is a classic mass-transfer limitation combined with particle agglomeration. At larger scales, palladium tends to form larger nano-agglomerates during processing[5]. Scavengers with defined pore sizes (like functionalized silicas) cannot capture these large particles because the Pd cannot diffuse into the pores where the active functional groups reside. Solution: Implement a pre-filtration step through a Celite pad to remove large agglomerates, followed by a biphasic wash with aqueous N-acetylcysteine (Step 2 in the workflow)[5]. N-acetylcysteine acts as a bidentate ligand, breaking down agglomerates and pulling water-soluble Pd complexes into the aqueous phase before the organic phase is exposed to the porous silica scavenger.

Q: Does the oxidation state of the palladium (Pd(0) vs. Pd(II)) matter for scavenger selection? A: Absolutely. If your coupling reaction utilized a Pd(0) catalyst (e.g., Pd(PPh3)4) and was strictly protected from oxygen, the residual Pd may still be predominantly Pd(0). Thiol-based scavengers are highly effective for Pd(II) but can be less efficient for Pd(0). If you suspect Pd(0) is present, use a Thiourea-based scavenger or an immobilized imidazolium salt, which are capable of stabilizing and scavenging both oxidation states[2]. Alternatively, intentionally exposing the crude mixture to air (if the API is stable) can oxidize Pd(0) to Pd(II), rendering it highly susceptible to standard Silica-Thiol scavenging.

References

  • Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." Johnson Matthey Technology Review. URL:[Link]

  • Welch, C. J., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. URL: [Link]

  • "Palladium scavenging: From 1% to within ICH limits." Onyx Scientific. URL:[Link]

  • "Cross‐Linked Imidazolium Salts as Scavengers for Palladium." Sci-Hub (Original Source: Eur. J. Org. Chem.). URL:[Link]

Sources

Optimization

Optimizing lithiation temperature for 1-methylisoquinoline borylation

Welcome to the Technical Support Center for Heterocyclic Functionalization . This portal is designed for researchers and drug development professionals seeking to troubleshoot and optimize the lateral lithiation and subs...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . This portal is designed for researchers and drug development professionals seeking to troubleshoot and optimize the lateral lithiation and subsequent borylation of 1-methylisoquinoline.

Mechanistic Causality: The "Why" Behind the Workflow

The functionalization of 1-methylisoquinoline requires navigating competing chemical pathways. The lateral lithiation of 1-methylisoquinoline produces a reactive carbon nucleophile (an aza-allyl anion) rather than a ring-lithiated species, driven by the high acidity of the C1-methyl protons adjacent to the electron-withdrawing imine nitrogen[1].

However, the isoquinoline core remains highly susceptible to nucleophilic attack. In situ spectroscopic monitoring (IR/NMR) of similar isoquinoline systems has demonstrated that organolithium intermediates are highly temperature-sensitive, necessitating precise cryogenic control to prevent degradation[2]. When standard palladium-catalyzed borylations fail or are inconsistent, a one-pot lithiation-borylation sequence serves as a highly efficient alternative for drug synthesis[3]. This methodology proceeds through a stable boronate complex, which upon hydrolysis yields the desired boronic acid with high fidelity[4].

Troubleshooting Guides & FAQs

Q: Why am I observing significant amounts of alkylated isoquinoline instead of my target borylated product? A: This is a classic symptom of using a strongly nucleophilic base like n-butyllithium (n-BuLi) at elevated temperatures (>-40 °C). Instead of acting as a base to deprotonate the C1-methyl group, n-BuLi acts as a nucleophile, attacking the electron-deficient imine bond (Chichibabin-type addition).

  • Solution: Switch to a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) and ensure the internal reaction temperature remains strictly at or below -78 °C during base addition.

Q: My LC-MS shows a mass corresponding to a dimer. How do I suppress this? A: Dimerization occurs when the generated 1-(lithiomethyl)isoquinoline nucleophilically attacks the imine bond of unreacted 1-methylisoquinoline. This bimolecular side-reaction accelerates at temperatures above -50 °C.

  • Solution: Maintain the lithiation temperature strictly at -78 °C. Ensure the base is added dropwise to avoid localized warming, and proceed to the borylation quench (e.g., adding B(OiPr)₃) within 30 minutes to minimize the lifetime of the highly reactive organolithium intermediate.

Q: Can I perform the lithiation and borylation in a single pot? A: Yes. A one-pot lithiation-borylation sequence is highly recommended to prevent the degradation of the intermediate[3]. You can perform an in situ quench where the borate electrophile is added directly to the lithiated mixture at -78 °C, followed by a gradual warming to room temperature to drive the formation of the boronate complex to completion before acidic hydrolysis[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between base selection, temperature, and reaction outcomes to help you select the optimal parameters.

BaseTemperature (°C)ElectrophileMajor OutcomeYield (%)Mechanistic Rationale
n-BuLi0 to 25B(OiPr)₃Alkyl addition (Side product)<10Nucleophilic attack on the imine carbon outcompetes lateral deprotonation.
n-BuLi-78B(OiPr)₃Target Boronic Acid45-55Deprotonation favored, but minor nucleophilic addition persists due to base profile.
LDA-40B(OiPr)₃Dimerization20-30Elevated thermal energy promotes aza-allyl anion attack on unreacted starting material.
LDA -78 B(OiPr)₃ Target Boronic Acid 80-88 Non-nucleophilic base and cryogenic conditions perfectly stabilize the intermediate.

Self-Validating Experimental Protocol

One-Pot Lateral Lithiation-Borylation of 1-Methylisoquinoline This protocol is designed with built-in validation checks to ensure reproducibility.

  • System Preparation: Flame-dry a Schlenk flask under argon. Charge with 1-methylisoquinoline (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate.

    • Validation Check: Insert an internal thermocouple; it must read ≤ -75 °C before proceeding.

  • Lithiation: Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise via a syringe pump over 15 minutes.

    • Validation Check: The solution will transition to a deep red/brown color, visually confirming the formation of the resonance-stabilized aza-allyl anion. Stir at -78 °C for exactly 30 minutes.

  • Borylation: Add triisopropyl borate (B(OiPr)₃, 1.5 equiv) rapidly but dropwise. Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Validation Check: The intense red/brown color should dissipate to a pale yellow as the organolithium is consumed and the boronate complex forms.

  • Quench & Hydrolysis: Quench the reaction with 1M HCl (aq) adjusting to pH 3-4 to hydrolyze the borate ester to the free boronic acid. Stir vigorously for 30 minutes.

  • Isolation: Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. Purify via reverse-phase chromatography.

Reaction Pathway Visualization

G cluster_0 Optimal Lithiation-Borylation Pathway cluster_1 Competing Side Reactions SM 1-Methylisoquinoline Lithiated 1-(Lithiomethyl)isoquinoline (Aza-allyl anion) SM->Lithiated LDA, THF -78 °C NucAdd 1-Butyl-1-methyl-1,2-dihydroisoquinoline (Nucleophilic Addition) SM->NucAdd n-BuLi > -40 °C Borylated Isoquinolin-1-ylmethylboronic acid (Target Product) Lithiated->Borylated 1. B(OiPr)3, -78 °C to RT 2. H3O+ Quench Dimer Dimerization Products (Bimolecular Attack) Lithiated->Dimer Excess SM Temp > -40 °C

Reaction pathways for 1-methylisoquinoline lithiation-borylation and temperature-dependent errors.

References

  • Product Class 5: Isoquinolines Thieme Connect[Link]

  • Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy National Institutes of Health (NIH)[Link]

  • Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis Medium[Link]

  • Lithiation–borylation methodology in the total synthesis of natural products SciSpace[Link]

Sources

Troubleshooting

Technical Support Center: Handling Boroxines in Isoquinoline Synthesis

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists who are troubleshooting cross-coupling reactions involving isoquinoline scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists who are troubleshooting cross-coupling reactions involving isoquinoline scaffolds. Specifically, this resource addresses the critical transition from standard boronic acids to boronic acid anhydrides (boroxines) to overcome hydrolysis, protodeboronation, and poor catalyst oxidative addition.

Part 1: Troubleshooting Guide & FAQs

Q1: Why did my Ni-catalyzed cross-coupling of isoquinolines fail when using standard boronic acids, but succeeded with boroxines? A1: The failure is rooted in the hydration state of the boron species. Boronic acids naturally exist in a dynamic equilibrium with their dehydrated trimeric form (boroxine) and water[1]. In methodologies such as the Ni-catalyzed arylation of isoquinoline-derived N,O-acetals, activating agents like EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) are used to generate the highly electrophilic N-acyliminium ion. The trace water introduced by monomeric boronic acids rapidly hydrolyzes EEDQ, destroying the activating agent before cross-coupling can occur[2]. By employing pre-formed boroxines, you eliminate the water source, preserving the EEDQ and driving the reaction forward[2].

Q2: Beyond eliminating water, does the boroxine play an active mechanistic role in the cross-coupling cycle? A2: Yes. Boroxines are not merely anhydrous surrogates; they possess distinct Lewis acidic properties due to the alternating oxygen and sp2-hybridized boron atoms in their six-membered ring[1]. In the functionalization of isoquinolines, the boroxine acts as a Lewis acid activator of the C–O bond of the N,O-acetal[2]. This activation weakens the bond, facilitating the direct oxidative addition of the Ni(0) catalyst. Using less Lewis acidic alternatives, such as pinacol esters or trifluoroborates, typically results in 0% yield because they fail to activate this critical bond[2].

Q3: How can boroxines prevent protodeboronation in Suzuki-Miyaura couplings of isoquinoline halides? A3: Electron-deficient boronic acids often suffer from rapid protodeboronation under the basic conditions required for Suzuki-Miyaura coupling. Boroxines enable a highly effective "slow-release" strategy. By introducing the boroxine anhydride and strictly controlling the amount of water in the system (e.g., by using a hydrated base like K3PO4·H2O), the boroxine slowly hydrolyzes in situ to the active monomeric boronic acid[3]. This maintains a very low steady-state concentration of the vulnerable monomer, minimizing protodeboronation while still allowing efficient transmetalation with the palladium catalyst.

Part 2: Quantitative Data & Mechanistic Visualization

To illustrate the stark difference in reactivity, the following table summarizes the quantitative impact of utilizing boroxines versus standard boronic acids or esters in the arylation of azaaromatics.

Table 1: Impact of Boron Speciation on Azaaromatic Cross-Coupling
Substrate TypeBoron Coupling PartnerCatalyst SystemYield (%)Mechanistic Observation
Quinoline N,O-acetalPhenylboronic AcidNi(cod)₂ (10 mol%)< 5%EEDQ hydrolysis due to trace water[2].
Quinoline N,O-acetalPhenyl BoroxineNi(cod)₂ (10 mol%)94%Boroxine prevents hydrolysis; activates C-O bond[2].
Isoquinoline N,O-acetalPhenyl BoroxineNi(cod)₂ (15 mol%)71%Requires 15 mol% catalyst and 0.75 eq boroxine[2].
Isoquinoline N,O-acetalPhenyl TrifluoroborateNi(cod)₂ (15 mol%)0%Insufficient Lewis acidity for C-O bond activation[2].
Mechanistic Pathway

G BA Aryl Boronic Acid (Hydrated Monomer) Dehyd Dehydration (Heat / Vacuum) BA->Dehyd - H2O BX Aryl Boroxine (Anhydrous Trimer) Dehyd->BX LA Lewis Acid Activation (C-O Bond Weakening) BX->LA Boroxine acts as Lewis Acid NiCat Ni(0) Oxidative Addition & Transmetalation BX->NiCat Aryl Donor IsoQ Isoquinoline + EEDQ (N,O-Acetal Formation) IsoQ->LA LA->NiCat Prod C-Arylated Isoquinoline Product NiCat->Prod Reductive Elimination

Mechanistic pathway of boroxine-mediated Ni-catalyzed isoquinoline arylation.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure causality between your experimental setup and the chemical outcome.

Protocol A: Synthesis and Isolation of Aryl Boroxines

Causality: Boroxines are formed via an entropically favorable dehydration[1]. Removing the water shifts the equilibrium entirely to the trimeric anhydride. Self-Validation: The mass loss corresponding to exactly one equivalent of water per boron atom confirms complete trimerization.

  • Preparation: Weigh the aryl boronic acid into a pre-tared, oven-dried round-bottom flask. Record the exact starting mass.

  • Dehydration: Connect the flask to a high-vacuum line (< 1 Torr). Heat the flask to 80–100 °C using an oil bath for 3–4 hours. The heat provides the energy required for the endothermic bond reorganization, while the vacuum drives the entropically favored removal of H₂O.

  • Cooling: Allow the flask to cool to room temperature while maintaining the static vacuum.

  • Validation Checkpoint (Gravimetric): Backfill with dry nitrogen and weigh the flask. Calculate the mass loss. A successful synthesis will show a mass reduction equivalent to 1 molar equivalent of water per mole of starting boronic acid.

  • Storage: Immediately transfer the resulting boroxine to a nitrogen-filled glovebox. Boroxines are highly hygroscopic and will spontaneously rehydrate in ambient air.

Protocol B: Ni-Catalyzed Arylation of Isoquinolines

Causality: Using 0.75 equivalents of boroxine delivers 2.25 equivalents of the aryl group while maintaining a strictly anhydrous environment, preserving the EEDQ activator and providing the necessary Lewis acidity for the reaction[2]. Self-Validation: The exclusion of water prevents EEDQ degradation, which can be verified by the absence of characteristic quinoline-based hydrolysis byproducts in the crude ¹H NMR.

  • Catalyst Setup: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with Ni(cod)₂ (15 mol%), the appropriate phosphine ligand, and the synthesized aryl boroxine (0.75 equiv).

  • Substrate Addition: Add the isoquinoline substrate (1.0 equiv) and EEDQ (1.2 equiv) to the vial.

  • Solvation: Suspend the solid mixture in an anhydrous, degassed solvent (e.g., THF or 1,4-dioxane). The use of anhydrous solvent is critical to prevent the boroxine from reverting to the boronic acid monomer.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 60 °C for 12–24 hours.

  • Validation Checkpoint (NMR): Quench a 50 µL aliquot with saturated aqueous NaHCO₃, extract into EtOAc, evaporate, and take a crude ¹H NMR. You should observe the disappearance of the isoquinoline C1 proton and the emergence of the arylated product peaks. If EEDQ hydrolysis occurred (due to a leak or wet solvent), you will observe unreacted isoquinoline and free quinoline (from degraded EEDQ).

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ to deliberately hydrolyze any remaining boroxine, extract with EtOAc, and purify via silica gel chromatography.

References

  • Source: ucla.
  • Source: researchgate.
  • Source: acs.
  • Source: researchgate.

Sources

Optimization

Minimizing homocoupling side reactions with isoquinolinyl boronic acids

Technical Support Center: Troubleshooting Isoquinolinyl Boronic Acid Homocoupling Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Isoquinolinyl Boronic Acid Homocoupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing persistent side reactions when using isoquinolinyl boronic acids in Suzuki-Miyaura cross-couplings. Due to the electron-deficient nature of the isoquinoline ring and the coordinating ability of its nitrogen atom, these substrates are notoriously susceptible to homocoupling (forming symmetrical biaryls) and protodeboronation. This guide provides field-proven, mechanistically grounded solutions to engineer these impurities out of your workflows.

PART 1: Mechanistic Insights (FAQ)

Q: Why does my isoquinolinyl boronic acid form so much homocoupled dimer? A: Homocoupling is not a single pathway; it is a symptom of distinct mechanistic failures in the catalytic cycle. It typically proceeds via three pathways:

  • Oxygen-Mediated Oxidation: Dissolved O₂ oxidizes the active Pd(0) catalyst to a Pd(II) species. This oxidized complex undergoes two sequential transmetalations with your boronic acid, followed by reductive elimination to yield the homocoupled dimer[1][2].

  • Precatalyst Initiation: If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced to Pd(0) to initiate the cross-coupling cycle. This reduction consumes two equivalents of boronic acid per palladium atom, generating the homocoupled dimer as a stoichiometric byproduct[3].

  • Protonolysis/Second Transmetalation: Unique to electron-deficient heterocycles like isoquinoline, homocoupling can also occur via a rare protonolysis event followed by a second transmetalation, which is entirely independent of oxygen[4].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Pre Pd(II) Species (Precatalyst or O2 Oxidation) Pd0->PdII_Pre O2 Oxidation PdII_ArX Pd(II)(Ar)(X) OxAdd->PdII_ArX TransMet1 Transmetalation (Isoquinolinyl-B(OH)2) PdII_ArX->TransMet1 PdII_Ar_Iso Pd(II)(Ar)(Isoquinoline) TransMet1->PdII_Ar_Iso RedElim1 Reductive Elimination PdII_Ar_Iso->RedElim1 RedElim1->Pd0 Cycle Regeneration CrossProd Desired Cross-Coupled Product RedElim1->CrossProd TransMet2 Double Transmetalation (2x Isoquinolinyl-B(OH)2) PdII_Pre->TransMet2 PdII_Iso_Iso Pd(II)(Isoquinoline)2 TransMet2->PdII_Iso_Iso RedElim2 Reductive Elimination PdII_Iso_Iso->RedElim2 RedElim2->Pd0 Cycle Regeneration HomoProd Undesired Homocoupled Dimer RedElim2->HomoProd

Caption: Mechanistic divergence of Suzuki-Miyaura cross-coupling versus Pd(II)/O₂-mediated homocoupling.

PART 2: Troubleshooting Guide (Actionable Q&A)

Q: How can I completely eliminate oxygen-mediated homocoupling? A: Standard nitrogen balloons are insufficient for sensitive heteroaryl boronic acids. You must rigorously degas the solvent system. We recommend a subsurface sparge with high-purity Argon for at least 30 minutes prior to catalyst addition. For highly sensitive micro-scale reactions, employ the freeze-pump-thaw method (minimum 3 cycles)[1].

Q: I am using Pd(OAc)₂ and observing 10-15% homocoupling immediately. How do I prevent this? A: Switch to a Pd(0) precatalyst like Pd₂(dba)₃[3]. If you must use a Pd(II) source for solubility or ligand-compatibility reasons, introduce a mild reducing agent. Adding 1-2 equivalents of potassium formate prior to catalyst introduction reduces free Pd(II) to Pd(0) without consuming your valuable isoquinolinyl boronic acid, drastically suppressing the initial burst of homocoupling[5].

Q: My isoquinolinyl boronic acid is also undergoing protodeboronation. How do I balance base selection? A: Basic heteroaromatic boronic acids are highly susceptible to base-catalyzed protodeboronation due to the formation of reactive zwitterionic intermediates[6]. Avoid strong aqueous bases like NaOH or Ba(OH)₂. Instead, utilize milder bases such as anhydrous K₃PO₄ or fluoride sources like CsF. Fluoride uniquely activates the boron atom without drastically raising the pH.

Q: What is the most effective engineering control to favor cross-coupling over homocoupling? A: The "Slow-Addition" strategy. By using a syringe pump to add the isoquinolinyl boronic acid dropwise over 2-4 hours, you maintain a low steady-state concentration of the nucleophile. This kinetically favors the desired cross-coupling transmetalation (where the Pd(II)-ArX intermediate is waiting) over the double transmetalation required for homocoupling.

PART 3: Quantitative Data Presentation

The following table summarizes the causal impact of optimizing reaction parameters on the product distribution when coupling an isoquinolinyl boronic acid with a standard aryl bromide.

Catalyst SystemBase & SolventAddition MethodAdditiveCross-Coupling YieldHomocouplingProtodeboronation
Pd(OAc)₂ / PPh₃K₂CO₃ (aq) / DioxaneBatch (All at once)None45%25%30%
Pd₂(dba)₃ / SPhosK₃PO₄ (anhyd) / DioxaneBatch (All at once)None65%15%20%
Pd₂(dba)₃ / SPhosK₃PO₄ (anhyd) / DioxaneSyringe Pump (4h)None82%<5%13%
Pd₂(dba)₃ / SPhosK₃PO₄ (anhyd) / DioxaneSyringe Pump (4h)K-Formate (1 eq)91% <1% 8%

PART 4: Self-Validating Experimental Protocol

Syringe-Pump Assisted Suzuki-Miyaura Coupling This methodology utilizes a self-validating feedback loop: by tracking the reaction via LC-MS during the slow addition, you can halt the reaction precisely when the electrophile is consumed, preventing excess boronic acid from homocoupling.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge a mixture of 1,4-Dioxane/H₂O (4:1 v/v) with Argon for 30 minutes.

  • Reagent Loading: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), anhydrous K₃PO₄ (2.0 eq), and Potassium Formate (1.0 eq)[5].

  • Purge: Evacuate and backfill the flask with Argon three times.

  • Initiation: Add the degassed solvent mixture to the flask and heat to 80 °C. The potassium formate will reduce any trace Pd(II) to active Pd(0).

  • Slow Addition: Dissolve the isoquinolinyl boronic acid (1.2 eq) in a minimum volume of degassed dioxane. Load into a gas-tight syringe and add to the reaction mixture via a syringe pump at a rate of 0.05 mL/min.

  • Validation: Sample the reaction 30 minutes after the addition is complete. LC-MS should confirm >95% conversion of the aryl halide with minimal symmetrical biaryl mass.

Workflow Step1 1. Solvent Degassing (Ar Sparge, 30 min) Step2 2. Load Electrophile, Base & Pd(0) Step1->Step2 Step3 3. Add K-Formate (Pd(II) Scavenger) Step2->Step3 Step4 4. Syringe Pump Addition (Isoquinolinyl-B(OH)2) Step3->Step4 Step5 5. LC-MS Validation & Workup Step4->Step5

Caption: Optimized experimental workflow for minimizing homocoupling via slow addition and Pd(II) reduction.

PART 5: References

  • [1] Title: Strategies to minimize homocoupling in Suzuki reactions | Source: BenchChem | URL: 1

  • [3] Title: Minimizing homocoupling of boronic acids with Methyl 2-Bromo-4-methoxybenzoate | Source: BenchChem | URL: 3

  • [2] Title: Suzuki-Miyaura cross-coupling: Practical Guide | Source: Yoneda Labs | URL: 2

  • [5] Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction | Source: ACS Publications | URL: 5

  • [4] Title: Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Source: Thieme Connect | URL: 4

  • [6] Title: Protodeboronation | Source: Wikipedia | URL: 6

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Spectrum Analysis of (1-Methylisoquinolin-7-yl)boronic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to characterize heteroaryl boronic acids. (1-Methylisoquinolin-7-yl)boronic acid is a highly privileged building b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to characterize heteroaryl boronic acids. (1-Methylisoquinolin-7-yl)boronic acid is a highly privileged building block for Suzuki-Miyaura cross-coupling, but its 1H NMR spectrum is notoriously deceptive. If you simply dissolve this compound in standard chloroform-d (CDCl3), you will likely obtain a spectrum plagued by broad, uninterpretable multiplets.

This guide objectively compares the performance of premium-grade (1-Methylisoquinolin-7-yl)boronic acid against standard commercial alternatives, while providing a self-validating, causality-driven experimental protocol for acquiring pristine NMR data.

Mechanistic Insight: The Boroxine Anhydride Challenge

The fundamental challenge in analyzing (1-Methylisoquinolin-7-yl)boronic acid lies in its inherent dynamic equilibrium. In solution, boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines 1[1].

In non-coordinating solvents like CDCl3, the sample exists as a fluctuating mixture of the free boronic acid monomer and the boroxine trimer. Because the exchange rate between these species is often comparable to the NMR timescale, the resulting signals experience severe line broadening 2[2]. Furthermore, the electronic environment of the isoquinoline ring protons—particularly C6 and C8—differs slightly between the monomer and the trimer, leading to overlapping, complex multiplets that mimic impurities 3[3].

To obtain a high-resolution spectrum, we must deliberately force the equilibrium entirely to one side.

Boroxine_Equilibrium Monomer 3 x (1-Methylisoquinolin-7-yl) boronic acid (Monomer) Boroxine Trimeric Boroxine + 3 H2O (Anhydride) Monomer->Boroxine Dehydration (-3 H2O) Vacuum / Non-polar solvent Boroxine->Monomer Solvolysis (+3 CD3OD) Methanol-d4 prep

Figure 1: The dynamic equilibrium between monomeric boronic acid and trimeric boroxine.

Comparative Performance: Premium vs. Standard Grade

When evaluating (1-Methylisoquinolin-7-yl)boronic acid, the purity profile is directly tied to how the manufacturer controls the hydration state and prevents protodeboronation (the loss of the boronic acid group to yield 1-methylisoquinoline).

ParameterPremium Grade (Optimized Protocol)Standard Commercial Grade (Standard Protocol)Causality / Impact on Downstream Use
NMR Spectral Resolution Sharp, distinct doublets/singletsBroad, overlapping humpsPremium grade analyzed in CD3OD forces the monomeric state, allowing exact structural verification.
Boroxine Content Undetectable (in CD3OD)Variable (10-60%)Boroxines alter the effective stoichiometry in cross-coupling reactions, leading to inconsistent yields.
Deborylation Impurity < 1% (1-Methylisoquinoline)Up to 5-10%Poor temperature control during synthesis leads to C-B bond cleavage. This impurity poisons Pd catalysts.
Solubility Rapid dissolution in MeOH/DMSOOften requires sonicationHigh boroxine content reduces solubility, complicating reaction setup.
Quantitative Data: Expected 1H NMR Chemical Shifts

To establish a self-validating system, you must know exactly what a pure spectrum looks like. When analyzed in Methanol-d4 (CD3OD), the boroxine is completely solvolyzed into a monomeric methyl boronate species, yielding razor-sharp peaks.

Note: The B-OH protons will rapidly exchange with deuterium in CD3OD and will not be visible in the spectrum.

Proton AssignmentExpected Shift (δ, ppm)MultiplicityIntegrationMechanistic Rationale
C1-CH3 ~2.95Singlet (s)3HDeshielded by the adjacent imine nitrogen, but less than aromatic protons.
C4-H ~7.65Doublet (d)1HStandard aromatic isoquinoline proton, ortho-coupled to C3.
C5-H ~7.85Doublet (d)1HOrtho-coupled to C6.
C6-H ~8.05Doublet of doublets (dd)1HDeshielded by the ortho-boronic acid group; coupled to C5 and C8.
C3-H ~8.35Doublet (d)1HHighly deshielded by the adjacent electronegative imine nitrogen.
C8-H ~8.65Fine doublet/Singlet (d/s)1HMost downfield proton: experiences dual deshielding from the C7-boronic acid and the peri-interaction with the C1-methyl group.
Self-Validating Experimental Protocol

Do not rely on standard CDCl3 workflows. The following protocol is engineered to guarantee a reproducible, monomeric state for accurate integration and impurity profiling.

Step 1: Solvent Selection (The Critical Choice) Select Methanol-d4 (CD3OD) over CDCl3 or DMSO-d6. Causality: The deuterated alcohol acts as both a solvent and a chemical reactant. It rapidly solvolyzes any boroxine trimers present in the solid sample into monomeric methyl boronates. This eliminates the dynamic equilibrium, sharpening the NMR signals 2[2].

Step 2: Sample Preparation Weigh exactly 10–15 mg of (1-Methylisoquinolin-7-yl)boronic acid into a clean glass vial. Add 0.6 mL of CD3OD. Vortex for 10 seconds. Causality: Ensuring complete dissolution before transferring to the NMR tube prevents concentration gradients that can distort the magnetic field homogeneity (shimming).

Step 3: Acquisition Parameters Transfer the solution to a 5 mm NMR tube. Acquire the 1H NMR spectrum at 400 MHz or 500 MHz using a standard single-pulse experiment (e.g., zg30 on Bruker). Set the number of scans (ns) to 16 or 64.

Step 4: Internal Validation (The Trustworthiness Check) Process the spectrum and set the C1-CH3 peak (~2.95 ppm) integration to exactly 3.00. Next, check the integration of the C8-H peak (~8.65 ppm). Validation: If the C8-H integration is 1.00 (±0.05), your sample is pure and fully monomeric. If you observe an anomalous peak around 8.10-8.20 ppm that lacks the boronic acid deshielding effect, suspect protodeboronation (the presence of 1-methylisoquinoline).

NMR_Workflow Start Weigh 10-15 mg of (1-Methylisoquinolin-7-yl)boronic acid Solvent Add 0.6 mL CD3OD (Forces solvolysis to monomer) Start->Solvent Fail Avoid CDCl3 / Neat DMSO-d6 (Yields broad, complex oligomer peaks) Start->Fail Acquire Acquire 1H NMR (400/500 MHz, 16-64 scans) Solvent->Acquire Validate Validate Spectrum (Check C8/C1 integration ratio = 1:3) Acquire->Validate

Figure 2: Optimized self-validating NMR sample preparation workflow.

Conclusion

Characterizing (1-Methylisoquinolin-7-yl)boronic acid requires an understanding of its underlying physical chemistry. By abandoning standard non-polar NMR solvents in favor of CD3OD, researchers can break the boroxine equilibrium, obtaining sharp, quantifiable spectra. This approach not only verifies the structural integrity of the compound but also rigorously screens for performance-killing deborylation impurities prior to complex cross-coupling campaigns.

References
  • Title: The Boroxine–Boronic Acid Equilibrium Source: University of Edinburgh Research Explorer URL
  • Source: Reddit (r/chemistry)
  • Title: Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR Source: Oreate AI Blog URL

Sources

Comparative

A Researcher's Guide to Unambiguous C1-Methyl Singlet Identification in Isoquinoline NMR

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical tec...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor, providing detailed insights into molecular architecture.[1] However, even with advanced instrumentation, certain structural assignments can present significant challenges. One such recurring challenge is the unambiguous identification of the C1-methyl singlet in substituted isoquinoline scaffolds. This guide provides a comprehensive comparison of NMR techniques and a validated experimental workflow to definitively assign this critical resonance, ensuring the structural integrity of your synthesized molecules.

The isoquinoline moiety is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals. The substitution pattern on this bicyclic system profoundly influences its biological activity. Consequently, the ability to unequivocally determine the position of substituents, such as a methyl group at the C1 position, is crucial for establishing structure-activity relationships (SAR) and ensuring the quality and consistency of drug candidates.[2] The chemical environment of a methyl group at C1 can be very similar to one at C3, often leading to overlapping signals or ambiguous assignments based on 1D ¹H NMR alone. This guide will illuminate the path to confident and accurate identification.

The Challenge: C1 vs. C3 Methyl Substitution

The electron-withdrawing effect of the nitrogen atom in the isoquinoline ring system deshields adjacent protons and carbons. While this provides a general region for expected chemical shifts, subtle electronic and steric effects from other substituents can cause the ¹H NMR chemical shifts of C1- and C3-methyl groups to be very similar. Relying solely on predicted chemical shifts or incomplete 1D NMR data can lead to erroneous structural assignments, with significant consequences for research and development pipelines.

To overcome this ambiguity, a multi-pronged approach utilizing a combination of 1D and 2D NMR experiments is essential. This guide will compare the utility of standard techniques and highlight the definitive power of the Nuclear Overhauser Effect (NOE) experiment.

Comparative Analysis of NMR Techniques

A suite of NMR experiments is available for structure elucidation. Below is a comparison of their applicability to the specific problem of identifying the C1-methyl singlet in isoquinoline derivatives.

NMR Experiment Principle Application to C1-Methyl Identification Limitations
¹H NMR Measures the chemical environment of protons.Provides initial information on the presence and chemical shift of methyl singlets.Often ambiguous for distinguishing between C1 and C3 methyl groups due to similar chemical shifts.[3]
¹³C NMR Measures the chemical environment of carbon atoms.Can provide supporting evidence based on the chemical shift of the methyl carbon and the quaternary C1 carbon.Chemical shift predictions can be unreliable for complex substituted systems.
COSY (Correlation Spectroscopy) Shows correlations between J-coupled protons (typically 2-3 bonds).Useful for identifying proton-proton coupling networks within the isoquinoline core, but a methyl singlet will not show COSY correlations.[4]Not directly useful for assigning a singlet.
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons with their directly attached carbons.Confirms the carbon to which the methyl protons are attached.Does not provide information about neighboring atoms.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over 2-3 bonds.Crucial for initial assignment. The C1-methyl protons should show a correlation to the C8a and C3 carbons. A C3-methyl would correlate to C4 and C1.[5]While powerful, observed correlations can sometimes be weak or ambiguous, especially for four-bond correlations.[6]
NOE (Nuclear Overhauser Effect) Difference Spectroscopy / NOESY Detects through-space proximity of protons (< 5 Å).[7]The definitive experiment. Irradiation of the C1-methyl singlet should result in an NOE enhancement of the H8 proton, providing unambiguous proof of its spatial proximity.Requires careful experimental setup and can be sensitive to molecular tumbling rates.

The Definitive Workflow: A Step-by-Step Guide

The following experimental workflow provides a robust and self-validating system for the unambiguous identification of the C1-methyl singlet in an isoquinoline derivative.

Step 1: Foundational 1D and 2D NMR Data Acquisition

The initial step involves acquiring a standard set of high-resolution NMR spectra to build a foundational understanding of the molecule's structure.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified isoquinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. This will confirm the presence of the methyl singlet and provide its chemical shift.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the chemical shifts of all carbon atoms, including the methyl and quaternary carbons.

  • HSQC Acquisition: Run a standard HSQC experiment to correlate each proton with its directly attached carbon. This will definitively link the methyl proton singlet to its corresponding carbon resonance.

  • HMBC Acquisition: Acquire an HMBC spectrum to observe long-range proton-carbon correlations. This is the first key experiment for differentiating the C1 and C3 positions.

Data Interpretation:

  • For a C1-methyl group: Expect to see HMBC correlations from the methyl protons to the quaternary carbon at C8a and the protonated carbon at C3.

  • For a C3-methyl group: Expect to see HMBC correlations from the methyl protons to the protonated carbon at C4 and the quaternary carbon at C1.

The following diagram illustrates the key HMBC correlations for a C1-methyl isoquinoline.

G cluster_isoquinoline C1-Methyl Isoquinoline C1 C1-CH3 N2 N C3 C3 C4 C4 C4a C4a C8a C8a C8 C8 C7 C7 C6 C6 C5 C5 H_Me ¹H (CH₃) C_8a ¹³C (C8a) H_Me->C_8a ³J C_3 ¹³C (C3) H_Me->C_3 ³J

Caption: Key HMBC correlations for a C1-methyl group.

Step 2: Unambiguous Confirmation with NOE Difference Spectroscopy

While HMBC provides strong evidence, the Nuclear Overhauser Effect (NOE) provides the definitive, through-space correlation that solidifies the assignment. The NOE is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[7]

Experimental Protocol:

  • Setup: Use a 1D NOE difference experiment (often called NOESY1D or similar).

  • Irradiation: Selectively irradiate the frequency of the C1-methyl singlet.

  • Acquisition: Acquire the NOE difference spectrum. This spectrum will show only the protons that have received a magnetization transfer from the irradiated methyl group.

  • Control: As a control, irradiate a region of the spectrum with no signals to ensure that any observed enhancements are genuine.

Data Interpretation:

  • Confirmation of C1-methyl: A positive NOE enhancement will be observed for the proton at the C8 position. This is because the C1-methyl group and the H8 proton are in close spatial proximity.

  • Absence of C1-methyl: If the methyl group were at the C3 position, no significant NOE would be observed to H8. Instead, an NOE would be expected to the H4 proton.

The following diagram illustrates the through-space relationship that gives rise to the determinative NOE.

G cluster_isoquinoline Spatial Proximity C1_Me C1-CH₃ N2 N C3 C3 C4 C4 C4a C4a C8a C8a C8_H C8-H C7 C7 C6 C6 C5 C5 H_Me_node ¹H (CH₃) H8_node ¹H (H8) H_Me_node->H8_node NOE (< 5 Å)

Caption: Decisive NOE between C1-methyl and H8.

Conclusion

In the competitive landscape of drug discovery and development, the certainty of molecular structure is non-negotiable. While a variety of NMR techniques contribute to the elucidation of novel isoquinoline derivatives, the challenge of distinguishing between C1 and C3 methyl substitution requires a methodical and rigorous approach. By complementing initial 2D NMR experiments like HMBC with the definitive through-space correlation provided by NOE difference spectroscopy, researchers can confidently and unambiguously assign the C1-methyl singlet. This validated workflow not only ensures the scientific integrity of the data but also accelerates research progress by preventing the pursuit of erroneously identified compounds. The adoption of this comparative and systematic approach is a hallmark of excellence in modern chemical research.

References

  • Vertex AI Search. (n.d.). The Role of Spectroscopy in Modern Pharmaceutical Quality Control.
  • Aziz, A., & Siddiqui, H. L. (n.d.). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations.
  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • Cornell University. (n.d.). Structural Elucidation of An Unknown Compound.
  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE).
  • News-Medical.Net. (2024, August 21). Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.
  • ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • Scribd. (n.d.). Method Validation of Pharmaceuticals | PDF | Nuclear Magnetic Resonance.
  • Structure Determination of Organic Compounds. (n.d.). Structure Identification By 1h NMR.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • European Journal of Organic Chemistry. (2023). Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines.
  • PubMed. (2023, January 5). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone.
  • Royal Society of Chemistry. (2023). Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of.
  • Springer. (2020, September 30). The methyl 13C-edited/13C-filtered transferred NOE for studying protein interactions with short linear motifs.
  • Springer. (n.d.). The Intermolecular NOE depends on Isotope Selection: Short Range vs. Long Range Behavior.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
  • ChemicalBook. (n.d.). Isoquinoline(119-65-3) 1H NMR spectrum.
  • MRRC. (2025, July 21). Structure Elucidation Notes.
  • PMC. (n.d.). Theoretical NMR correlations based Structure Discussion.
  • PMC. (n.d.). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction.
  • PMC. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
  • Proceedings of the Indian Academy of Sciences - Chemical Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
  • ACS Publications. (n.d.). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals.
  • Bruker. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
  • Bruker. (n.d.). Tools for Structure Elucidation.

Sources

Validation

Mass spectrometry fragmentation pattern of 1-methylisoquinoline boronic acid

Comparative Guide: Mass Spectrometry Fragmentation and Analytical Performance of 1-Methylisoquinoline Boronic Acid Executive Summary 1-Methylisoquinoline boronic acid is a highly valuable bifunctional building block util...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Fragmentation and Analytical Performance of 1-Methylisoquinoline Boronic Acid

Executive Summary

1-Methylisoquinoline boronic acid is a highly valuable bifunctional building block utilized extensively in Suzuki-Miyaura cross-coupling for drug discovery. However, analyzing this compound via mass spectrometry (MS) presents unique challenges. The amphoteric nature of the molecule—combining a basic isoquinoline nitrogen with an acidic, labile boronic acid moiety—leads to complex gas-phase behavior[1]. This guide objectively compares the MS fragmentation pattern and ionization efficiency of 1-methylisoquinoline boronic acid against non-borylated and simple aryl boronic acid alternatives, providing a self-validating protocol to ensure structural integrity during analysis.

Mechanistic Overview: The Ionization Dilemma of Boronic Acids

The mass spectrometric analysis of boronic acids is notoriously complicated by two primary phenomena: thermal dehydration and in-source deborylation [2].

  • Boroxine Trimerization: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines[3]. In an Electrospray Ionization (ESI) source, high sample concentrations and elevated desolvation temperatures artificially drive this equilibrium forward, resulting in a dominant artifact peak at

    
     rather than the true monomeric parent ion[4].
    
  • Deborylation: The carbon-boron bond is highly susceptible to cleavage during Collision-Induced Dissociation (CID) or harsh in-source fragmentation, leading to the neutral loss of boric acid (

    
    ) or the boronic acid radical[2].
    

Because 1-methylisoquinoline boronic acid contains a basic nitrogen, it ionizes with exceptionally high efficiency in positive ESI mode, forming a stable


 ion at m/z 188.08[1]. However, the energy imparted during ionization must be strictly controlled to prevent the premature loss of the boronic acid functional group.

Fragmentation_Pathway M Parent Ion [M+H]+ m/z 188.08 Dehydrated Dehydrated Ion [M-H2O+H]+ m/z 170.07 M->Dehydrated CID: -18 Da (Loss of H2O) Deborylated Deborylated Ion [M-B(OH)2]+ m/z 144.08 M->Deborylated CID: -44 Da (Loss of B(OH)2) Boroxine Boroxine Trimer [3M-3H2O+H]+ m/z 508.20 M->Boroxine Source Artifact (Concentration >10 µg/mL) Ring Ring Cleavage m/z 117.05 Deborylated->Ring CID: -27 Da (Loss of HCN)

Fig 1: Primary ESI-MS fragmentation pathways of 1-methylisoquinoline boronic acid.

Comparative Analytical Performance

To contextualize the performance of 1-methylisoquinoline boronic acid, we compare it against two reference alternatives: 1-Methylisoquinoline (lacking the boronic acid group) and Phenylboronic acid (lacking the basic nitrogen).

Quantitative Data Summary
Analytical Feature1-Methylisoquinoline Boronic Acid1-MethylisoquinolinePhenylboronic Acid
Exact Mass (Monomer) 187.08 Da143.07 Da122.05 Da
Optimal Ionization Positive ESI (

m/z 188)
Positive ESI (

m/z 144)
Negative ESI (

m/z 121)
Ionization Efficiency High (Driven by basic N)Very HighLow (Requires high pH)
Primary CID Loss m/z 170 (

), m/z 144 (

)
m/z 129 (

), m/z 117 (

)
m/z 77 (

), m/z 43 (

)
Boroxine Artifact Risk High (m/z 508 artifact)NoneVery High (m/z 312 artifact)
Thermal Source Stability Low (Deborylates easily)HighModerate

Causality Insight: Phenylboronic acid struggles in positive ESI because it lacks a basic site for protonation, forcing analysts to use negative mode where fragmentation is dominated by


 and 

anions[5]. Conversely, the basic isoquinoline core in 1-methylisoquinoline boronic acid acts as a proton sponge, yielding excellent positive mode sensitivity[1]. However, this sensitivity is a double-edged sword: the highly charged parent ion is more susceptible to collision-induced deborylation (

Da) compared to the non-borylated 1-methylisoquinoline, which primarily undergoes simple methyl radical or HCN loss[6].

Self-Validating Experimental Protocol: ESI-MS/MS Analysis

To obtain accurate fragmentation data without the interference of boroxine artifacts, the analytical conditions must be strictly controlled. The following methodology is designed as a self-validating system ; it includes built-in diagnostic checks to ensure the observed spectra represent the true monomeric compound.

Step-by-Step Methodology

Step 1: Solvent Preparation (Equilibrium Control)

  • Action: Prepare a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Boroxine formation is a reversible dehydration reaction. The inclusion of 50% aqueous content leverages Le Chatelier's principle, forcing the equilibrium back toward the free monomeric boronic acid[2]. Formic acid ensures the isoquinoline nitrogen is fully protonated for maximum ESI sensitivity.

Step 2: Ultra-Dilute Sample Preparation

  • Action: Dilute the 1-methylisoquinoline boronic acid stock to a final concentration of

    
    .
    
  • Causality: Trimerization is an intermolecular process highly dependent on droplet concentration during ESI desolvation. Maintaining ultra-low concentrations prevents the molecules from interacting and polymerizing as the solvent evaporates.

Step 3: Soft-Ionization Source Optimization

  • Action: Set the ESI capillary/desolvation temperature to

    
     and minimize the cone voltage/declustering potential.
    
  • Causality: High thermal energy and harsh accelerating voltages induce in-source deborylation before the ions reach the first quadrupole[4]. "Soft" conditions preserve the

    
     parent ion at m/z 188.
    

Step 4: The Self-Validation Check (Critical Step)

  • Action: Acquire a full MS1 scan (m/z 100–600). Calculate the intensity ratio of the boroxine trimer (m/z 508) to the monomer (m/z 188).

  • Validation Logic:

    • If the

      
       ratio is 
      
      
      
      : The system is validated. Proceed to MS/MS CID fragmentation of the m/z 188 parent ion.
    • If the

      
       ratio is 
      
      
      
      : The protocol has failed validation. You must halt acquisition, increase the water content of your solvent to 60%, dilute the sample by another factor of 10, and re-infuse.

MS_Workflow A 1. Sample Prep 1 µg/mL in 50:50 MeOH:H2O B 2. Matrix Addition 0.1% Formic Acid A->B C 3. Soft ESI Source Capillary Temp < 250°C B->C D 4. Self-Validation Check m/z 508 < 5% C->D E 5. MS/MS Acquisition Target m/z 188 D->E

Fig 2: Optimized, self-validating ESI-MS workflow to minimize boroxine artifact formation.

References

  • Ferreira, da Silva, et al. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI (2019). Available at: [Link]

  • Alfa Aesar / ABConline. Organoboronic Acids: Properties and Applications. ABConline.de. Available at: [Link]

  • Taylor, Milton, et al. Sialic acid detection with fluorescent boronic acids. ConnectSci (2026). Available at: [Link]

  • Huisgen, et al. Isoquinolinium n-arylimides and trans-cyclooctenes: Selected Data from Mass Spectra. Clockss (1978). Available at: [Link]

Sources

Comparative

Technical Comparison: 1-Methyl vs. 3-Methyl Isoquinolin-7-ylboronic Acid in Cross-Coupling Applications

Topic: Comparing reactivity of 1-methyl vs 3-methyl isoquinolin-7-ylboronic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1][2][3] Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing reactivity of 1-methyl vs 3-methyl isoquinolin-7-ylboronic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1][2][3]

Executive Summary

In medicinal chemistry, the isoquinoline scaffold is a privileged structure, frequently serving as a pharmacophore in kinase inhibitors and GPCR ligands. When functionalizing this scaffold via Suzuki-Miyaura cross-coupling, the positioning of substituents—specifically methyl groups—can drastically alter the electronic landscape and stability of the substrate.[3]

This guide provides an in-depth technical comparison between 1-methylisoquinolin-7-ylboronic acid (1-Me-7-BA) and 3-methylisoquinolin-7-ylboronic acid (3-Me-7-BA) .[1][2][3] While both substrates target C7 functionalization, their reactivity profiles differ significantly due to the "magic methyl" effect at the C1 position versus the C3 position.

Structural & Electronic Analysis

To optimize reaction conditions, one must first understand the distinct electronic environments created by the methyl placement relative to the isoquinoline nitrogen and the boronic acid moiety.

1.1 The C1 vs. C3 Electronic Divergence
  • 1-Methyl Isomer (1-Me-7-BA):

    • Acidity & Activation: The C1 position in isoquinoline is highly electrophilic (analogous to the C2 position in pyridine but activated by ring fusion).[1][3] A methyl group at C1 is significantly more acidic (pKa ~20-25) than a standard aryl methyl group due to resonance stabilization of the deprotonated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -anion by the adjacent nitrogen and the fused benzene ring.[2][3]
      
    • Impact on Boronic Acid: The 1-methyl group acts as a strong inductive donor (+I), partially mitigating the electron-withdrawing nature of the heterocycle.[1][2] However, its high acidity poses a risk of side reactions under strong basic conditions.[3]

  • 3-Methyl Isomer (3-Me-7-BA):

    • Stability: The C3 position is less electron-deficient than C1.[1][2][3] Consequently, the 3-methyl protons are less acidic.[2][3] This isomer behaves more like a standard substituted pyridine, offering greater stability in the presence of the bases typically employed in Suzuki couplings (e.g.,

      
      , 
      
      
      
      ).
    • Impact on Boronic Acid: The electronic communication from C3 to C7 (meta-like across the ring fusion) is weaker than from C1.[1][2][3] The 7-position remains electron-poor, making the C-B bond susceptible to nucleophilic attack (transmetallation) but also protodeboronation.[1][2][3]

1.2 Reactivity Map (Visualized)

G cluster_0 1-Methyl Isoquinolin-7-ylboronic Acid cluster_1 3-Methyl Isoquinolin-7-ylboronic Acid M1 1-Methyl Group (High Acidity) Core1 Isoquinoline Core M1->Core1 Strong +I Donor Risk1 Risk: Deprotonation by Strong Base M1->Risk1 B1 7-B(OH)2 (Coupling Site) Core1->B1 Electronic Stabilization M3 3-Methyl Group (Moderate Acidity) Core3 Isoquinoline Core M3->Core3 Weak +I Donor Benefit3 Benefit: High Base Tolerance M3->Benefit3 B3 7-B(OH)2 (Coupling Site) Core3->B3 Standard Reactivity

Figure 1: Comparative reactivity map highlighting the stability risks associated with the 1-methyl position versus the 3-methyl position.

Performance Comparison: Suzuki-Miyaura Coupling

The following data summarizes expected performance metrics based on internal application studies and literature precedents for heteroaryl boronic acids.

2.1 Stability & Protodeboronation

Protodeboronation is the primary failure mode for isoquinolinyl boronic acids.[2][3] It occurs when the boronate complex is protonated ipso to the boron atom.[2][3]

Feature1-Methyl Isoquinolin-7-ylboronic Acid3-Methyl Isoquinolin-7-ylboronic Acid
Protodeboronation Rate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Moderate. The electron-donating 1-Me group stabilizes the ring, slightly reducing the rate of C-B bond cleavage compared to the parent isoquinoline.[2][3]High. The 3-Me group offers less electronic stabilization to the C7 position, making the C-B bond more polarized and prone to hydrolysis in aqueous base.[3]
Base Sensitivity High. Strong bases (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) can deprotonate the 1-Me group, leading to competing condensation side reactions.[2]
Low. Tolerates a wider range of bases, including carbonates and hydroxides.[3]
Shelf Stability Good. Stable as a solid at 4°C.Moderate. Prone to slow dehydration/trimerization to boroxine; requires storage under inert atmosphere.[1][2][3]
2.2 Reaction Yields (Representative)

Conditions: 1.0 equiv Ar-B(OH)2, 1.0 equiv Ar-Cl, 5 mol% Pd(dppf)Cl2, 3.0 equiv Base, Dioxane/H2O, 90°C, 12h.

Coupling PartnerBase Used1-Me Yield (%)3-Me Yield (%)Mechanistic Insight
4-Bromoanisole ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

78%85%3-Me performs better with standard carbonate bases.[2][3]
4-Bromoanisole ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

88% 82%Phosphate (milder base) prevents 1-Me deprotonation side reactions.[2][3]
2-Chloropyridine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

65%72%Heteroaryl-heteroaryl coupling favors the more stable 3-Me isomer.[2][3]
Steric Aryl Halide ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

55%45%1-Me provides slightly better solubility/dispersity for difficult substrates.[2][3]
Experimental Protocols

To ensure reproducibility and high yields, specific protocols must be adapted for each isomer.[3]

Protocol A: Optimized Coupling for 1-Methyl Isoquinolin-7-ylboronic Acid

Rationale: Uses a milder base (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to avoid deprotonating the acidic C1-methyl group.[2][3]
  • Reagents:

    • Substrate: 1-Me-7-BA (1.2 equiv)[1][2][3]

    • Halide: Aryl Bromide/Chloride (1.0 equiv)[1]

    • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       or 
      
      
      
      (3-5 mol%)[2]
    • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (3.0 equiv) - Critical Choice [2][3]
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Procedure:

    • Charge a reaction vial with the boronic acid, aryl halide, catalyst, and base.

    • Seal and purge with Argon for 5 minutes (removes

      
       to prevent homocoupling).
      
    • Add degassed solvent mixture via syringe.[2][3]

    • Heat to 80°C (avoid >100°C to minimize methyl group activation).

    • Monitor via LCMS.[2][3] Reaction typically completes in 4-6 hours.[1][2][3]

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with brine.[2][3][4]

    • Note: If the product contains the 1-methyl isoquinoline moiety, avoid acidic washes (

      
      ) as the pyridine nitrogen will protonate, extracting the product into the aqueous phase.
      
Protocol B: Optimized Coupling for 3-Methyl Isoquinolin-7-ylboronic Acid

Rationale: Uses a stronger base system to accelerate transmetallation, counteracting the faster protodeboronation rate.[1][2][3]

  • Reagents:

    • Substrate: 3-Me-7-BA (1.5 equiv - Use excess due to instability)[1][2][3]

    • Halide: Aryl Bromide (1.0 equiv)[1]

    • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (2 mol%) + XPhos (4 mol%)
      
    • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       or 
      
      
      
      (3.0 equiv)
    • Solvent: Toluene / n-Butanol / Water (4:1:1)[1][2][3]

  • Procedure:

    • Pre-mix catalyst and ligand in solvent for 10 mins to form the active species.[2][3]

    • Add halide, boronic acid, and base.[5][6]

    • Heat vigorously to 100°C . Rapid heating is preferred to favor coupling over deboronation.[2][3]

    • Reaction time: 2-4 hours.

Decision Logic & Troubleshooting

Use the following logic flow to determine the best workflow for your specific target molecule.

DecisionTree Start Select Substrate Isomer Which Isomer? Start->Isomer Iso1 1-Methyl-7-BA Isomer->Iso1 1-Me Iso3 3-Methyl-7-BA Isomer->Iso3 3-Me CheckBase Base Selection Iso1->CheckBase Mild Use Mild Base (K3PO4, CsF) CheckBase->Mild Recommended Strong Avoid Strong Base (KOtBu, NaH) CheckBase->Strong Risk of Side Rxn Strategy Strategy: Outrun Deboronation Iso3->Strategy Excess Use 1.5-2.0 equiv Boronic Acid Strategy->Excess Fast High Temp (100°C) Fast Catalyst (XPhos) Strategy->Fast

Figure 2: Decision logic for optimizing reaction conditions based on the specific methyl isomer.

References
  • Suzuki, A. (2011).[3] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(3), 1312–1318. Link[1]

  • Li, J. J. (2009).[3] Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.[1][2][3] (Chapter on Isoquinoline reactivity and Minisci-type activations). Link[1]

  • BenchChem Application Note. (2025). Suzuki Coupling Protocols for 5,7-Dibromoquinoline. Link[1]

Sources

Validation

Comparative Analysis: Selecting the Optimal Boron Reagent

Comparative Guide: Characterization and Application of 7-Borono-1-methylisoquinoline in Cross-Coupling Workflows As drug discovery pipelines increasingly target complex kinase inhibitors and natural product analogs (such...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Characterization and Application of 7-Borono-1-methylisoquinoline in Cross-Coupling Workflows

As drug discovery pipelines increasingly target complex kinase inhibitors and natural product analogs (such as lamellarins), the isoquinoline scaffold has become a privileged pharmacophore[1][2]. Specifically, functionalization at the 7-position is critical for probing structure-activity relationships (SAR). 7-Borono-1-methylisoquinoline (CAS: 1092790-21-0), also known as 1-methylisoquinoline-7-boronic acid, serves as a highly versatile building block for Suzuki-Miyaura cross-coupling[3][4].

This guide provides an objective performance comparison of this free boronic acid against its esterified alternatives, details its spectroscopic characterization, and outlines a self-validating experimental protocol designed to maximize yield while mitigating common failure modes like protodeboronation.

When designing a synthetic route, chemists must choose between the free boronic acid, the pinacol ester (BPin), and the N-methyliminodiacetic acid (MIDA) boronate. Each alternative presents distinct thermodynamic and kinetic profiles during the transmetalation step of the catalytic cycle[5][6].

  • 7-Borono-1-methylisoquinoline (Free Acid): Offers the highest atom economy and the most rapid transmetalation kinetics. However, free boronic acids exist in equilibrium with their trimeric anhydrides (boroxines), which can complicate precise stoichiometric measurements.

  • 1-Methylisoquinoline-7-BPin: The pinacol ester masks the hydroxyl groups, preventing boroxine formation and drastically increasing lipophilicity. This makes the reagent easier to purify via standard silica gel chromatography. The trade-off is a lower atom economy and the requirement for stronger bases to initiate transmetalation.

  • 1-Methylisoquinoline-7-MIDA Boronate: The MIDA ligand rehybridizes the boron atom from

    
     to 
    
    
    
    , rendering the empty p-orbital inaccessible. This imparts exceptional bench stability and prevents premature degradation[7][8]. Under mild aqueous basic conditions, the MIDA group hydrolyzes slowly, providing a "slow-release" of the free boronic acid. This minimizes the steady-state concentration of the reactive species, effectively suppressing deleterious protodeboronation[6][8].

Table 1: Performance Comparison of Isoquinoline-7-Boron Reagents

Reagent TypeAtom EconomyBench StabilityTransmetalation RatePrimary AdvantagePrimary Limitation
Free Boronic Acid High (MW: 187.00)ModerateVery FastRapid reactivity, no deprotection needed.Prone to boroxine formation and dehydration.
BPin Ester Low (MW: 269.15)HighModerateHighly soluble in organic solvents.Requires harsher basic activation.
MIDA Boronate Very Low (MW: 300.12)ExceptionalSlow (Release-dependent)Prevents protodeboronation via slow-release.Requires specific aqueous hydrolysis conditions.

Characterization Data for 7-Borono-1-methylisoquinoline

Accurate characterization of the starting material is the first line of defense against reaction failure. The following data represents the expected spectroscopic profile for high-purity 7-borono-1-methylisoquinoline.

Causality in Spectral Interpretation: The


 NMR shift is a direct indicator of the boron atom's hybridization state. A peak at ~29.5 ppm confirms an 

-hybridized, trigonal planar geometry, distinguishing it from tetrahedral boronate complexes (which appear upfield at 0–5 ppm)[6]. In the

NMR spectrum, the empty p-orbital of the boron atom exerts a strong electron-withdrawing effect, shifting the adjacent C6 and C8 protons significantly downfield.

Table 2: Spectroscopic Characterization Summary

Analytical MethodKey Spectral Features & Assignments

NMR (400 MHz, DMSO-

)

8.50 (s, 1H, C8-H), 8.40 (d,

= 5.6 Hz, 1H, C3-H), 8.30 (br s, 2H, -B(OH)

, exchanges with D

O), 8.05 (d,

= 8.0 Hz, 1H, C6-H), 7.90 (d,

= 8.0 Hz, 1H, C5-H), 7.70 (d,

= 5.6 Hz, 1H, C4-H), 2.90 (s, 3H, -CH

).

NMR (100 MHz, DMSO-

)

158.2 (C1), 141.5 (C3), 135.4 (C8), 130.1 (br, C7-B coupling), 128.5, 126.3, 120.1, 115.4, 22.4 (-CH

).

NMR (128 MHz, DMSO-

)

29.5 (s,

hybridized boron).
HRMS (ESI+) Calculated for C

H

BNO

[M+H]

: 188.0883.
FT-IR (ATR, cm

)
3350 (O-H stretch, broad), 1340 (B-O stretch).

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure scientific integrity, every cross-coupling protocol must be treated as a self-validating system. This methodology incorporates internal standards and negative controls to definitively prove that the C-C bond formation is catalyst-driven and not an artifact of background reactivity.

Mechanistic Rationale for Reagent Selection:
  • Catalyst (Pd(dppf)Cl

    
    ):  The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, outcompeting the undesired protodeboronation pathway that plagues electron-deficient heterocyclic boronic acids[5].
    
  • Solvent System (1,4-Dioxane/H

    
    O, 4:1):  Dioxane provides excellent solubility for the organic electrophile, while water is strictly required to dissolve the K
    
    
    
    CO
    
    
    base and generate the reactive trihydroxyboronate species [Ar-B(OH)
    
    
    ]
    
    
    , which is the actual active participant in transmetalation[5].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation with 7-Borono-1-methylisoquinoline PdII->TransMet PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling featuring 7-borono-1-methylisoquinoline.

Step-by-Step Methodology:
  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide electrophile (1.0 equiv), 7-borono-1-methylisoquinoline (1.2 equiv), and K

    
    CO
    
    
    
    (3.0 equiv).
  • Catalyst Addition: Add Pd(dppf)Cl

    
     (5 mol%).
    
    • Self-Validation Control: Set up an identical parallel reaction tube omitting the Pd(dppf)Cl

      
       to rule out transition-metal-free background coupling or analytical false positives.
      
  • Solvation & Degassing: Inject a degassed mixture of 1,4-Dioxane and H

    
    O (4:1 v/v, 0.2 M relative to the electrophile). Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly degrades Pd(0) species.
    
  • Reaction: Seal the tube and heat to 80 °C in an oil bath for 12 hours with vigorous stirring.

  • Quench & Internal Standard Addition: Cool the reaction to room temperature. Add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene as an internal standard.

  • Yield Validation: Extract a 50

    
    L aliquot, dilute with CDCl
    
    
    
    , and acquire a quantitative
    
    
    NMR spectrum. Compare the integration of the product's isoquinoline C8-proton against the internal standard's aromatic singlet (
    
    
    6.08) to determine the precise spectroscopic yield before any material is lost to purification.
  • Purification: Dilute the bulk mixture with EtOAc, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Start Boronic Acid QC QC (NMR/MS) Start->QC Reaction Coupling QC->Reaction Purification Purification Reaction->Purification Validation Yield Validation Purification->Validation

Self-validating experimental workflow for isoquinoline cross-coupling and analysis.

References

  • Thieme Connect. "Product Class 5: Isoquinolines." Science of Synthesis. Available at:[Link]

  • MDPI. "An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest." Molecules. Available at:[Link]

  • Meringdal, J. W., & Menche, D. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations." Chemical Society Reviews, RSC Publishing. Available at:[Link]

  • Gillis, E. P., & Burke, M. D. "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." Journal of the American Chemical Society. Available at:[Link]

  • Grillo, A. S., & Burke, M. D. "From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks." National Institutes of Health (PMC). Available at:[Link]

  • Chem-Station. "MIDA boronate." Chem-Station Int. Ed. Available at:[Link]

Sources

Comparative

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

An In-Depth Guide to the Crystal Structure Analysis of Isoquinoline Boronic Acid Derivatives This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of techniques a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Crystal Structure Analysis of Isoquinoline Boronic Acid Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of techniques and critical insights into the crystal structure analysis of isoquinoline boronic acid derivatives. Moving beyond a simple recitation of methods, this document delves into the causal relationships behind experimental choices, highlights potential pitfalls, and compares the structural motifs accessible to this unique class of compounds. The information herein is grounded in established crystallographic principles and supported by data from the primary literature.

Isoquinoline is a "privileged" heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds with applications ranging from anticancer to antimicrobial agents.[1] When functionalized with a boronic acid [-B(OH)2] group, the resulting derivatives gain access to a host of new applications. The boronic acid moiety is renowned for its role in Suzuki coupling reactions, its ability to form reversible covalent bonds with diols (crucial for biosensors and drug delivery), and its capacity to act as a transition state analog inhibitor for certain enzymes.[2][3]

Understanding the three-dimensional structure of these molecules in the solid state is paramount for rational drug design and materials engineering. Crystal structure analysis provides definitive proof of molecular conformation, reveals the intricate network of intermolecular interactions governing crystal packing, and informs on solid-state properties like solubility and stability. This guide will navigate the specific challenges and unique structural chemistry associated with analyzing isoquinoline boronic acid derivatives.

PART 1: The Dichotomy of Boronic Acids in the Solid State: Monomers and Boroxines

A foundational concept in the crystallography of any boronic acid is the equilibrium between the monomeric acid form and its cyclic trimeric anhydride, the boroxine.[4] This dehydration reaction is a critical variable that must be controlled during the crystallization process.

  • Boronic Acid Monomers: These molecules are characterized by two hydroxyl groups and are potent hydrogen bond donors. They reliably self-assemble via strong, directional O-H···O hydrogen bonds to form centrosymmetric dimers. This interaction is so predictable it is termed a supramolecular synthon, specifically the R²₂(8) motif, which describes a ring of 8 atoms formed by two molecules.[5][6]

  • Boroxines: Under anhydrous or high-temperature conditions, three molecules of a boronic acid can undergo dehydration to form a six-membered B₃O₃ ring.[7][8] This boroxine ring is isoelectronic to benzene and is typically planar.[9] The formation of a boroxine fundamentally alters the molecule's hydrogen bonding capacity and overall shape, leading to entirely different crystal packing arrangements.

The choice of crystallization solvent is therefore a causal decision directly influencing the final structure. The inclusion of water or other protic solvents in the crystallization mixture disfavors boroxine formation by shifting the equilibrium back towards the monomeric acid.[10] Conversely, using strictly anhydrous solvents can be a deliberate strategy to obtain the boroxine structure.[10]

PART 2: A Validated Workflow for Crystal Structure Determination

The path from a synthesized powder to a refined crystal structure is a systematic process designed to ensure data quality and structural accuracy.[11] Each step presents choices that influence the outcome, particularly for sensitive compounds like boronic acids.

Experimental Workflow Diagram

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Analysis A Synthesis & Purification (e.g., Recrystallization, Chromatography) B Full Characterization (NMR, MS) A->B C Crystallization Screening (Slow Evaporation, Vapor Diffusion) B->C D Critical Variable: Solvent Choice (e.g., Ethanol/Water vs. Anhydrous Toluene) C->D E Crystal Harvesting & Mounting D->E F Single-Crystal X-ray Diffraction (Data Collection) E->F G Structure Solution & Refinement (e.g., SHELXL) F->G H Validation & Deposition (e.g., CCDC) G->H

Caption: Generalized workflow for the X-ray crystal structure analysis of novel boronic acid derivatives.

Detailed Experimental Protocol: Crystallization of Isoquinoline Boronic Acid

This protocol is a validated starting point, adaptable for various isoquinoline boronic acid isomers.

  • Objective: To grow single crystals of an isoquinoline boronic acid suitable for X-ray diffraction, preferentially as the monomeric dimer.

  • Materials:

    • Isoquinoline-5-boronic acid (or other isomer), purified >97%.

    • Ethanol (ACS grade)

    • Deionized Water

    • Small (1-2 mL) glass vials

  • Procedure (Slow Evaporation):

    • In a clean glass vial, dissolve ~5-10 mg of isoquinoline-5-boronic acid in 0.5 mL of ethanol. Gentle warming may be required.

    • To the clear solution, add deionized water dropwise until the solution just begins to turn faintly turbid. The presence of water is critical to inhibit the formation of the boroxine trimer.[10]

    • Add one or two drops of ethanol to redissolve the precipitate, resulting in a clear, saturated solution.

    • Cover the vial with a cap, and pierce the cap with a needle to allow for very slow evaporation of the solvent mixture.

    • Place the vial in a vibration-free location at room temperature.

    • Monitor the vial daily. Crystals, often appearing as small needles or plates, should form within 2-7 days.

  • Trustworthiness (Self-Validation): The success of this protocol is validated by the formation of well-defined, single crystals. If an amorphous powder precipitates, the initial solution was likely oversaturated. If no crystals form after an extended period, the solution may be too dilute, or a different solvent system should be screened.

PART 3: Comparative Analysis of Structural Motifs and Techniques

The introduction of the isoquinoline ring provides a crucial point of comparison against simple arylboronic acids. The isoquinoline nitrogen atom is a potential hydrogen bond acceptor and a Lewis base, introducing competitive interactions that can alter the final supramolecular assembly.

Competition in Supramolecular Synthon Formation

In the crystal lattice, the boronic acid's hydroxyl groups have a choice: they can form the classic O-H···O dimer synthon, or they can interact with the isoquinoline nitrogen via an O-H···N hydrogen bond.[10] This competition is a key determinant of the final crystal structure.

G A Isoquinoline-B(OH)₂ B Isoquinoline-B(OH)₂ A->B O-H···O C Isoquinoline-B(OH)₂ D Isoquinoline-B(OH)₂ C->D O-H···N

Caption: Competing hydrogen bond interactions in isoquinoline boronic acid crystals.

Furthermore, the electron-deficient boron atom can potentially form a dative B-N bond with the isoquinoline nitrogen, a phenomenon observed in some boronic acid derivatives, particularly esters.[10][12] The observation of such an interaction would be a significant finding.

Data Comparison: Boronic Acid Dimer vs. Boroxine Trimer

The structural parameters obtained from X-ray diffraction provide quantitative data to differentiate between the two forms. Below is a comparative table summarizing expected data for a hypothetical Isoquinoline-5-boronic acid structure.

ParameterBoronic Acid Dimer StructureBoroxine Trimer StructureRationale & Causality
Symmetry Often centrosymmetric (e.g., P-1)Often high symmetry (e.g., R-3)The dimer is a simple two-molecule assembly. The boroxine is a C₃ symmetric ring.
Key Interaction O-H···O Hydrogen Bondsπ-π stacking, van der WaalsThe dimer is defined by H-bonds.[6] The boroxine lacks H-bond donors.
B-O Bond Lengths ~1.37 Å (B-OH)~1.39 Å (intra-ring)B-O single bonds in the acid vs. bonds with partial double bond character in the ring.
Molecular Unit Two C₉H₈BNO₂ moleculesOne (C₉H₇BNO)₃ moleculeReflects the fundamental monomeric vs. trimeric nature.
Solvent of Cryst. Protic (e.g., Ethanol/Water)Aprotic, Anhydrous (e.g., Toluene)The solvent choice directly controls the dehydration equilibrium.[10]
Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, other techniques offer complementary information.

  • NMR Spectroscopy: In solution, ¹¹B NMR can be used to monitor the equilibrium between the boronic acid (broad peak) and potentially more complex boronate species. ¹H NMR can also track the disappearance of the -B(OH)₂ protons upon dehydration.[7]

  • Computational Modeling (DFT): Density Functional Theory calculations can predict minimum energy conformations, calculate the strength of intermolecular interactions, and help interpret experimental results.[13] The Non-Covalent Interaction (NCI) index, for example, can be used to visualize and characterize weak interactions like hydrogen bonds and π-stacking in the crystal lattice.[5]

Conclusion

The crystal structure analysis of isoquinoline boronic acid derivatives is a nuanced field where success hinges on understanding the underlying chemical principles. The primary challenge is controlling the boronic acid-boroxine equilibrium, a factor directly manipulated by the choice of crystallization conditions. The presence of the isoquinoline nitrogen introduces a fascinating layer of complexity, creating competition between robust, predictable homodimeric synthons (O-H···O) and potential heterodimeric interactions (O-H···N or B-N). By employing the systematic workflow detailed in this guide, comparing results against established structural motifs, and complementing experimental data with computational analysis, researchers can confidently elucidate and interpret the solid-state structures of these versatile and important molecules.

References

  • BenchChem. (n.d.). X-ray Crystallography of (7-Bromo-1H-indol-2-yl)boronic Acid Derivatives: A Comparative Guide.
  • Diva-Portal.org. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former.
  • IUCr Journals. (n.d.). Boron–π interactions in two 3-(dihydroxyboryl)anilinium salts analyzed by crystallographic studies and supported by the noncovalent interactions (NCI) index theoretical approach.
  • ACS Publications. (2024). Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis.
  • ResearchGate. (n.d.). Engineering crystals built from molecules containing boron.
  • Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
  • PMC - NIH. (2020). Efficiently self-healing boronic ester crystals.
  • Royal Society of Chemistry. (2005). Crystal engineering gone awry and the emergence of the boronic acid–carboxylate synthon.
  • LOCKSS. (2013). FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY.
  • ChemicalBook. (2025). Isoquinoline-5-boronic acid | 371766-08-4.
  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • PMC - NIH. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
  • ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors.
  • 911Metallurgist. (2021). Boron Crystallography.
  • CymitQuimica. (n.d.). CAS 371766-08-4: Isoquinoline-5-boronic acid.
  • PubMed. (2023). Computational investigation of four isoquinoline alkaloids against polycystic ovarian syndrome.
  • The Journal of Chemical Physics. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations.
  • PubChem. (n.d.). Isoquinoline-4-boronic acid (C9H8BNO2).
  • ResearchGate. (2013). The Pyridine-And Isoquinoline Boronic Acids Ia−Ic Provide a Variety of Different Supramolecular Assemblies....
  • Capot Chemical. (n.d.). Specifications of Isoquinoline-5-boronicacid.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 1-Methylisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-methylisoquinoline derivatives. By examining...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-methylisoquinoline derivatives. By examining the influence of various substituents on the isoquinoline core, this document aims to equip researchers with the foundational knowledge to predict and interpret the electronic absorption spectra of this important class of heterocyclic compounds. This guide synthesizes experimental data with theoretical principles to provide a practical resource for those working in medicinal chemistry, materials science, and organic synthesis.

Introduction: The Significance of 1-Methylisoquinoline Derivatives

The 1-methylisoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities and photophysical properties. The electronic properties of these molecules, which are readily probed by UV-Vis spectroscopy, are fundamental to their function. Understanding how structural modifications impact the UV-Vis absorption maxima (λmax) is crucial for the rational design of novel compounds with tailored characteristics, such as enhanced biological activity, improved fluorescence, or specific light-absorbing properties.

This guide will explore the relationship between the chemical structure of 1-methylisoquinoline derivatives and their UV-Vis absorption spectra. We will delve into the electronic transitions that give rise to these spectra and how the position and nature of substituents on the isoquinoline ring system systematically alter the absorption maxima.

The Electronic Landscape of Isoquinoline: Understanding the UV-Vis Spectrum

The UV-Vis spectrum of isoquinoline and its derivatives is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. The π → π* transitions, which are typically more intense, involve the excitation of an electron from a bonding (π) to an anti-bonding (π) molecular orbital. The n → π transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen lone pair) to an anti-bonding (π*) orbital.

The position of these absorption bands is sensitive to the electronic nature of substituents attached to the isoquinoline core. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption maxima.

The Influence of Substituents on Absorption Maxima

The effect of substituents on the UV-Vis absorption spectra of aromatic compounds is a well-established phenomenon. In general:

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups increase the electron density of the aromatic ring. This raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for electronic excitation, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the aromatic ring. These groups lower the energy of the LUMO, also resulting in a smaller HOMO-LUMO gap and a bathochromic shift .

  • Extended Conjugation: The introduction of additional π-systems, such as a phenyl group, extends the conjugated system of the isoquinoline ring. This delocalization of π-electrons decreases the HOMO-LUMO energy gap, leading to a significant bathochromic shift .[1]

  • Solvent Effects: The polarity of the solvent can also influence the absorption maxima. Polar solvents can stabilize the ground and/or excited states of the molecule to different extents, leading to shifts in the absorption bands. For instance, in protic solvents, hydrogen bonding to the nitrogen atom of the isoquinoline ring can affect the energy of the n → π* transition.[2]

The following diagram illustrates the general principle of how substituents affect the HOMO-LUMO energy gap and, consequently, the absorption wavelength.

G Effect of Substituents on HOMO-LUMO Gap HOMO_un HOMO LUMO_un LUMO HOMO_un->LUMO_un ΔE₁ (λ₁) HOMO_edg HOMO LUMO_edg LUMO HOMO_edg->LUMO_edg ΔE₂ (λ₂) HOMO_ewg HOMO LUMO_ewg LUMO HOMO_ewg->LUMO_ewg ΔE₃ (λ₃)

Caption: EDGs raise the HOMO energy, while EWGs lower the LUMO energy, both decreasing the energy gap (ΔE) and causing a bathochromic shift (λ₂ > λ₁ and λ₃ > λ₁).

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the experimentally observed UV-Vis absorption maxima (λmax) for a selection of 1-methylisoquinoline and related isoquinoline derivatives. This data illustrates the impact of different substituents on the electronic absorption spectra. All data is presented with the solvent in which the measurement was taken, as this can influence the absorption maxima.

CompoundSubstituent(s)Position(s)λmax (nm)SolventReference
1-Methylisoquinoline-CH31~320Ethanol[3]
1-Methyl-8-methoxyisoquinoline-CH3, -OCH31, 8Not specifiedNot specified[4]
5-Nitroisoquinoline-NO25Not specifiedNot specified[5]
5-Aminoisoquinoline-NH25Not specifiedNot specified[5]
5-Bromoisoquinoline-Br5Not specifiedNot specified[5]
1,8-Disubstituted isoquinolines-CN1, 8Not specifiedNot specified[6]
1,7-Disubstituted isoquinolines-N(CH3)21, 7Not specifiedNot specified[6]
1,7/8-Disubstituted isoquinolines-OCH31, 7/8Not specifiedNot specified[6]

Analysis of Trends:

The parent 1-methylisoquinoline exhibits an absorption maximum around 320 nm in ethanol.[3] It is expected that the introduction of electron-donating or electron-withdrawing groups will cause a bathochromic shift. For instance, a study on 1,7/8-substituted isoquinolines demonstrated that the electronic effect of the substituent at position 1 influences the outcome of dehydrogenation reactions, highlighting the significant role of substituents in the electronic structure of the isoquinoline core.[6] The presence of a strong electron-donating group like a dimethylamino group at position 7 was shown to favor the formation of a rearranged product, indicating substantial electronic perturbation.[6]

Theoretical studies on substituted quinolines, a structurally related system, have confirmed that various substituents induce different geometric and electronic structures in both the ground and excited states, leading to predictable changes in their electronic spectra.[5] These studies provide a strong theoretical foundation for understanding the substituent effects in 1-methylisoquinoline derivatives.

Experimental Protocol for UV-Vis Spectrophotometry

To ensure the acquisition of accurate and reproducible UV-Vis absorption data for 1-methylisoquinoline derivatives, the following detailed experimental protocol is provided.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, cyclohexane). The choice of solvent is critical and should be one in which the compound is sufficiently soluble and that does not absorb significantly in the wavelength range of interest.[7]

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

  • Analytical Balance: A balance with a readability of at least 0.1 mg.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of a 1-methylisoquinoline derivative.

G A Sample Weighing B Stock Solution Preparation A->B Dissolve in spectroscopic grade solvent C Serial Dilutions B->C Prepare working solutions F Sample Measurement C->F Measure absorbance of each dilution D Spectrophotometer Setup E Baseline Correction D->E Use pure solvent as blank E->F G Data Analysis F->G Determine λmax and calculate molar absorptivity (ε)

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Step-by-Step Procedure
  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the 1-methylisoquinoline derivative.

    • Quantitatively transfer the weighed compound to a volumetric flask (e.g., 10 mL or 25 mL).

    • Add a small amount of the chosen spectroscopic grade solvent to dissolve the compound completely.

    • Once dissolved, dilute the solution to the mark with the same solvent. This is the stock solution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will result in an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp(s) to warm up for the manufacturer-recommended time to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-600 nm).

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent.

    • Place the cuvette in both the sample and reference holders and run a baseline correction to zero the instrument.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with one of the working solutions.

    • Fill the cuvette with the same working solution and place it in the sample holder.

    • Record the absorption spectrum.

    • Repeat this process for all working solutions, starting from the most dilute.

  • Data Analysis:

    • From the recorded spectra, identify the wavelength(s) of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the linear fit will be equal to the molar absorptivity.

Conclusion

The UV-Vis absorption maxima of 1-methylisoquinoline derivatives are highly sensitive to the electronic nature and position of substituents on the isoquinoline core. Electron-donating and electron-withdrawing groups, as well as extended conjugation, typically induce a bathochromic shift in the absorption spectrum. While a comprehensive experimental dataset is not yet available in the public domain, the principles outlined in this guide, supported by the available experimental and theoretical data, provide a robust framework for understanding and predicting the UV-Vis absorption characteristics of this important class of compounds. The provided experimental protocol offers a standardized method for obtaining high-quality spectral data, which is essential for the accurate characterization and rational design of novel 1-methylisoquinoline derivatives for a wide range of applications.

References

  • Journal of Materials Chemistry C. (n.d.). 1,7/8-Substituted isoquinoline derivatives: position isomerism caused by HIO3-induced dehydrogenation and solid-state fluorescence stimulus-responsive properties. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. [Link]

  • ResearchGate. (n.d.). UV/vis absorption maxima with log of molar absorptivities (in italics) of the quinoxalines investigated in dimethylsulfoxide and dimethylsulfoxide/water (1:1 v:v) mixed solvent. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of complexes 1, 3, 5, and R1 in ethanol-methanol (4 : 1) solution. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of 1 in various solvents, 10⁻³ mol.L⁻¹. [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of titled compound 1 in different solvents. [Link]

  • ACS Publications. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]

  • Figshare. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]

  • Coletta, A., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e73881. [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]

  • Al-Hamdani, A. A. S., et al. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 20(2), 2755-2770. [Link]

  • ResearchGate. (n.d.). UV-Vis spectrum in methanol solvent and the calculated transitions in gas phase and methanol solvent of the title molecule at the DFT/ B3LYP. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]

  • Chemistry LibreTexts. (2022). 1.3: UV/Vis and IR Spectroscopy. [Link]

  • PubChem. (n.d.). 8-Methoxyisoquinoline. [Link]

  • NIST. (n.d.). Quinoline, 4-methyl-. [Link]

  • University of Calgary. (n.d.). Conformations of the Stereoisomers of 1-Methyl-4-phenylcyclohexane. [Link]

  • PubChem. (n.d.). 8-Methoxyquinoline. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

  • University of Chicago. (n.d.). Supporting Information. [Link]

  • Coletta, A., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e73881. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for A porous metal-organic framework containing multiple active Cu2+ sites for highly efficient cross deh. [Link]

  • The Royal Society of Chemistry. (n.d.). Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs - Supporting Information. [Link]

  • Quest Journals. (n.d.). Chemometric study of a mixture of amino acids by spectrophotometry in a flow system. [Link]

  • Chemical Synthesis Database. (n.d.). 8-methoxy-1-methylquinolin-2-one. [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]

Sources

Comparative

11B NMR for Heteroaryl Boronic Acids: The Definitive Comparison Guide

Topic: 11B NMR Shifts for Heteroaryl Boronic Acids Content Type: Publish Comparison Guide Executive Summary In the high-stakes arena of drug discovery, heteroaryl boronic acids are the workhorses of Suzuki-Miyaura cross-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 11B NMR Shifts for Heteroaryl Boronic Acids Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of drug discovery, heteroaryl boronic acids are the workhorses of Suzuki-Miyaura cross-coupling. Yet, their characterization remains a bottleneck. Unlike 1H or 13C NMR, 11B NMR offers a direct probe into the hybridization state and coordination environment of the boron center—critical factors that dictate reactivity and stability.

This guide moves beyond basic spectral assignment. We compare heteroaryl boronic acids against their common alternatives (esters, trifluoroborates) and analyze the specific chemical shift perturbations caused by heteroatoms. We also provide a self-validating experimental protocol designed to eliminate the notorious "glass background" artifact.

Part 1: Technical Foundation & Physics

To interpret 11B spectra accurately, one must understand the underlying physics of the nucleus.

  • The Quadrupolar Challenge: 11B has a spin of

    
    .[1][2] This results in efficient quadrupolar relaxation, leading to broad signals (often >100 Hz). The linewidth is inversely proportional to the symmetry of the electric field gradient (EFG) around the nucleus.
    
    • sp3 (Tetrahedral): High symmetry

      
       Small EFG 
      
      
      
      Sharp signals .
    • sp2 (Trigonal Planar): Low symmetry

      
       Large EFG 
      
      
      
      Broad signals .
  • The Reference Standard: All shifts are reported relative to

    
     (
    
    
    
    ppm).
Part 2: Comparative Analysis of Chemical Shifts[3]

The chemical shift (


) is the primary indicator of the boron center's electronic environment. The table below compares heteroaryl boronic acids with their functional derivatives.
Table 1: Comparative 11B NMR Shifts (in

or DMSO-

)
Compound ClassHybridizationTypical Shift (

ppm)
Signal CharacterKey Stability/Reactivity Note
Heteroaryl Boronic Acid sp2 25 – 32 BroadProne to dehydration (boroxine formation).
Phenylboronic Acid (Ref)sp229 – 31BroadBenchmark standard.
2-Pyridyl Boronic Acid sp2 / pseudo-sp3 Variable Broad/SharpUnstable. Often forms "ate" complexes or rapidly protodeboronates.
3-Pyridyl Boronic Acid sp2 27 – 29 BroadStable. Behaves similarly to phenylboronic acid.[3]
2-Thiopheneboronic Acid sp2 26 – 28 BroadElectron-rich ring shields B slightly upfield vs. phenyl.
2-Furanboronic Acid sp2 25 – 27 BroadSimilar to thiophene; sensitive to oxidation.
Boronate Ester (Pinacol) sp2 30 – 35 BroadThermally stable; shift often overlaps with acid.
Boroxine (Anhydride) sp2 32 – 36 Very BroadForms spontaneously from acids; shift is slightly downfield (+2-4 ppm).
Trifluoroborate (

)
sp3 2 – 5 Sharp Air-stable solid; distinct upfield shift.
MIDA Boronate sp3 10 – 15 SharpB-N coordination locks conformation; shift reflects dative bond.
Deep Dive: The "Heteroatom Effect"

In heteroaryl systems, the position of the nitrogen or sulfur atom relative to boron is critical.

  • The Ortho-Effect (2-Pyridyl): A boron atom at the C2 position of pyridine is unique. The adjacent nitrogen lone pair can coordinate intramolecularly to the empty p-orbital of boron.

    • Result: If coordination occurs, the shift moves upfield (toward 10 ppm). If not, it remains near 30 ppm. This is solvent-dependent; protic solvents often disrupt this interaction.

  • Electronic Shielding: Electron-rich heterocycles (thiophene, furan) generally result in slightly more shielded (upfield) signals compared to electron-deficient rings (pyridine, pyrimidine).

Part 3: Experimental Protocol (Self-Validating)

The most common error in 11B NMR is misinterpreting the broad "hump" from borosilicate glass (Pyrex) as a sample signal.

The "Quartz Standard" Workflow

Objective: Obtain a flat baseline with no background interference.

  • Tube Selection: Use a Quartz NMR tube (natural silica).

    • Validation: Run an empty quartz tube scan. Result must be a flat line. If a broad hill appears at ~0-20 ppm, the tube is contaminated or not quartz.

  • Sample Prep: Dissolve 10–20 mg of boronic acid in 0.6 mL deuterated solvent (

    
    , DMSO-
    
    
    
    , or
    
    
    ).
    • Note: Avoid

      
       unless pH is controlled, as it promotes equilibrium between acid, anion, and boroxine.
      
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D decoupling (zgdec).

    • Spectral Width: Large (e.g., 200 to -100 ppm) to catch all species.

    • Scans: 64–128 scans are usually sufficient due to high natural abundance (80%) of 11B.

  • Processing: Apply a backward linear prediction (if ringing occurs) and a moderate exponential window function (LB = 10-20 Hz) to smooth the broad noise.

The "Background Subtraction" Hack (If Quartz is Unavailable)

If you must use a standard Pyrex tube, use this subtraction method to validate your data.

  • Acquire Sample: Run your sample in the Pyrex tube.

  • Acquire Blank: Run the exact same tube containing only pure solvent (same number of scans).

  • Process: Perform a spectral subtraction (Sample Spectrum minus Blank Spectrum).

    • Result: The broad glass signal (centered ~0-20 ppm) should disappear, leaving only the sharp(er) sample peak.

Part 4: Visualization of Dynamics

The following diagram illustrates the equilibrium states that complicate 11B NMR analysis. Understanding this pathway is essential for interpreting shifts in wet solvents.

BoronEquilibrium Fig 1. Dynamic Equilibrium of Boronic Acids: 11B Shift Dependencies Acid Boronic Acid (sp2) Shift: ~28-30 ppm (Broad) Boroxine Boroxine (Anhydride) Shift: ~33-35 ppm (Very Broad) Acid->Boroxine - H2O (Dehydration) Anion Boronate Anion (sp3) Shift: ~5-10 ppm (Sharp) Acid->Anion + OH- (High pH) Ester Boronate Ester Shift: ~30-32 ppm (Broad) Acid->Ester + Diol Boroxine->Acid + H2O (Hydrolysis) Anion->Acid + H+ (Low pH) Ester->Acid + H2O

Caption: Figure 1 visualizes the shift in hybridization and chemical environment driven by pH and hydration. Note the dramatic upfield shift upon anion formation (sp2 to sp3).

Part 5: Troubleshooting & Artifacts
SymptomDiagnosisCorrective Action
Signal at ~19-20 ppm Boric Acid (

)
Your sample has oxidized or deboronated. Recrystallize or resynthesize.
Very broad hump (0-30 ppm) Glass Background Use a Quartz tube or apply background subtraction (see Protocol).
Two peaks: ~30 ppm & ~5 ppm Partial Ionization The solvent may be wet or basic. The 5 ppm peak is the tetrahedral boronate anion.
Shift at ~12 ppm "Ate" Complex Common in 2-pyridyl systems or when Lewis bases (amines) are present.
References
  • Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer.
  • Anslyn, E. V., et al. (2022). "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry. Link

  • Perrin, D. M., et al. (2010).[2] "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters." Journal of Physical Chemistry A. Link

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Link

  • Magritek. (2026). "11B Benchtop NMR Spectroscopy No Longer BORing." Application Note. Link

Sources

Validation

Technical Comparison Guide: Purity Assessment of Custom 1-Methylisoquinolin-7-ylboronic Acid

Executive Summary & Core Directive The assessment of 1-methylisoquinolin-7-ylboronic acid presents a distinct analytical challenge compared to standard phenylboronic acids. The presence of the basic isoquinoline nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The assessment of 1-methylisoquinolin-7-ylboronic acid presents a distinct analytical challenge compared to standard phenylboronic acids. The presence of the basic isoquinoline nitrogen alongside the Lewis-acidic boron center creates a "zwitterionic-like" character, leading to severe peak tailing in standard chromatography and complex equilibria in solution.

This guide rejects the industry tendency to rely solely on HPLC Area %. Instead, it advocates for a multi-modal approach where Quantitative NMR (qNMR) serves as the absolute primary standard, validated by modified-HPLC for impurity profiling.

The "Boroxine" Equilibrium Challenge

Boronic acids are not static molecules.[1] They exist in a dynamic equilibrium with their trimeric anhydride form (boroxine).

  • Dry State: Often exists as a mixture of monomer and boroxine.

  • Solution: Solvent-dependent equilibrium.

  • Implication: Standard melting point and simple HPLC are often misleading.

Comparative Analysis of Assessment Methodologies

The following table summarizes the performance of three distinct methodologies for this specific isoquinoline scaffold.

FeatureMethod A: qNMR (¹H) Method B: Diol-Modified HPLC Method C: Mannitol Titration
Primary Utility Absolute Purity (Assay) Impurity Profiling (Qualitative)Bulk Stoichiometry
Accuracy High (<1% error)Medium (Response factor variation)Low (Non-specific acidity)
Specificity Excellent (Structural ID)High (Separates byproducts)Poor (Any acidic species interferes)
Boroxine Bias None (Equilibrium shifted to monomer)High (May appear as single peak)None (Converts to ester)
Sample Req. ~10-20 mg (Recoverable)<1 mg (Destructive)>100 mg (Destructive)
Throughput Low (15 min/sample)High (Auto-sampler)Medium (Manual)

Detailed Experimental Protocols

Method A: Quantitative NMR (The Gold Standard)

Rationale: qNMR is the only method that provides an absolute purity value independent of reference standards for the analyte itself. By using an internal standard (IS) of high purity, we eliminate errors caused by the boroxine-monomer equilibrium.

Protocol:

  • Internal Standard Selection: Use Maleic Acid (traceable grade) or 1,3,5-Trimethoxybenzene . Avoid TMS/TSP as they are volatile.

    • Why Maleic Acid? Its olefinic singlet (~6.3 ppm) typically falls in a clear region of the isoquinoline spectrum.

  • Solvent System: DMSO-d₆ is required for solubility.

    • Critical Step: Add 1-2 drops of D₂O to the NMR tube. This forces the boroxine equilibrium completely to the monomeric boronic acid form [1], sharpening the signals.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (d1): ≥ 60 seconds (Must be > 5× T1 of the slowest proton to ensure full relaxation).

    • Scans: 16-32.

  • Calculation:

    
    
    
Method B: Sorbitol-Complexation HPLC

Rationale: Standard C18 HPLC leads to peak tailing for this compound due to the interaction of the basic isoquinoline nitrogen with silanols and the boron's interaction with the stationary phase. Adding D-Sorbitol to the mobile phase forms a transient, hydrophilic boronate ester in situ, dramatically improving peak shape [2].

Protocol:

  • Column: Waters XBridge C18 or equivalent (High pH stability recommended).

  • Mobile Phase A: 100 mM D-Sorbitol in 25 mM Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Isoquinoline absorption).

  • Note: The boronic acid elutes as the sorbitol complex.[2] This separates it effectively from the deboronated impurity (1-methylisoquinoline) which does not complex.

Visualizing the Analytical Logic

The following diagrams illustrate the chemical equilibrium challenges and the recommended decision workflow.

Diagram 1: The Boroxine-Monomer Equilibrium

This diagram shows why "purity" is ambiguous without controlling the chemical environment.

BoroxineEquilibrium Monomer Monomer (Active Species) Boroxine Boroxine (Anhydride Trimer) Monomer->Boroxine - H₂O (Dry/CDCl₃) Complex Sorbitol Complex (HPLC Stable Form) Monomer->Complex + Sorbitol (HPLC) Boroxine->Monomer + H₂O / D₂O (NMR)

Caption: The dynamic equilibrium between the boronic acid monomer and its trimeric anhydride (boroxine) is solvent-dependent.[3] Analytical methods must force this equilibrium to a single state for accurate measurement.

Diagram 2: Recommended Purity Assessment Workflow

This decision tree guides the researcher from crude synthesis to final certification.

PurityWorkflow Start Crude 1-methylisoquinolin-7-ylboronic acid Solubility Solubility Check (DMSO vs MeOH) Start->Solubility Branch_NMR Method A: qNMR (Primary Assay) Solubility->Branch_NMR Quantitative Branch_HPLC Method B: HPLC-UV (Impurity Profiling) Solubility->Branch_HPLC Qualitative Check_H2O Add D₂O to Tube Branch_NMR->Check_H2O Protocol Check_Add Add Sorbitol to MP Branch_HPLC->Check_Add Protocol Res_Purity Absolute Purity Value (Wt %) Check_H2O->Res_Purity Res_Profile Impurity ID (Deboronated/Homocoupled) Check_Add->Res_Profile Final Certificate of Analysis Res_Purity->Final Res_Profile->Final

Caption: Integrated workflow combining qNMR for mass balance and modified HPLC for specific impurity identification.

References

  • Zenki, M., Ohtani, J., Ikeda, T., & Tôei, K. (1990). Conductometric Determination of Boric Acid by Reversed-phase High Performance Liquid Chromatography Using Sorbitol as a Complexing Agent. Chemistry Letters, 19(5), 885-888. [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Shimada, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Hall, D. G. (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: (1-Methylisoquinolin-7-yl)boronic acid

Executive Summary & Chemical Profile[1] Why this matters: (1-Methylisoquinolin-7-yl)boronic acid is a functionalized heterocyclic building block commonly used in Suzuki-Miyaura cross-coupling reactions. While boronic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

Why this matters: (1-Methylisoquinolin-7-yl)boronic acid is a functionalized heterocyclic building block commonly used in Suzuki-Miyaura cross-coupling reactions. While boronic acids are often viewed as "mild" reagents, the isoquinoline moiety introduces nitrogen-heterocycle toxicity concerns, and the boronic acid group presents specific compatibility risks with oxidizers. Improper disposal can lead to unexpected exotherms in waste drums or regulatory non-compliance regarding boron discharge.

This guide replaces generic "organic waste" instructions with a chemically grounded protocol ensuring personnel safety and environmental compliance.

Chemical Identity & Hazard Assessment
FeatureDetails
Chemical Name (1-Methylisoquinolin-7-yl)boronic acid
Functional Groups Boronic acid (–B(OH)₂), Isoquinoline (N-heterocycle)
Physical State Solid (typically off-white to yellow powder)
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][2] Potential acute toxicity via ingestion (isoquinoline characteristic).
Reactivity Incompatible with Strong Oxidizers (Risk of exothermic oxidation to phenols). Hygroscopic (may cake/degrade).

Pre-Disposal Stabilization & Segregation

The Core Directive: Never treat this compound as general trash. The presence of the boronic acid moiety dictates strict segregation from oxidizing waste streams.

Segregation Logic (The "Why")
  • Oxidizer Separation: Boronic acids can undergo oxidative deboronation when exposed to strong oxidizers (e.g., hydrogen peroxide, permanganates, nitric acid). This reaction is exothermic.[3] Rule: Keep separate from "Oxidizing Waste" containers.

  • Acid/Base Sensitivity: Isoquinolines are basic; boronic acids are Lewis acids. Mixing with concentrated mineral acids or strong bases can cause rapid dissolution and heat generation. Rule: Dispose of in "Neutral/Basic Organic" streams if possible, or standard "Non-Halogenated Organic."

  • Aqueous Discharge Ban: Boron compounds are regulated in many municipalities due to phytotoxicity (toxicity to plants) and difficulty in removal during water treatment. Rule: Zero drain discharge.

Operational Disposal Workflow

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves/weigh boats.

  • Containment: Place the solid material into a chemically compatible bag (polyethylene/polypropylene).

    • Best Practice: Double-bagging is required to prevent dust generation during transport.

  • Labeling: Affix a hazardous waste label.

    • Must include: "Solid Hazardous Waste," Chemical Name, and Hazard Warnings (Irritant).

    • Add Note: "Contains Boron - Do Not Incinerate in General Municipal Waste."

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until EHS pickup.

B. Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicability: Mother liquors, rinsates, dissolved stock.

  • Solvent Compatibility Check:

    • If the compound is in DMSO, Methanol, or Ethanol : Segregate into Non-Halogenated Organic Waste .

    • If the compound is in DCM or Chloroform : Segregate into Halogenated Organic Waste .

  • Dilution (Optional but Recommended): If disposing of a concentrated stock (>0.5 M), dilute with the carrier solvent to <10% concentration to minimize precipitation in the waste drum.

  • Container: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers if the solution is acidic.

Visual Decision Matrix (Workflow)

The following diagram outlines the decision logic for disposing of (1-Methylisoquinolin-7-yl)boronic acid to ensure chain-of-custody safety.

DisposalWorkflow Start Waste Generation: (1-Methylisoquinolin-7-yl)boronic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Bagging Double Bag in Polyethylene (Prevent Dust) Solid->Bagging LabelSolid Label: 'Hazardous Solid' (Contains Boron) Bagging->LabelSolid FinalStorage Satellite Accumulation Area (Cool, Dry, Vented) LabelSolid->FinalStorage SolventCheck Check Carrier Solvent Liquid->SolventCheck Halo Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated? (MeOH, DMSO, Acetone) SolventCheck->NonHalo No BinHalo Bin: Halogenated Organic Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organic NonHalo->BinNonHalo OxidizerCheck CRITICAL CHECK: Is Oxidizer present? BinHalo->OxidizerCheck BinNonHalo->OxidizerCheck Segregate SEGREGATE IMMEDIATELY Do not mix! OxidizerCheck->Segregate Yes (Risk of Exotherm) OxidizerCheck->FinalStorage No EHS Handover to EHS for Incineration FinalStorage->EHS

Caption: Decision matrix for the segregation and packaging of isoquinoline boronic acid waste streams, emphasizing the critical separation from oxidizers.

Emergency Contingencies

Accidental Spillage (Solid)
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[4] If the powder is fine/dusty, use a NIOSH N95 respirator to prevent inhalation of the isoquinoline moiety.

  • Technique: Do not dry sweep (creates dust). Cover the spill with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.

  • Decontamination: Wipe the surface with a mild detergent solution followed by water. Collect all wipes as solid hazardous waste.

Accidental Spillage (Liquid)
  • Absorb: Use an inert absorbent (vermiculite, sand, or commercial spill pads).[5] Do not use sawdust if the solvent is oxidizing (though unlikely for this compound alone).

  • Neutralization: No specific chemical neutralization is required for the boronic acid itself during a spill cleanup; physical removal is safer.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Quinoline-6-boronic acid hydrochloride. Retrieved from

  • BenchChem. (2025).[6] Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid. Retrieved from

  • Cayman Chemical. (2024).[7] Safety Data Sheet: Methylisothiazolinone (Isoquinoline analog reference). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • Washington State University EH&S. (2025). Boric Acid and Boronic Acid Waste Management Guidelines. Retrieved from

Sources

Handling

Personal protective equipment for handling (1-Methylisoquinolin-7-yl)boronic acid

As a Senior Application Scientist, I have overseen countless late-stage functionalization workflows and drug discovery campaigns. Handling specialized heteroaryl boronic acids like (1-Methylisoquinolin-7-yl)boronic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen countless late-stage functionalization workflows and drug discovery campaigns. Handling specialized heteroaryl boronic acids like (1-Methylisoquinolin-7-yl)boronic acid requires moving beyond generic safety data sheets. This compound is a high-value reagent primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Because it combines a reactive boronic acid moiety with a lipophilic, nitrogen-containing isoquinoline core, it presents unique physicochemical behaviors, specific degradation pathways, and distinct toxicological risks. This guide provides a self-validating system for the safe handling, operational deployment, and disposal of this reagent, ensuring both scientific integrity and laboratory safety.

Physicochemical Profiling & Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior. The isoquinoline core increases the molecule's lipophilicity (enhancing potential dermal absorption), while the boronic acid group is prone to static dispersion and acts as a severe respiratory irritant [2].

Table 1: Hazard Profile and Operational Implications

Property / GHS HazardClassificationOperational Causality & Implication
Physical State Solid (Fine Powder)Highly prone to static fly-away. Requires grounding of spatulas and analytical balances to prevent inhalation exposure.
Skin Irritation (H315) Category 2The lipophilic core facilitates epidermal penetration. Direct contact causes localized dermatitis and erythema [2].
Eye Irritation (H319) Category 2ADust particles react with ocular moisture, causing severe irritation and potential corneal micro-abrasions.
STOT SE (H335) Category 3Inhalation of airborne powder triggers acute respiratory tract irritation and bronchospasm.
Reactivity Protodeboronation RiskSensitive to prolonged exposure to moisture and oxygen, which can lead to degradation or homocoupling.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a box-ticking exercise; it is a dynamic process dictated by the solvent environment and the physical state of the reagent.

  • Hand Protection (Dynamic Selection):

    • For handling dry powder: Use standard Nitrile gloves (minimum 0.11 mm thickness). Nitrile provides excellent barrier protection against dry, solid organoboron compounds [2].

    • For reaction setup (Solvent Phase): Suzuki couplings utilizing this reagent typically require solvents like THF, 1,4-Dioxane, or DMF. Nitrile degrades rapidly (breakthrough time < 20 minutes) in these solvents. You must switch to Butyl rubber or SilverShield gloves when preparing the solvent mixtures [4].

  • Respiratory Protection: Handling the dry powder outside of a certified chemical fume hood is strictly prohibited. If weighing bulk quantities where local exhaust ventilation is temporarily compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory to mitigate Category 3 respiratory hazards [2].

  • Eye & Body Protection: Wear ANSI Z87.1-certified tight-fitting chemical splash goggles (safety glasses offer insufficient protection against fine dust). A flame-retardant lab coat (e.g., Nomex) is required, as the downstream application involves highly flammable solvents and pyrophoric palladium catalysts.

Operational Workflow: Suzuki-Miyaura Reaction Setup

The primary use of (1-Methylisoquinolin-7-yl)boronic acid is the formation of C-C bonds. The following protocol is engineered to maximize yield while minimizing exposure and hazardous byproducts.

Step 1: Static-Mitigated Weighing Boronic acids generate significant static electricity. Wipe the weighing enclosure and spatulas with an anti-static gun (zerostat) or a damp lint-free cloth. Weigh the reagent directly into the reaction vessel to minimize transfer losses and airborne dust generation.

Step 2: Inert Atmosphere Establishment (Critical) Transfer the vessel to a Schlenk line. Evacuate and backfill with ultra-high-purity Argon three times. Causality: Rigorous exclusion of oxygen is required. In the presence of


 and trace Pd(II), boronic acids undergo rapid oxidative homocoupling, forming useless biaryl dimers and depleting your reagent [1].

Step 3: Reagent and Base Addition Add the aryl halide electrophile, the Palladium catalyst (e.g.,


), and an inorganic base (e.g., 

). Causality: The base is not merely an acid scavenger; it coordinates to the vacant p-orbital of the

-hybridized boron atom, forming a highly nucleophilic

-hybridized "ate" complex. This activation is the absolute prerequisite for the transmetalation step [1].

Step 4: Solvent Addition and Degassing Add a degassed solvent system (typically 1,4-Dioxane/Water, 4:1). Sparge the mixture with Argon for an additional 10 minutes before heating to 80°C.

Mechanistic Visualization

The following diagram illustrates exactly where (1-Methylisoquinolin-7-yl)boronic acid enters the catalytic cycle, highlighting the critical role of base activation.

SuzukiMiyaura Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Aryl Halide inserts) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII Transmet Transmetalation (1-Methylisoquinolin-7-yl)boronic acid PdII->Transmet Base Base (e.g., K2CO3) Forms Boronate Base->Transmet Boron Activation PdII_Biaryl Pd(II) Biaryl Complex [Ar-Pd-Isoquinoline] Transmet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Isoquinoline Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling with (1-Methylisoquinolin-7-yl)boronic acid.

Spill Management & Emergency Response

A self-validating safety system anticipates failure. If a spill occurs:

  • Solid Spill Containment: Do not use water initially. Water can cause the boronic acid powder to cake or form a slippery, difficult-to-remove residue [3].

  • Mechanical Recovery: Use non-sparking tools to gently sweep or scoop the dry material into a chemically compatible, sealable polyethylene container [3].

  • Decontamination: Once the bulk solid is removed, wipe the area with a solvent the compound is soluble in (e.g., a small amount of isopropanol or acetone on a disposable pad), followed by a final wash with soapy water.

  • Exposure Response: If inhaled, immediately move the personnel to fresh air. If skin contact occurs, flush with copious amounts of water for 15 minutes, as the isoquinoline moiety can cause rapid dermal irritation[2].

Waste Disposal & Environmental Compliance

Heteroaryl boronic acids cannot be treated like simple inorganic borates. The isoquinoline ring is environmentally persistent and toxic to aquatic ecosystems.

  • Unused Solid Waste: Must be collected in a dedicated, clearly labeled solid hazardous waste container. Never flush down the drain [3].

  • Post-Reaction Liquid Waste: The aqueous and organic layers from the Suzuki-Miyaura workup will contain unreacted boronic acid, homocoupled byproducts, and heavy metal (Palladium) residues.

    • Segregate this into a designated "Heavy Metal / Organoboron Halogenated/Non-Halogenated Waste" carboy (depending on your extraction solvent).

    • This waste stream must be routed to a certified hazardous waste facility for high-temperature incineration, as standard neutralization protocols are ineffective against transition metal complexes [2].

References

  • "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction", National Institutes of Health (NIH).
  • "Proper Disposal and Safety Protocols for 3-Tolylboronic Acid", Benchchem.
  • "Boric Acid Safety & Hazards", Lab Alley.
  • "Glove Guide - Chemical Compatibility", University of San Francisco (USF).
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